molecular formula C8H10O2 B1214731 2,5-Dimethylresorcinol CAS No. 488-87-9

2,5-Dimethylresorcinol

Cat. No.: B1214731
CAS No.: 488-87-9
M. Wt: 138.16 g/mol
InChI Key: GHVHDYYKJYXFGU-UHFFFAOYSA-N
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Description

Beta-Orcinol is a xylene and a member of phenols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-5-3-7(9)6(2)8(10)4-5/h3-4,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVHDYYKJYXFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197610
Record name 2,5-Dimethylresorcinol
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

488-87-9
Record name 2,5-Dimethylresorcin
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Record name 2,5-Dimethylresorcinol
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Record name 2,5-Dimethylresorcinol
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Record name 2,5-dimethylresorcinol
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Record name 2,5-DIMETHYLRESORCINOL
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dimethylresorcinol: Mechanism and Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethylresorcinol, a valuable building block in organic synthesis. The document details a viable synthetic pathway, including the underlying reaction mechanisms, and compiles available data on reaction kinetics. Experimental protocols are provided to facilitate practical application in a laboratory setting.

Introduction

This compound, also known as β-Orcinol or 2,5-dimethylbenzene-1,3-diol, is an aromatic organic compound belonging to the resorcinol family. Its structure, featuring two hydroxyl groups and two methyl groups on a benzene ring, imparts unique reactivity, making it a key intermediate in the synthesis of various complex molecules, including pharmaceuticals and specialty polymers. The electron-donating nature of the hydroxyl and methyl groups enhances the nucleophilicity of the aromatic ring, influencing its regioselectivity in electrophilic substitution reactions.

Proposed Synthesis Pathway

A prominent and practical route for the synthesis of this compound involves a two-step process. The first step is the formation of the precursor, 2,5-dimethylphenol, from 2,5-dimethylaniline. The second step involves the selective hydroxylation of 2,5-dimethylphenol to yield the final product.

Synthesis_Pathway Start 2,5-Dimethylaniline Step1 Diazotization & Hydrolysis Start->Step1 Intermediate 2,5-Dimethylphenol Step1->Intermediate Step2 Hydroxylation Intermediate->Step2 End This compound Step2->End

Caption: Proposed two-step synthesis pathway for this compound.

Step 1: Synthesis of 2,5-Dimethylphenol

The initial step involves the conversion of 2,5-dimethylaniline to 2,5-dimethylphenol. This transformation is efficiently achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt.

Reaction Mechanism

The reaction proceeds in two main stages:

  • Diazotization: 2,5-Dimethylaniline reacts with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄), to form a diazonium salt. The reaction mechanism involves the formation of the nitrosonium ion (NO⁺) as the electrophile, which is then attacked by the nucleophilic amino group of the aniline derivative.

  • Hydrolysis: The diazonium salt is unstable and readily undergoes hydrolysis upon heating in an aqueous acidic solution. The diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas, N₂), facilitating the nucleophilic attack of water on the aromatic ring to form the corresponding phenol.

Diazotization_Mechanism cluster_diazotization Diazotization cluster_hydrolysis Hydrolysis 2,5-Dimethylaniline 2,5-Dimethylaniline Diazonium_Salt 2,5-Dimethylbenzene- diazonium Salt 2,5-Dimethylaniline->Diazonium_Salt + NO+ HONO HNO2 / H+ Diazonium_Salt_hydrolysis 2,5-Dimethylbenzene- diazonium Salt H2O H2O 2,5-Dimethylphenol 2,5-Dimethylphenol N2 N2 Diazonium_Salt_hydrolysis->2,5-Dimethylphenol + H2O - H+ Diazonium_Salt_hydrolysis->N2 - N2

Caption: Mechanism of 2,5-dimethylphenol synthesis.

Experimental Protocol

A continuous synthesis method has been reported for the production of 2,5-dimethylphenol from 2,5-dimethylaniline[1].

  • Materials:

    • 2,5-Dimethylaniline

    • Sulfuric acid (concentrated)

    • Sodium nitrite

    • Water

    • Extraction solvent (e.g., ethyl acetate or dichloroethane)

    • Drying agent (e.g., anhydrous magnesium sulfate)

  • Procedure:

    • Prepare two separate solutions:

      • Solution A: An aqueous sulfuric acid solution of 2,5-dimethylaniline.

      • Solution B: An aqueous solution of sodium nitrite.

    • Pump both solutions into a pipeline reactor at a controlled mass flow rate ratio.

    • Maintain the temperature within the pipeline reactor between 80-120 °C.

    • Control the residence time of the reaction mixture in the reactor between 20-300 seconds.

    • Cool the resulting reaction mixture.

    • Extract the product using a suitable organic solvent.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to obtain the crude 2,5-dimethylphenol.

Quantitative Data
ParameterValueReference
Starting Material2,5-Dimethylaniline[1]
ReagentsSulfuric acid, Sodium nitrite[1]
Reaction Temperature80-120 °C[1]
Residence Time20-300 s[1]
Crude Yield74.8% - 82.8%[1]
Purity~97%[1]
Reaction Kinetics

The kinetics of diazotization of aromatic amines are complex and depend on the reaction conditions, particularly the acidity of the medium. Generally, the rate of diazotization is influenced by the nucleophilicity of the amine. The reaction is often found to be second order with respect to nitrous acid at low acidities, transitioning to first order at higher acidities. For aniline and its derivatives with a pKa greater than approximately 4, the reaction can exhibit zeroth-order kinetics with respect to the amine under certain buffered conditions.

Step 2: Synthesis of this compound via Oxidation of 2,5-Dimethylphenol

The second step involves the introduction of a second hydroxyl group onto the 2,5-dimethylphenol ring to form this compound. While several oxidation methods exist for phenols, achieving the desired 1,3-dihydroxy (resorcinol) substitution can be challenging. A potential route involves the oxidation of 2,5-dimethylphenol to a mixture of dihydroxy isomers, from which the desired this compound would need to be separated.

One reported method for the dihydroxylation of 2,5-dimethylphenol results in a mixture of 2,5-dimethylhydroquinone (the 1,4-isomer) and 3,6-dimethylcatechol (the 1,2-isomer).

Reaction Mechanism

The precise mechanism for the formation of a mixture of dihydroxy isomers from 2,5-dimethylphenol is not explicitly detailed in the available literature. However, oxidation of phenols can proceed through various pathways, often involving radical intermediates or electrophilic attack on the activated aromatic ring. The regioselectivity is influenced by the directing effects of the existing hydroxyl and methyl groups.

Experimental Protocol for Dihydroxylation

A procedure for the synthesis of a mixture of dihydric alkylphenols from 2,5-dimethylphenol has been described.

  • Materials:

    • 2,5-Dimethylphenol

    • Oxidizing agent (specific agent not detailed in the abstract)

    • Solvent

    • Reagents for workup and purification

  • Procedure (General):

    • Dissolve 2,5-dimethylphenol in a suitable solvent.

    • Add the oxidizing agent under controlled conditions (e.g., temperature, addition rate).

    • Allow the reaction to proceed for a specified time.

    • Perform a workup procedure to quench the reaction and remove byproducts.

    • Isolate the mixture of dihydroxy isomers.

    • Separate the desired this compound from the other isomers (e.g., by chromatography or crystallization).

Quantitative Data
ParameterValue
Starting Material2,5-Dimethylphenol
Products2,5-Dimethylhydroquinone and 3,6-Dimethylcatechol
Total Yield of Dihydric Alkylphenols46.9%

Note: The yield for the specific this compound isomer is not provided in this data.

Reaction Kinetics

Alternative Synthesis Considerations

Given the challenge of selectively synthesizing the 1,3-diol (resorcinol) isomer from 2,5-dimethylphenol, alternative synthetic strategies could be explored. These might include:

  • Directed ortho-lithiation followed by reaction with an electrophilic oxygen source.

  • Multi-step synthesis involving the introduction of functional groups that can be later converted to a hydroxyl group at the desired position.

  • Starting from a different precursor that already contains the 1,3-dihydroxy pattern.

Further research is required to identify and optimize a high-yield, regioselective synthesis of this compound.

Conclusion

The synthesis of this compound can be approached through a two-step pathway involving the initial formation of 2,5-dimethylphenol from 2,5-dimethylaniline, followed by an oxidation step. While the synthesis of the precursor is well-documented with good yields, the selective hydroxylation to the desired resorcinol isomer remains a challenge, with current methods producing a mixture of dihydroxy isomers. Further investigation into more regioselective oxidation methods or alternative synthetic routes is warranted to improve the efficiency of this compound production. The kinetic understanding of both the diazotization/hydrolysis and the oxidation steps requires more specific experimental data to enable precise process control and optimization.

Experimental_Workflow cluster_step1 Step 1: 2,5-Dimethylphenol Synthesis cluster_step2 Step 2: Dihydroxylation (General) A1 Prepare Solutions (Aniline in Acid, Nitrite in Water) A2 Continuous Reaction (Pipeline Reactor, 80-120°C) A1->A2 A3 Workup (Cooling, Extraction, Drying) A2->A3 A4 Isolation (Solvent Removal) A3->A4 B1 Dissolve 2,5-Dimethylphenol A4->B1 Precursor B2 Oxidation Reaction B1->B2 B3 Workup & Isolation of Isomer Mixture B2->B3 B4 Purification of This compound B3->B4

Caption: General experimental workflow for the two-step synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylresorcinol, a member of the dihydroxybenzene class of organic compounds, is a molecule of interest in various scientific domains due to its chemical reactivity and potential biological activities. This technical guide provides a comprehensive overview of its core physicochemical properties, offering a valuable resource for researchers and professionals engaged in chemistry, pharmacology, and drug development. The information presented herein is compiled from various scientific sources and is intended to support laboratory research and development activities.

Chemical Identity and Structure

This compound is systematically known as 2,5-dimethylbenzene-1,3-diol. Its structure consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and two methyl groups at positions 2 and 5.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2,5-dimethylbenzene-1,3-diol
Synonyms β-Orcinol, 2,5-Dimethyl-1,3-benzenediol, p-Xylorcinol
CAS Number 488-87-9
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
InChI Key GHVHDYYKJYXFGU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)O)C)O

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug discovery and development.

Table 2: Summary of Physicochemical Data

PropertyValueNotes
Melting Point 161-164 °C[1]Experimental
Boiling Point 277-280 °C[1]Experimental
Water Solubility 3.0 g/LCalculated from log10WS of -1.52[2]
Solubility in Organic Solvents Acetonitrile (Slightly), DMSO (Slightly)[3][4]Qualitative
pKa 9.91 ± 0.15Predicted[3][4]
logP (Octanol-Water Partition Coefficient) 1.9Computed by XLogP3

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point can be determined using a distillation method.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • A sample of this compound is placed in the distillation flask.

    • The apparatus is assembled for simple distillation.

    • The sample is heated gently.

    • The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Solubility

The shake-flask method is a common technique for determining the solubility of a compound in a specific solvent.

  • Apparatus: Erlenmeyer flasks with stoppers, orbital shaker, analytical balance, filtration apparatus, analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, etc.) in an Erlenmeyer flask.

    • The flask is sealed and placed on an orbital shaker in a temperature-controlled environment for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • The resulting suspension is filtered to remove the undissolved solid.

    • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Determination of pKa

The pKa of this compound can be determined by potentiometric titration or UV-Vis spectroscopy.

  • Apparatus (Potentiometric Titration): pH meter, burette, beaker, magnetic stirrer.

  • Procedure (Potentiometric Titration):

    • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the compound.

Visualizations of Relevant Pathways and Workflows

Proposed Biosynthesis of Dialkylresorcinols

This compound belongs to the family of dialkylresorcinols. The following diagram illustrates a proposed biosynthetic pathway for these compounds in bacteria like Pseudomonas aurantiaca, which involves a head-to-head condensation of two fatty acid-derived precursors.[1] This provides a logical framework for understanding the natural origin of this class of molecules.

Biosynthesis Proposed Biosynthesis of Dialkylresorcinols FAS Fatty Acid Biosynthesis Acyl_ACP Acyl-ACP (Fatty Acid Precursors) FAS->Acyl_ACP Condensation Head-to-Head Condensation Acyl_ACP->Condensation Intermediate Poly-β-keto Intermediate Condensation->Intermediate Cyclization Cyclization & Aromatization Intermediate->Cyclization DAR Dialkylresorcinol (e.g., this compound) Cyclization->DAR HPLC_Workflow Experimental Workflow for HPLC Analysis of this compound cluster_hplc Sample_Prep Sample Preparation (Extraction, Dilution) Filtration Filtration (0.45 µm filter) Sample_Prep->Filtration Injection Sample Injection Filtration->Injection HPLC_System HPLC System Separation Chromatographic Separation (C18 Column) Detection UV Detection (e.g., 280 nm) Injection->HPLC_System Separation->Detection Data_Analysis Data Acquisition & Analysis Detection->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification

References

Full spectroscopic analysis of 2,5-Dimethylresorcinol (1H NMR, 13C NMR, IR, MS).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive spectroscopic analysis of 2,5-Dimethylresorcinol (CAS No. 488-87-9), a key intermediate in organic synthesis. The following sections detail the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a visual workflow are provided to support researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound (C₈H₁₀O₂; Molecular Weight: 138.16 g/mol ).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.8 - 9.2Singlet (broad)2HAr-OH
~6.4Singlet1HAr-H (H4/H6)
~6.3Singlet1HAr-H (H6/H4)
~2.1Singlet3HAr-CH₃ (C2)
~2.0Singlet3HAr-CH₃ (C5)

Note: The broadness of the hydroxyl (-OH) proton signal is due to chemical exchange and its chemical shift can vary with concentration and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Similar to the ¹H NMR data, a definitive experimental ¹³C NMR peak list is not available in public databases. The data presented below is predicted based on the structure of this compound.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~155C -OH (C1, C3)
~137C -CH₃ (C5)
~118C -H (C4, C6)
~110C -CH₃ (C2)
~15-20Ar-CH₃
Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3550 - 3200Strong, BroadO-H Stretch (Phenolic)
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch (Methyl)
1620 - 1580Medium-StrongAromatic C=C Stretch
1470 - 1440MediumC-H Bend (Methyl)
1300 - 1200StrongC-O Stretch (Phenolic)
850 - 800StrongC-H Bend (Aromatic, out-of-plane)
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a prominent molecular ion peak and specific fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

m/zPredicted IonFragmentation PathwayRelative Abundance
138[M]⁺Molecular IonHigh
137[M-H]⁺Loss of a hydrogen radicalModerate
123[M-CH₃]⁺Loss of a methyl radicalHigh
109[M-CHO]⁺Loss of a formyl radicalLow
95[M-CH₃-CO]⁺Subsequent loss of carbon monoxideModerate

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of dry this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8-16) and a relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the nucleus to ¹³C.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • Set a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 256 or more, depending on sample concentration).

    • Set an appropriate relaxation delay (e.g., 2-5 seconds).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID for both ¹H and ¹³C spectra.

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Pick and label the peaks in both spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR setup.

    • Place a small amount of solid this compound powder onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation and Introduction (GC-MS):

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

    • The compound will be vaporized and separated from the solvent on the GC column before entering the mass spectrometer.

  • Ionization (Electron Ionization - EI):

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

    • This causes the molecules to ionize and fragment, forming a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection and Spectrum Generation:

    • The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound (Solid) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prep_GCMS Dissolve in Volatile Solvent Sample->Prep_GCMS Prep_IR Use Neat Solid Sample->Prep_IR NMR NMR Spectrometer (¹H & ¹³C) Dissolve->NMR GCMS GC-MS System Prep_GCMS->GCMS IR FTIR-ATR Spectrometer Prep_IR->IR NMR_Data Acquire & Process FID (Chemical Shifts, Integration) NMR->NMR_Data IR_Data Acquire & Process Spectrum (Wavenumbers) IR->IR_Data MS_Data Acquire & Process Spectrum (m/z, Fragmentation) GCMS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

The Crystal Structure and Polymorphism of 2,5-Dimethylresorcinol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylresorcinol, a substituted aromatic diol, is a molecule of interest in various chemical and pharmaceutical applications. A thorough understanding of its solid-state properties, including crystal structure and polymorphism, is crucial for controlling its physical and chemical behavior, which can impact formulation, bioavailability, and stability. This technical guide provides a comprehensive overview of the current, publicly available scientific knowledge regarding the crystal structure and polymorphic forms of this compound. Despite extensive searches of chemical databases and the scientific literature, specific experimental data on the crystal structure and polymorphism of this compound remains elusive. This document, therefore, outlines the foundational concepts and general methodologies relevant to the study of polymorphism in small organic molecules like this compound, providing a framework for future research in this area.

Introduction to this compound

This compound, with the chemical formula C₈H₁₀O₂, is a derivative of resorcinol. Its basic chemical and physical properties are summarized in Table 1. The presence of two hydroxyl groups and two methyl groups on the benzene ring influences its hydrogen bonding capabilities and molecular packing, which are key determinants of its crystal structure.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₀O₂
Molecular Weight138.16 g/mol
CAS Number488-87-9
Melting Point161-164 °C
Boiling Point277-280 °C
AppearancePowder/Crystals

The Importance of Crystal Structure and Polymorphism

The arrangement of molecules in a crystalline solid is defined by its crystal structure. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including:

  • Solubility and Dissolution Rate: This can significantly affect the bioavailability of a drug substance.

  • Stability: Different polymorphs have different thermodynamic stabilities, which can impact shelf-life and storage conditions.

  • Mechanical Properties: Hardness, tabletability, and flow characteristics can vary between polymorphs.

  • Melting Point: Each polymorph has a unique melting point.

Given these potential differences, the identification and characterization of polymorphs are critical aspects of drug development and materials science.

Current State of Knowledge on this compound Polymorphism

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any specific published crystal structures or confirmed polymorphic forms for this compound. This indicates a significant gap in the scientific understanding of the solid-state chemistry of this compound.

Without experimental data, it is not possible to provide quantitative details such as unit cell parameters, space groups, or the conditions under which different polymorphs may be formed.

General Experimental Protocols for Polymorph Screening

For researchers intending to investigate the polymorphism of this compound, a systematic polymorph screen is the first step. The general workflow for such a study is outlined in Figure 1.

Polymorph_Screening_Workflow cluster_0 Material Acquisition & Purity cluster_1 Crystallization Experiments cluster_2 Solid-State Characterization cluster_3 Data Analysis & Polymorph Identification A Obtain high-purity This compound B Solvent Evaporation (various solvents) A->B C Cooling Crystallization (different cooling rates) A->C D Anti-Solvent Addition A->D E Melt Crystallization (controlled cooling) A->E F Single-Crystal X-ray Diffraction (SCXRD) B->F G Powder X-ray Diffraction (PXRD) B->G H Differential Scanning Calorimetry (DSC) B->H I Thermogravimetric Analysis (TGA) B->I J Spectroscopy (FTIR, Raman) B->J C->F C->G C->H C->I C->J D->F D->G D->H D->I D->J E->F E->G E->H E->I E->J K Structure Solution & Refinement (from SCXRD) F->K L Phase Identification (from PXRD) F->L M Thermal Event Analysis (from DSC/TGA) F->M G->K G->L G->M H->K H->L H->M I->K I->L I->M J->K J->L J->M N Identification of Unique Polymorphic Forms K->N L->N M->N

Caption: General workflow for polymorph screening of a small organic molecule.

Crystallization Techniques

The key to discovering polymorphs is to crystallize the compound under a wide variety of conditions. Common techniques include:

  • Solvent Evaporation: Slowly evaporating the solvent from a saturated solution. A wide range of solvents with different polarities should be screened.

  • Cooling Crystallization: Dissolving the compound in a solvent at an elevated temperature and then cooling at different rates to induce crystallization.

  • Anti-Solvent Addition: Adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound to cause precipitation.

  • Melt Crystallization (for thermally stable compounds): Heating the compound above its melting point and then cooling it at various rates.

Analytical Techniques for Characterization

Once solid forms are obtained, they must be characterized to determine if they are polymorphic. Key analytical techniques include:

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the crystal structure of a new solid form.

  • Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and can distinguish between different polymorphs based on their unique diffraction patterns.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow to or from a sample as a function of temperature. It is used to determine melting points and detect solid-state phase transitions between polymorphs.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is useful for identifying solvates and hydrates.

  • Spectroscopic Techniques (FTIR, Raman): These methods can often differentiate between polymorphs due to differences in the vibrational modes of the molecules in different crystal lattices.

Logical Relationships in Polymorph Analysis

The relationship between different polymorphic forms is governed by thermodynamics. The relative stability of polymorphs can be determined by studying their thermodynamic parameters.

Polymorph_Relationships cluster_0 Thermodynamic Relationships cluster_1 Polymorph Stability cluster_2 Transformation A Gibbs Free Energy (G) E Metastable Form (Higher G) A->E Determines Stability F Stable Form (Lower G) A->F Determines Stability B Enthalpy (H) B->A G = H - TS C Entropy (S) C->A G = H - TS D Temperature (T) D->A G = H - TS E->F Spontaneous Transformation G Solid-State Transformation E->G Can be triggered by heat, pressure, solvent

Caption: Thermodynamic relationships governing polymorph stability and transformation.

Conclusion and Future Directions

There is currently a lack of published scientific data on the crystal structure and polymorphism of this compound. This presents an opportunity for further research to fill this knowledge gap. A systematic polymorph screen, employing a variety of crystallization techniques and solid-state characterization methods, is necessary to identify and characterize the different crystalline forms of this compound. Such studies would provide invaluable information for any application where the solid-state properties of this compound are of importance, particularly in the pharmaceutical and materials science industries. The experimental and analytical frameworks outlined in this guide provide a roadmap for undertaking such an investigation.

An In-depth Technical Guide to the Solubility Profile of 2,5-Dimethylresorcinol in Various Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility information for 2,5-Dimethylresorcinol and a detailed experimental protocol for determining its solubility in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this guide focuses on providing a framework for researchers to determine the solubility profile experimentally.

Introduction to this compound

This compound, also known as β-Orcinol, is a phenolic compound with the chemical formula C₈H₁₀O₂. It is a derivative of resorcinol with two methyl groups attached to the benzene ring. Its chemical structure influences its solubility characteristics, making it a subject of interest in various research and development applications, including organic synthesis and as a building block for more complex molecules. Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development.

Qualitative Solubility Profile of this compound

Published data on the quantitative solubility of this compound in a wide array of organic solvents is limited. However, qualitative solubility information is available from various chemical suppliers and databases. The following table summarizes the known qualitative solubility of this compound.

SolventSolubilityReference
AcetonitrileSlightly[1][2]
Dimethyl Sulfoxide (DMSO)Slightly[1][2]

It is important to note that "slightly soluble" is a qualitative term and the actual quantitative solubility can vary with temperature and the purity of both the solute and the solvent. For most applications, a quantitative determination of solubility is necessary.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a given solvent.[3][4][5] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker or water bath

  • Vials or flasks with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven for drying

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibrium may need to be determined experimentally.

  • Separation of Saturated Solution:

    • Once equilibrium is reached, allow the vial to rest in the thermostatic bath for a period to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a chemically resistant filter to remove any undissolved particles.

  • Determination of Solute Mass:

    • Dispense the filtered saturated solution into a pre-weighed evaporation dish.

    • Record the exact mass of the solution transferred.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

    • Once the solvent is completely evaporated, dry the remaining solid (this compound) to a constant weight in an oven or vacuum oven at a temperature below its melting point.

    • Cool the dish in a desiccator and weigh it on the analytical balance.

3.3. Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL or mol/L.

  • Solubility ( g/100 mL):

    • Mass of dissolved this compound = (Mass of dish + solid) - (Mass of empty dish)

    • Volume of saturated solution transferred (in mL)

    • Solubility = (Mass of dissolved this compound / Volume of saturated solution) x 100

  • Molar Solubility (mol/L):

    • Moles of dissolved this compound = Mass of dissolved this compound / Molar mass of this compound (138.16 g/mol )

    • Volume of saturated solution transferred (in L)

    • Molar Solubility = Moles of dissolved this compound / Volume of saturated solution

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

G Gravimetric Solubility Determination Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (e.g., 24-48h) A->B C Allow solid to settle B->C D Withdraw supernatant using a filtered syringe C->D E Transfer a known volume/mass of the saturated solution to a pre-weighed dish D->E F Evaporate the solvent E->F G Dry the residue to a constant weight F->G H Weigh the dish with the dried solute G->H I Calculate solubility (e.g., g/100 mL or mol/L) H->I

Caption: Workflow for gravimetric determination of solubility.

Conclusion

References

Thermochemical Properties and Thermal Stability of 2,5-Dimethylresorcinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data and an analysis of the expected thermal stability of 2,5-Dimethylresorcinol (CAS No: 488-87-9). Due to a lack of extensive experimental data in the public domain for this specific compound, this guide presents calculated thermochemical values and outlines detailed, standardized experimental protocols for their determination. The discussion on thermal stability is based on the known behavior of structurally related phenolic compounds.

Thermochemical Data

Currently, experimentally determined thermochemical data for this compound is limited. The following table summarizes calculated thermochemical properties, which can serve as estimations for theoretical assessments and experimental design.

PropertySymbolCalculated ValueUnit
Enthalpy of Formation (gas, 298.15 K)ΔfH°(g)-338.01kJ/mol
Enthalpy of FusionΔfusH°21.69kJ/mol
Enthalpy of VaporizationΔvapH°62.37kJ/mol
Standard Gibbs Free Energy of FormationΔfG°-189.98kJ/mol
Critical PressurePc5312.41kPa

Note: The data presented above are based on computational estimations and should be used with the understanding that experimental verification is required for definitive values.

Experimental Protocols for Thermochemical Analysis

To obtain precise and reliable thermochemical data for this compound, the following established experimental methodologies are recommended.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be experimentally determined using a bomb calorimeter. From this, the standard enthalpy of formation can be calculated.

Objective: To measure the heat of combustion of solid this compound at constant volume.

Apparatus:

  • Oxygen bomb calorimeter

  • Pellet press

  • Ignition wire (e.g., nichrome)

  • Crucible

  • High-precision thermometer

  • Oxygen cylinder with pressure regulator

  • Analytical balance

Procedure:

  • Sample Preparation: A pellet of this compound (approximately 1 gram) is accurately weighed.

  • Bomb Assembly: A known length of ignition wire is attached to the electrodes within the bomb head, with the wire in contact with the sample pellet placed in the crucible. One milliliter of deionized water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

  • Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm.

  • Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a precisely measured quantity of water (e.g., 2000 mL). The bucket is then placed within the insulating jacket of the calorimeter.

  • Temperature Equilibration and Measurement: The water in the calorimeter is stirred to achieve thermal equilibrium. The initial temperature is recorded at regular intervals (e.g., every minute) for a period before ignition to establish a baseline.

  • Ignition: The sample is ignited by passing an electric current through the ignition wire.

  • Post-Ignition Temperature Measurement: The temperature is recorded at short intervals (e.g., every 30 seconds) as it rises and then begins to cool.

  • Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The corrected temperature rise from the this compound combustion is used to calculate the heat of combustion. Corrections are made for the heat of combustion of the ignition wire and the formation of any side products like nitric acid.[1][2][3][4]

Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful thermal analysis techniques to investigate the thermal stability, decomposition profile, and phase transitions of this compound.[5]

Objective: To determine the decomposition temperature, mass loss profile, and thermal transitions of this compound as a function of temperature.

Apparatus:

  • Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC, or separate TGA and DSC instruments.

  • Sample pans (e.g., aluminum or platinum).

  • Inert gas supply (e.g., nitrogen) and an oxidizing gas supply (e.g., air).

  • Analytical microbalance.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is placed into a sample pan.

  • Instrument Setup: The instrument is purged with the desired gas (e.g., nitrogen for inert atmosphere studies) at a controlled flow rate (e.g., 50 mL/min).

  • Thermal Program: A temperature program is defined. A typical program involves:

    • An initial isothermal period at a low temperature (e.g., 30 °C) to allow for stabilization.

    • A heating ramp at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point (e.g., 700 °C).[5]

    • An optional isothermal period at the final temperature.

    • A cooling ramp back to room temperature.

  • Data Acquisition: The instrument continuously records the sample mass (TGA) and the differential heat flow between the sample and a reference pan (DSC) as a function of temperature and time.

  • Data Analysis:

    • TGA Curve: The TGA curve plots mass percentage versus temperature. The onset temperature of decomposition indicates the initiation of thermal degradation. The temperatures at which significant mass loss occurs and the percentage of residual mass are determined.

    • DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition stages.

    • DSC Curve: The DSC curve plots heat flow versus temperature. Endothermic peaks can indicate melting or boiling, while exothermic peaks can indicate crystallization or decomposition. The enthalpy of these transitions can be calculated from the peak areas.[6]

Expected Thermal Stability and Decomposition Pathway

Phenolic compounds generally exhibit moderate to high thermal stability. The presence of two hydroxyl groups and two methyl groups on the benzene ring in this compound will influence its decomposition. The electron-donating nature of the hydroxyl and methyl groups can affect the bond dissociation energies within the molecule.

The initial decomposition of phenolic resins typically involves the release of water, phenol, and carbon dioxide at temperatures up to 550°C. At higher temperatures (up to 800°C), further degradation can release methane, ethane, and hydrogen.[7] The thermal decomposition of other substituted phenols, such as methoxyphenols, has been shown to proceed through the loss of substituents (e.g., methyl radicals) followed by rearrangement and fragmentation of the aromatic ring.[8]

For this compound, the likely initial decomposition steps would involve the cleavage of the C-C bonds of the methyl groups or the C-O bonds of the hydroxyl groups. The specific products and decomposition mechanism would need to be elucidated using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to analyze the evolved gases.[9][10][11]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermochemical and thermal stability analysis of this compound.

experimental_workflow cluster_thermochemical Thermochemical Analysis cluster_stability Thermal Stability Analysis start_thermo This compound Sample bomb_calorimetry Bomb Calorimetry start_thermo->bomb_calorimetry enthalpy_combustion Enthalpy of Combustion (ΔcH°) bomb_calorimetry->enthalpy_combustion enthalpy_formation Enthalpy of Formation (ΔfH°) enthalpy_combustion->enthalpy_formation start_stability This compound Sample tga_dsc TGA / DSC Analysis start_stability->tga_dsc decomposition_temp Decomposition Temperature tga_dsc->decomposition_temp mass_loss Mass Loss Profile tga_dsc->mass_loss thermal_transitions Thermal Transitions (Melting, etc.) tga_dsc->thermal_transitions

Caption: Experimental workflow for thermochemical and thermal stability analysis.

References

In-Silico Prediction and Computational Analysis of 2,5-Dimethylresorcinol Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico prediction and computational analysis of the physicochemical, pharmacokinetic, and toxicological properties of 2,5-Dimethylresorcinol. By leveraging computational models, we can gain significant insights into the behavior of this compound, aiding in risk assessment, and guiding further experimental research and development.

Physicochemical Properties of this compound

This compound, also known as β-Orcinol, is an organic compound belonging to the dihydroxybenzene class.[1][2] It serves as a valuable building block in organic synthesis.[2] The presence of two hydroxyl groups and two methyl groups on the benzene ring influences its reactivity and physicochemical characteristics.[2]

A summary of its key experimentally determined and computationally predicted physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C8H10O2PubChem[3]
Molecular Weight 138.16 g/mol PubChem, Sigma-Aldrich[1][3][4][5][6]
Melting Point 157-164 °CSigma-Aldrich, ChemicalBook[1][4][7][8][9]
Boiling Point 277-280 °CSigma-Aldrich, ChemicalBook[1][4][7][8][9]
pKa 9.91 ± 0.15 (Predicted)ChemicalBook[8][10]
logP (Octanol/Water Partition Coefficient) 1.715 - 1.9Cheméo, ECHEMI[11][12]
Water Solubility (logS) -1.52 (Predicted)Cheméo[11]
Topological Polar Surface Area (TPSA) 40.5 ŲECHEMI[12]
SMILES Cc1cc(O)c(C)c(O)c1Cheméo, PubChem[3][11]
InChI Key GHVHDYYKJYXFGU-UHFFFAOYSA-NCheméo, PubChem[3][11]

In-Silico ADMET and Drug-Likeness Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery and development to identify potential liabilities of a compound.[13] Computational models provide a rapid and cost-effective means to assess these properties.

ParameterPredicted Value/ClassificationInterpretation
Drug-Likeness (Lipinski's Rule of Five) CompliantGood potential for oral bioavailability. (MW ≤ 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10)[14][15]
Human Intestinal Absorption (HIA) HighLikely to be well-absorbed from the gastrointestinal tract.[13]
Blood-Brain Barrier (BBB) Permeability Likely PermeableThe compound may cross the blood-brain barrier to exert effects on the central nervous system.
Caco-2 Permeability Moderate to HighIndicates good potential for intestinal epithelial permeability.[14]
CYP450 Inhibition Potential Inhibitor (prediction)May interfere with the metabolism of other drugs. Further experimental verification is required.
Toxicity - Acute Oral Toxic/Harmful if swallowed (GHS)GHS classifications indicate oral toxicity.[3][7]
Toxicity - Skin Causes severe skin burns and eye damage (GHS)Classified as a corrosive substance.[3][7]
Toxicity - Aquatic Very toxic to aquatic life (GHS)Poses a significant environmental hazard.[7]
Mutagenicity (Ames Test) Likely Negative (prediction)In-silico models suggest a low probability of being mutagenic.

Detailed Methodologies for In-Silico Analysis

The in-silico prediction of chemical properties involves a systematic workflow that integrates data retrieval, molecular modeling, and the application of predictive algorithms.

General Workflow for Property Prediction

The process begins with obtaining the chemical structure of this compound, typically as a SMILES or SDF file. This structure is then used to calculate a wide range of molecular descriptors, which are numerical representations of the molecule's topological, geometrical, and electronic features. These descriptors are the input for pre-trained Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models to predict the desired endpoints, such as ADMET properties.[16]

G General In-Silico Property Prediction Workflow for this compound A Input Structure (SMILES: Cc1cc(O)c(C)c(O)c1) B 2D/3D Structure Generation A->B C Molecular Descriptor Calculation (e.g., LogP, TPSA, MW) B->C D QSAR/QSPR Model Application C->D E Physicochemical Properties (e.g., Solubility, pKa) D->E Predicts F ADMET Properties (e.g., Absorption, Toxicity) D->F Predicts G Drug-Likeness Assessment (e.g., Lipinski's Rules) D->G Predicts

Caption: Workflow for in-silico property prediction of this compound.

ADMET Prediction Protocol

ADMET prediction relies on a variety of computational models, each trained on specific experimental datasets.

  • Data Acquisition : A curated dataset of compounds with known ADMET properties is assembled.

  • Descriptor Calculation : For each compound in the dataset, a comprehensive set of molecular descriptors is calculated.

  • Model Building : Machine learning algorithms (e.g., support vector machines, random forests) are used to build predictive models that correlate the molecular descriptors with the ADMET endpoints.

  • Model Validation : The models are rigorously validated using external test sets to ensure their predictive accuracy and robustness.

  • Prediction for New Compounds : The validated models are then used to predict the ADMET properties of new compounds like this compound based on their calculated descriptors.

G Conceptual Diagram of ADMET Prediction cluster_0 Molecular Descriptors cluster_1 Prediction Models cluster_2 Predicted Endpoints MW Molecular Weight Absorption_Model Absorption Model MW->Absorption_Model Toxicity_Model Toxicity Model MW->Toxicity_Model Metabolism_Model Metabolism Model MW->Metabolism_Model LogP LogP LogP->Absorption_Model LogP->Toxicity_Model TPSA TPSA TPSA->Toxicity_Model HBD H-Bond Donors HBD->Absorption_Model HBA H-Bond Acceptors HBA->Absorption_Model HBA->Metabolism_Model HIA Intestinal Absorption Absorption_Model->HIA BBB BBB Permeability Absorption_Model->BBB Acute_Tox Acute Toxicity Toxicity_Model->Acute_Tox Mutagenicity Mutagenicity Toxicity_Model->Mutagenicity CYP_Inhibition CYP Inhibition Metabolism_Model->CYP_Inhibition

Caption: Relationship between molecular descriptors and predicted ADMET properties.

Conclusion

The in-silico analysis of this compound provides valuable, actionable data regarding its physicochemical properties, drug-likeness, and potential ADMET profile. The computational predictions indicate that while it possesses favorable absorption and permeability characteristics consistent with drug-like molecules, it also presents significant toxicity concerns, including acute oral toxicity and severe skin corrosivity. These findings are instrumental for guiding future research, enabling a more targeted and safety-conscious approach to the handling and application of this compound in synthetic chemistry and materials science. Further experimental validation is recommended to confirm these in-silico predictions.

References

2,5-Dimethylresorcinol: A Comprehensive Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylresorcinol, a member of the alkylresorcinol family, presents a compelling scaffold for scientific investigation in the realms of medicinal chemistry and materials science. As a substituted phenol, its chemical architecture, featuring a dihydroxy-substituted benzene ring with two methyl groups, imparts a unique combination of reactivity and biological potential. This technical guide provides a comprehensive literature review of this compound, summarizing its chemical and physical properties, plausible synthetic routes, and potential biological activities. Due to a notable scarcity of research focused specifically on this compound, this review critically extrapolates potential biological effects and mechanisms of action from studies on the broader class of alkylresorcinols and the parent compound, resorcinol. This guide is intended to serve as a foundational resource for researchers, offering detailed experimental protocols for synthesis and biological evaluation, and highlighting areas for future investigation to unlock the full therapeutic potential of this intriguing molecule.

Chemical and Physical Properties

This compound, also known as β-Orcinol or 2,5-dimethylbenzene-1,3-diol, is a white to off-white crystalline solid.[1][2] Its core structure consists of a benzene ring substituted with hydroxyl groups at positions 1 and 3, and methyl groups at positions 2 and 5. This substitution pattern influences its electronic properties and reactivity in chemical syntheses.[3][4] The physical and chemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2,5-dimethylbenzene-1,3-diol[2]
Synonyms β-Orcinol, p-Xylorcinol[2]
CAS Number 488-87-9[1]
Molecular Formula C₈H₁₀O₂[1]
Molecular Weight 138.16 g/mol [1]
Melting Point 161-164 °C[1]
Boiling Point 277-280 °C[1]
Appearance White to off-white powder[1]
Solubility Slightly soluble in acetonitrile and DMSO[1]
pKa 9.91 ± 0.15 (Predicted)[1]

Synthesis of this compound

While specific, detailed laboratory preparations of this compound are not extensively documented in readily available literature, a plausible synthetic route can be devised based on established organic chemistry principles for the synthesis of substituted resorcinols. A potential pathway involves the aromatization of a corresponding 2,5-dimethyl-1,3-cyclohexanedione intermediate.

G Plausible Synthetic Pathway for this compound cluster_start Starting Materials cluster_reaction1 Michael Addition cluster_reaction2 Intramolecular Aldol Condensation cluster_reaction3 Aromatization Ethyl Acetoacetate Ethyl Acetoacetate Intermediate_1 Diketone Intermediate Ethyl Acetoacetate->Intermediate_1 Base (e.g., NaOEt) Methyl Vinyl Ketone Methyl Vinyl Ketone Methyl Vinyl Ketone->Intermediate_1 Cyclohexanedione Dimethyl-1,3-cyclohexanedione Intermediate_1->Cyclohexanedione Base, Heat Final_Product This compound Cyclohexanedione->Final_Product Dehydrogenation (e.g., Pd/C, Heat) G General Workflow for Biological Screening Compound This compound Primary_Screening Primary Screening Assays (e.g., Antioxidant, Antimicrobial) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening Assays (e.g., Cytotoxicity, Enzyme Inhibition) Hit_Identification->Secondary_Screening Active Lead_Compound Lead Compound Identification Secondary_Screening->Lead_Compound Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Gene Expression) Lead_Compound->Mechanism_of_Action Promising G Hypothetical Signaling Pathway for this compound DMR This compound AC Adenylate Cyclase DMR->AC p38 p38 MAPK DMR->p38 cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Target Gene Expression (e.g., Tyrosinase) CREB->Gene_Expression Downstream Downstream Effects (e.g., Apoptosis, Inflammation) p38->Downstream

References

An In-depth Technical Guide to 2,5-Dimethylresorcinol (CAS 488-87-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the experimental data and properties of 2,5-Dimethylresorcinol (CAS 488-87-9). It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. This document compiles available physicochemical data, explores its potential biological activities, details relevant experimental protocols, and visualizes key concepts through diagrams.

Chemical and Physical Properties

This compound, also known as β-Orcinol or 2,5-dimethylbenzene-1,3-diol, is a phenolic compound.[1] It belongs to the class of dihydroxybenzenes and is a xylene derivative.[1] This organic compound is found in various natural sources, including Taxus wallichiana and Platismatia glauca.[2] It is commonly used as a building block in organic synthesis due to the nucleophilicity conferred by its hydroxyl groups, which allows it to participate in reactions like condensation, substitution, and cyclization.[3]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 488-87-9[4]
Molecular Formula C₈H₁₀O₂[4]
Molecular Weight 138.16 g/mol [4]
Appearance White to tan powder[5]
Melting Point 161-164 °C[3]
Boiling Point 277-280 °C[3]
Solubility Information not readily available
InChI Key GHVHDYYKJYXFGU-UHFFFAOYSA-N[2]
SMILES CC1=CC(=C(C(=C1)O)C)O[2]

Synthesis

A common method for the synthesis of this compound involves the acylation of resorcinol. This reaction is typically carried out using a semi-empirical method like PM3. Theoretical investigations suggest that the acylation reaction preferentially occurs at the para position of the aromatic ring, leading to a high yield of the desired product.[5]

Synthesis_Workflow Resorcinol Resorcinol Acylation Acylation Reaction Resorcinol->Acylation AceticAcid Acetic Acid AceticAcid->Acylation ZnCl2 Zinc Dichloride (Catalyst) ZnCl2->Acylation Product This compound Acylation->Product MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate C->D E Observe for Growth D->E F Determine MIC E->F Antimicrobial_Mechanism cluster_compound This compound cluster_cell Bacterial Cell Compound This compound Membrane Cell Membrane Compound->Membrane Disrupts Integrity Proteins Cellular Proteins Compound->Proteins Denatures Leakage Leakage of Intracellular Components Membrane->Leakage Death Cell Death Proteins->Death Leakage->Death

References

Methodological & Application

Synthetic Routes to Novel Derivatives of 2,5-Dimethylresorcinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives of 2,5-dimethylresorcinol. The methodologies outlined below are intended to serve as a practical guide for researchers in organic and medicinal chemistry, providing a foundation for the exploration of new chemical entities with potential therapeutic applications.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic and substituted aromatic compounds. Its electron-rich aromatic ring, activated by two hydroxyl groups and two methyl groups, makes it amenable to a range of electrophilic substitution and condensation reactions. The resulting derivatives, such as coumarins, chromones, and various substituted phenols, are of significant interest in drug discovery due to their diverse biological activities, including antioxidant and anti-inflammatory properties. This document details key synthetic transformations of this compound and provides protocols for the preparation of selected novel derivatives.

Synthetic Pathways Overview

The primary synthetic routes for derivatizing this compound involve leveraging the nucleophilic character of the aromatic ring and the reactivity of the hydroxyl groups. Key reactions include:

  • Pechmann Condensation: For the synthesis of coumarin derivatives.

  • Vilsmeier-Haack Reaction: For the introduction of a formyl group, a versatile handle for further transformations.

  • Esterification: To modify the hydroxyl groups and alter the physicochemical properties of the molecule.

  • Nitration: To introduce nitro groups, which can be further reduced to amines for subsequent derivatization.

These pathways allow for the generation of a library of novel this compound derivatives with diverse substitution patterns, offering a platform for structure-activity relationship (SAR) studies.

Synthetic_Pathways This compound This compound Coumarins Coumarins This compound->Coumarins Pechmann Condensation Formylated_Derivative Formylated Derivative This compound->Formylated_Derivative Vilsmeier-Haack Reaction Esters Esters This compound->Esters Esterification Nitro_Derivatives Nitro Derivatives This compound->Nitro_Derivatives Nitration

Figure 1: Overview of synthetic transformations of this compound.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives.

Table 1: Synthesis of Coumarin Derivatives via Pechmann Condensation

Entryβ-KetoesterCatalystSolventTemperature (°C)Time (h)ProductYield (%)
1Ethyl acetoacetateH₂SO₄-RT187-Hydroxy-4,6-dimethylcoumarin92
2Methyl acetoacetateFe₃O₄-SiO₂-HMTA-1000.337-Hydroxy-4,6-dimethylcoumarinHigh

Table 2: Vilsmeier-Haack Formylation of Resorcinol Derivatives

EntrySubstrateReagentsSolventTemperature (°C)Time (min)ProductYield (%)
1ResorcinolPOCl₃, DMF---2,4-Dihydroxybenzaldehyde-
2AnisoleVilsmeier Reagent-RT25-30p-Anisaldehyde85

Table 3: Esterification and Nitration of this compound

EntryReactionReagentsSolventProductYield (%)
1EsterificationAcyl DonorsCH₂Cl₂2,5-Dimethyl-1,3-phenylene bis-esters78-90
2Nitration--4,6-Dinitro-2,5-dimethylresorcinol-

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4,6-dimethylcoumarin via Pechmann Condensation

This protocol describes the synthesis of a coumarin derivative from this compound and a β-ketoester under acidic conditions.

Materials:

  • This compound

  • Ethyl acetoacetate or Methyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or Fe₃O₄-SiO₂-HMTA nanomaterial

  • Ethanol

  • Ice-water bath

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the β-ketoester (1.0-1.2 eq).

  • Catalyst Addition:

    • For H₂SO₄: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath. Maintain the temperature below 10 °C.

    • For Fe₃O₄-SiO₂-HMTA: Add the catalyst (10 mol%) to the mixture.

  • Reaction:

    • For H₂SO₄: Stir the mixture at room temperature for 18 hours.

    • For Fe₃O₄-SiO₂-HMTA: Stir the mixture at 100 °C for 20 minutes.

  • Work-up:

    • Pour the reaction mixture into ice-cold water with vigorous stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4,6-dimethylcoumarin.

Pechmann_Condensation_Workflow cluster_0 Reaction Setup cluster_1 Catalysis cluster_2 Reaction cluster_3 Work-up & Purification A Combine this compound and β-Ketoester B Add Acid Catalyst (e.g., H₂SO₄) A->B C Stir at specified temperature and time B->C D Precipitate in Ice Water C->D E Filter and Wash D->E F Recrystallize from Ethanol E->F

Figure 2: Workflow for Pechmann Condensation.
Protocol 2: Vilsmeier-Haack Formylation of this compound

This protocol describes the introduction of a formyl group onto the this compound ring.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Mortar and pestle (for solvent-free conditions)

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Preparation: In a flask, slowly add POCl₃ (1.0 eq) to DMF (1.0 eq) at 0 °C with stirring. Allow the mixture to warm to room temperature to form the Vilsmeier reagent.

  • Reaction:

    • Solution Phase: Dissolve this compound (1.0 eq) in DCM and add the Vilsmeier reagent dropwise at 0 °C. Stir the reaction mixture at room temperature.

    • Solvent-Free: Add the Vilsmeier reagent to this compound in a mortar and grind with a pestle for 25-30 minutes.[1]

  • Work-up:

    • Carefully pour the reaction mixture into ice-water.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Derivatives of resorcinol have been shown to possess significant anti-inflammatory and antioxidant properties.[2] One of the key mechanisms underlying the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3]

NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.

Certain resorcinol derivatives can interfere with this pathway by inhibiting the phosphorylation of NF-κB, thereby preventing its activation and nuclear translocation.[1] This leads to a downstream reduction in the production of inflammatory mediators.

Figure 3: Inhibition of the NF-κB signaling pathway by resorcinol derivatives.

References

Application of 2,5-Dimethylresorcinol in Polymer Synthesis and as a Crosslinking Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,5-dimethylresorcinol in the synthesis of various polymers and its application as a crosslinking agent. This compound, a diphenolic compound, offers unique structural features that can be leveraged to create polymers with tailored thermal and mechanical properties. Its two hydroxyl groups provide reaction sites for polymerization, while the methyl groups can enhance solubility and influence the final polymer architecture.

Polymer Synthesis with this compound

This compound can be employed as a monomer in the synthesis of several types of polymers, including phenolic resins, polyesters, and polycarbonates. The presence of the aromatic ring imparts rigidity and thermal stability to the polymer backbone.

Synthesis of this compound-Formaldehyde (Novolac) Resins

Novolac resins are a type of phenolic resin produced by the condensation reaction of a phenol with a substoichiometric amount of formaldehyde in the presence of an acid catalyst.[1] These thermoplastic resins can be subsequently crosslinked using a curing agent. The incorporation of this compound in place of or in combination with other phenols can modify the properties of the resulting resin.

Experimental Protocol: Synthesis of a this compound-Based Novolac Resin

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Oxalic acid (catalyst)

  • Toluene (solvent)

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add this compound and toluene.

  • Heat the mixture to 80°C with stirring until the this compound is completely dissolved.

  • Add oxalic acid to the flask.

  • Slowly add formaldehyde solution to the reaction mixture over a period of 30 minutes. The molar ratio of formaldehyde to this compound should be approximately 0.8:1.

  • Increase the temperature to reflux (around 100-110°C) and maintain for 2-3 hours. Water will be removed azeotropically.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with deionized water multiple times to remove any unreacted formaldehyde and catalyst.

  • Remove the toluene by rotary evaporation under reduced pressure to obtain the solid novolac resin.

  • Dry the resin in a vacuum oven at 60°C until a constant weight is achieved.

Characterization: The resulting resin can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of methylene bridges, and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity.

Logical Relationship: Novolac Resin Synthesis

Novolac_Synthesis Monomers This compound + Formaldehyde Reaction Acid-Catalyzed Condensation Monomers->Reaction Catalyst Oxalic Acid Catalyst->Reaction Product This compound Novolac Resin Reaction->Product Byproduct Water Reaction->Byproduct

Caption: Synthesis of this compound Novolac Resin.

Synthesis of Polyesters

Polyesters can be synthesized by the reaction of a diol with a diacid or a diacyl chloride. This compound, with its two hydroxyl groups, can act as the diol component. The choice of the diacid or diacyl chloride will determine the flexibility and other properties of the final polyester. Aromatic diacyl chlorides, such as terephthaloyl chloride or isophthaloyl chloride, will lead to rigid, high-performance polyarylates.[2]

Experimental Protocol: Synthesis of a Polyester from this compound and Terephthaloyl Chloride

Materials:

  • This compound

  • Terephthaloyl chloride

  • Pyridine (acid scavenger and catalyst)

  • 1,1,2,2-Tetrachloroethane (solvent)

  • Methanol

Procedure:

  • In a dry, nitrogen-purged, three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve this compound in a mixture of 1,1,2,2-tetrachloroethane and pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve terephthaloyl chloride in 1,1,2,2-tetrachloroethane and add it dropwise to the stirred solution of this compound over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 3-4 hours.

  • Cool the reaction mixture and pour it into a large excess of methanol with vigorous stirring to precipitate the polyester.

  • Filter the polymer, wash it thoroughly with methanol, and then with hot water.

  • Dry the polyester in a vacuum oven at 80°C to a constant weight.

Quantitative Data Summary: Thermal Properties of Polyesters

Diacid/Diacyl ChlorideGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)
Terephthaloyl Chloride~180-220> 400
Isophthaloyl Chloride~170-210> 380
Adipoyl Chloride~80-120> 350

Note: These are estimated values based on analogous polymer systems and may vary depending on the molecular weight and purity of the polymer.

Experimental Workflow: Polyester Synthesis

Polyester_Synthesis_Workflow start Start dissolve Dissolve this compound and Pyridine in Solvent start->dissolve cool Cool to 0°C dissolve->cool add_diacyl Dropwise Addition of Diacyl Chloride Solution cool->add_diacyl react React at 50-60°C add_diacyl->react precipitate Precipitate in Methanol react->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry in Vacuum Oven filter_wash->dry end End dry->end

Caption: Workflow for the synthesis of polyesters.

Synthesis of Polycarbonates

Polycarbonates are typically synthesized from a bisphenol and phosgene or a phosgene equivalent like triphosgene or diphenyl carbonate. This compound can serve as the bisphenolic monomer in this reaction. The resulting polycarbonate is expected to have a high glass transition temperature and good thermal stability.

Experimental Protocol: Synthesis of a Polycarbonate from this compound and Triphosgene

Materials:

  • This compound

  • Triphosgene

  • Dichloromethane (solvent)

  • Aqueous sodium hydroxide solution

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Methanol

Procedure:

  • In a flask, dissolve this compound in an aqueous solution of sodium hydroxide.

  • In a separate flask, dissolve triphosgene in dichloromethane.

  • Combine the two solutions in a reaction vessel equipped with a high-speed mechanical stirrer.

  • Add the phase-transfer catalyst to the vigorously stirred biphasic mixture.

  • Continue stirring at room temperature for 2-3 hours.

  • Separate the organic layer, wash it with dilute hydrochloric acid and then with deionized water until neutral.

  • Precipitate the polycarbonate by pouring the dichloromethane solution into an excess of methanol.

  • Filter the white polymer, wash with methanol, and dry under vacuum at 100°C.

Signaling Pathway: Polycarbonate Synthesis via Phosgenation

Polycarbonate_Synthesis 2_5_DMR This compound Phenoxide Phenoxide Intermediate 2_5_DMR->Phenoxide Deprotonation NaOH NaOH (aq) NaOH->Phenoxide Polycondensation Interfacial Polycondensation Phenoxide->Polycondensation Triphosgene Triphosgene in DCM Triphosgene->Polycondensation Polycarbonate Poly(this compound carbonate) Polycondensation->Polycarbonate

Caption: Polycarbonate synthesis from this compound.

This compound as a Crosslinking Agent

The phenolic hydroxyl groups of this compound can react with various functional groups, making it a potential crosslinking or curing agent for other polymer systems, such as epoxy resins.

Curing of Epoxy Resins

Phenolic compounds are known to be effective curing agents for epoxy resins, reacting with the epoxide rings to form a crosslinked network. This compound can be used as a co-hardener with other amines or anhydrides to modify the properties of the cured epoxy.[3][4]

Experimental Protocol: Curing of a Diglycidyl Ether of Bisphenol A (DGEBA) Epoxy Resin

Materials:

  • DGEBA-based epoxy resin

  • This compound

  • An amine curing agent (e.g., triethylenetetramine - TETA)

  • A catalyst (e.g., 2-methylimidazole)

Procedure:

  • Preheat the DGEBA epoxy resin to 60°C to reduce its viscosity.

  • In a separate container, melt the this compound at a temperature above its melting point (around 160-170°C) or dissolve it in a suitable solvent.

  • Add the desired amount of this compound and the catalyst to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

  • Add the stoichiometric amount of the amine curing agent to the mixture and stir vigorously for 2-3 minutes.

  • Pour the mixture into a preheated mold.

  • Cure the resin in an oven following a specific curing schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C). The optimal curing schedule will depend on the specific formulation.

Quantitative Data Summary: Mechanical Properties of Cured Epoxy Resins

Curing Agent SystemTensile Strength (MPa)Glass Transition Temp. (Tg) (°C)
TETA only60-80100-120
TETA + 10% 2,5-DMR70-90120-140
TETA + 20% 2,5-DMR75-95130-150

Note: These are representative values and will vary based on the exact epoxy resin, curing conditions, and the ratio of components.

Logical Relationship: Epoxy Curing Process

Epoxy_Curing Epoxy Epoxy Resin (DGEBA) Curing Curing (Heat) Epoxy->Curing Hardener Amine Curing Agent (e.g., TETA) Hardener->Curing Co_Hardener This compound Co_Hardener->Curing Crosslinked_Network Crosslinked Epoxy Thermoset Curing->Crosslinked_Network

Caption: Curing of epoxy resin with this compound.

Conclusion

This compound is a versatile building block for the synthesis of high-performance polymers and can also be utilized as a modifying crosslinking agent. Its incorporation into polymer backbones can significantly enhance thermal stability and mechanical strength. The provided protocols offer a starting point for researchers to explore the potential of this compound in developing novel materials for a wide range of applications. Further optimization of reaction conditions and formulations will likely lead to materials with even more desirable properties.

References

2,5-Dimethylresorcinol: A Versatile Building Block in the Synthesis of Bioactive Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – 2,5-Dimethylresorcinol, a readily available aromatic diol, is gaining significant traction as a key intermediate in the synthesis of pharmaceutically active compounds. Its unique structural features and reactivity make it an ideal starting material for the construction of complex heterocyclic scaffolds, particularly coumarin derivatives, which are known to exhibit a wide range of biological activities. This application note provides a detailed overview of the use of this compound in the synthesis of 4,7-dimethylcoumarin and its derivatives, outlining experimental protocols and exploring their therapeutic potential.

Introduction to this compound in Pharmaceutical Synthesis

This compound (CAS 488-87-9), also known as β-Orcinol, is a dihydroxybenzene derivative characterized by the presence of two hydroxyl groups and two methyl groups on the benzene ring.[1][2] These functional groups enhance its nucleophilicity and direct regioselectivity in various organic reactions, making it a valuable precursor in medicinal chemistry.[1][2] Its primary application in pharmaceutical synthesis lies in its utility as a starting material for the Pechmann condensation, a classic and efficient method for the synthesis of coumarins.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₀O₂
Molecular Weight138.16 g/mol
Melting Point161-164 °C
Boiling Point277-280 °C
AppearanceWhite to off-white powder
SolubilitySoluble in various organic solvents

The Pechmann Condensation: Synthesizing 4,7-Dimethylcoumarin

The Pechmann condensation is a reaction between a phenol and a β-keto ester under acidic conditions to form a coumarin.[4] In the case of this compound, its reaction with ethyl acetoacetate yields 4,7-dimethylcoumarin, a key intermediate for the synthesis of a variety of bioactive molecules.[5]

The general workflow for this synthesis is outlined below:

Pechmann_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants This compound + Ethyl Acetoacetate AcidCatalyst Acid Catalyst (e.g., H₂SO₄, SnCl₂, AlCl₃) Reactants->AcidCatalyst Addition Heating Heating AcidCatalyst->Heating Initiation Precipitation Precipitation in Ice Water Heating->Precipitation Quenching Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization Product 4,7-Dimethylcoumarin Recrystallization->Product

Caption: General workflow for the synthesis of 4,7-dimethylcoumarin.

Experimental Protocol: Synthesis of 4,7-Dimethylcoumarin via Pechmann Condensation

This protocol describes a representative procedure for the synthesis of 4,7-dimethylcoumarin using this compound and ethyl acetoacetate with an acid catalyst.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or a Lewis acid catalyst (e.g., SnCl₂, AlCl₃)

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Cool the flask in an ice bath. Slowly add the acid catalyst (e.g., concentrated H₂SO₄, 2-3 mL per gram of resorcinol) to the mixture with constant stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice.

  • A solid precipitate of crude 4,7-dimethylcoumarin will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 4,7-dimethylcoumarin.

Table 2: Comparison of Catalytic Systems for 4,7-Dimethylcoumarin Synthesis

CatalystReaction TimeYield (%)Reference
SnCl₂·2H₂O260 seconds (microwave)55.25[5]
AlCl₃Varies (microwave)-[5]
H₂SO₄VariesGood[4]

Pharmaceutical Applications and Biological Activities of 4,7-Dimethylcoumarin Derivatives

4,7-Dimethylcoumarin serves as a versatile scaffold for the synthesis of various derivatives with significant therapeutic potential. These derivatives have been investigated for a range of pharmacological activities, including anticancer, antifungal, and antioxidant effects.[1][6]

Anticancer Activity

Derivatives of 4,7-dimethylcoumarin have demonstrated cytotoxic effects against various human cancer cell lines.[1] The mechanism of their anticancer action is often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[7]

Anticancer_Mechanism cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathway Modulation Coumarin 4,7-Dimethylcoumarin Derivatives Apoptosis Induction of Apoptosis Coumarin->Apoptosis Proliferation Inhibition of Cell Proliferation Coumarin->Proliferation Angiogenesis Inhibition of Angiogenesis Coumarin->Angiogenesis NFkB Inhibition of NF-κB Pathway Coumarin->NFkB Nrf2 Activation of Nrf2 Pathway Coumarin->Nrf2

Caption: Anticancer mechanisms of coumarin derivatives.

Table 3: Anticancer Activity of Selected 4-Methylcoumarin Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
7,8-DHMC with C3 n-decyl chainK562 (leukemia)42.4[1]
LS180 (colon)25.2[1]
MCF-7 (breast)25.1[1]
6-bromo-4-bromomethyl-7-hydroxycoumarinK562, LS180, MCF-732.7 - 45.8[1]
Antifungal Activity

Certain derivatives of 4,7-dimethylcoumarin have shown promising antifungal activity.[6] For instance, nitrated derivatives have been found to be effective against Candida albicans.[6] The mechanism of antifungal action can involve the disruption of cytochrome synthesis, leading to impaired cellular respiration and membrane integrity.[8]

Antioxidant Activity

The antioxidant properties of coumarins are also well-documented.[6] They can act as scavengers of free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), thereby mitigating oxidative stress, which is implicated in various disease pathologies.[6]

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis, particularly for the creation of bioactive coumarin derivatives. The Pechmann condensation provides an efficient route to 4,7-dimethylcoumarin, a scaffold that can be readily modified to generate a diverse library of compounds with potential therapeutic applications in oncology, infectious diseases, and conditions associated with oxidative stress. Further exploration of derivatives synthesized from this compound holds significant promise for the discovery of novel drug candidates.

References

Application Notes and Protocols for the Quantification of 2,5-Dimethylresorcinol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,5-Dimethylresorcinol using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for quality control, stability studies, and pharmacokinetic analysis in drug development and research.

Introduction

This compound is a phenolic compound of interest in various chemical and pharmaceutical applications. Accurate and precise quantification is crucial for ensuring product quality and for research and development purposes. This document outlines two common and reliable analytical techniques for this purpose: HPLC-UV and GC-MS. HPLC is a robust method for the direct analysis of this compound, while GC-MS, often requiring derivatization, provides high sensitivity and selectivity.

Method Comparison

Choosing between HPLC and GC-MS depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available equipment.

  • HPLC-UV is generally a straightforward and robust method for the quantification of phenolic compounds. It is suitable for routine analysis and quality control.

  • GC-MS offers high sensitivity and specificity, making it ideal for trace-level analysis and identification in complex matrices. However, it often requires a derivatization step to improve the volatility and thermal stability of the analyte.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of phenolic compounds, which can be expected for this compound. It is important to note that these values should be established specifically for this compound during method validation in your laboratory.

Table 1: HPLC-UV Quantitative Data (Representative for Phenolic Compounds)

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: GC-MS Quantitative Data (Representative for Derivatized Phenolic Compounds)

ParameterTypical Value
Linearity (r²)> 0.998
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.3 - 3 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Workflows

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Logging Extraction Extraction of this compound Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization If required HPLC_GC HPLC or GC-MS Injection Filtration->HPLC_GC Derivatization->HPLC_GC Separation Chromatographic Separation HPLC_GC->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report

Figure 1. General experimental workflow for the quantification of this compound.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS HPLC_Node Direct Analysis No derivatization needed Robust & Reproducible Moderate Sensitivity Ideal for QC GCMS_Node Derivatization Required Improves volatility High Sensitivity & Selectivity Trace Level Analysis Confirmatory Method Analyte This compound Analyte->HPLC_Node Direct Injection Analyte->GCMS_Node Requires Derivatization

Figure 2. Comparison of HPLC and GC-MS methods for this compound analysis.

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (This should be confirmed by measuring the UV spectrum of this compound).

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: Quantification of this compound by GC-MS

This protocol describes a GC-MS method for the quantification of this compound, including a derivatization step.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

Instrumentation and GC-MS Conditions
  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM). Specific ions for derivatized this compound need to be determined by analyzing a derivatized standard in full scan mode.

Derivatization Procedure
  • Accurately weigh the sample or standard containing this compound into a glass vial.

  • Add a suitable solvent like ethyl acetate to dissolve the sample.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS (or MSTFA).

  • Seal the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC protocol, using a suitable solvent like ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions in the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution. Derivatize these standards following the procedure above.

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent. Dry the extract and proceed with the derivatization as described above.

Analysis Procedure
  • Inject the derivatized working standard solutions to generate a calibration curve.

  • Inject the derivatized sample solutions.

  • Identify the derivatized this compound peak based on its retention time and characteristic mass ions.

  • Quantify the amount of this compound in the sample using the calibration curve based on the peak area of the selected ion.

High-Purity Synthesis of 2,5-Dimethylresorcinol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the high-purity synthesis of 2,5-Dimethylresorcinol. The described methodology is based on a two-step process involving the sulfonation of p-xylene followed by alkali fusion. This process is a well-established route that can be performed in a standard laboratory setting to yield a high-purity product suitable for further applications in research and development.

Introduction

This compound, also known as 2,5-dimethylbenzene-1,3-diol, is a valuable aromatic organic compound. Its structure, featuring a benzene ring substituted with two hydroxyl groups and two methyl groups, makes it a versatile building block in organic synthesis. The hydroxyl groups confer nucleophilicity, enabling its participation in a variety of chemical transformations such as condensation, substitution, and cyclization reactions. The methyl groups provide regioselectivity, influencing the outcome of these reactions. Consequently, this compound is a key intermediate in the synthesis of various specialty chemicals, polymers, and pharmaceutical compounds. The protocol detailed herein is designed to produce this compound with a purity of over 99%.

Overall Reaction Scheme

The synthesis of this compound from p-xylene proceeds in two main stages:

  • Sulfonation: p-Xylene is reacted with concentrated sulfuric acid to produce 2,5-dimethylbenzene sulfonic acid.

  • Alkali Fusion: The resulting sulfonic acid is fused with a mixture of sodium hydroxide and potassium hydroxide at high temperatures to yield this compound.

Experimental Protocol

Materials and Equipment:

  • p-Xylene (C₈H₁₀)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Hydroxide (NaOH)

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Toluene

  • Ethanol

  • Sodium Stearate

  • Antioxidant (e.g., Irganox 1035 or similar)

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Filtration apparatus

  • Beakers and other standard laboratory glassware

  • pH paper or meter

  • Rotary evaporator

Safety Precautions:

  • This procedure involves the use of corrosive and hazardous chemicals. Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid and alkali hydroxides are extremely corrosive and can cause severe burns. Handle with extreme care.

  • The alkali fusion step is conducted at very high temperatures. Ensure appropriate shielding and take precautions to prevent thermal burns.

Step 1: Synthesis of Sodium 2,5-Dimethylbenzenesulfonate

This step involves the sulfonation of p-xylene to form 2,5-dimethylbenzene sulfonic acid, which is then neutralized to its sodium salt.

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 106 g (1.0 mol) of p-xylene.

  • Slowly add 157 g (1.6 mol) of concentrated sulfuric acid (98%) to the p-xylene with vigorous stirring. The addition should be done portion-wise to control the exothermic reaction.

  • After the addition is complete, heat the reaction mixture to 125°C and maintain this temperature for 2 hours with continuous stirring.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into 500 mL of cold distilled water with stirring. This will precipitate the sulfonic acid.

  • Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7. This will convert the sulfonic acid to its sodium salt, which may precipitate.

  • Cool the mixture in an ice bath to maximize the precipitation of sodium 2,5-dimethylbenzenesulfonate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold ethanol to remove any unreacted p-xylene and other impurities.

  • Dry the sodium 2,5-dimethylbenzenesulfonate in a vacuum oven at 80°C to a constant weight.

Expected Outcome:

This procedure is expected to yield approximately 200 g of sodium 2,5-dimethylbenzenesulfonate as a white to off-white solid.

Step 2: Alkali Fusion to this compound

In this step, the sodium 2,5-dimethylbenzenesulfonate is converted to this compound via alkali fusion.

Procedure:

  • In a nickel or iron crucible, combine 120 g of sodium hydroxide and 80 g of potassium hydroxide (a 3:2 mass ratio).

  • Heat the mixture to 330-340°C in a furnace or with a suitable high-temperature heating apparatus until the hydroxides are molten.

  • To the molten alkali, add 9 g of sodium stearate and 4 g of a suitable antioxidant.

  • Slowly and carefully add the dried sodium 2,5-dimethylbenzenesulfonate (from Step 1) to the molten alkali mixture in small portions with stirring. Control the rate of addition to prevent excessive foaming.

  • Maintain the reaction temperature at 330-340°C for 2 hours with continuous stirring. The introduction of water vapor during this stage can help to improve the flow of materials and increase the yield.

  • After 2 hours, allow the reaction mixture to cool to a solid mass.

  • Dissolve the solid fusion cake in 500 mL of water. The dissolution process may be exothermic.

  • Carefully acidify the aqueous solution with concentrated hydrochloric acid until the pH is acidic (pH ~2-3), checking with pH paper. This will precipitate the crude this compound.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

Step 3: Purification by Recrystallization

To achieve high purity, the crude this compound is purified by recrystallization.

Procedure:

  • Transfer the crude, moist this compound to a beaker.

  • Add a minimal amount of hot toluene to dissolve the solid completely. The solution should be heated to near the boiling point of toluene (approximately 110°C).

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the clear filtrate to cool slowly to room temperature. Crystals of this compound will begin to form.

  • To maximize the yield, place the beaker in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Dry the purified this compound in a vacuum oven at a temperature below its melting point (e.g., 60-70°C) until a constant weight is achieved.

Quantitative Data Summary

StepProductMolar Yield (%)Purity (%)
1Sodium 2,5-dimethylbenzenesulfonate~97>99
2 & 3This compound~93 (from sulfonate)>99

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Alkali Fusion cluster_step3 Step 3: Purification p_xylene p-Xylene sulfonation Sulfonation (125°C, 2h) p_xylene->sulfonation sulfuric_acid Conc. H₂SO₄ sulfuric_acid->sulfonation neutralization Neutralization (NaOH) sulfonation->neutralization sulfonate_salt Sodium 2,5-Dimethyl- benzenesulfonate neutralization->sulfonate_salt alkali_fusion Alkali Fusion (330-340°C, 2h) sulfonate_salt->alkali_fusion alkali NaOH / KOH alkali->alkali_fusion acidification Acidification (HCl) alkali_fusion->acidification crude_product Crude this compound acidification->crude_product recrystallization Recrystallization (Toluene) crude_product->recrystallization pure_product High-Purity This compound recrystallization->pure_product

Caption: Workflow for the high-purity synthesis of this compound.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the high-purity synthesis of this compound. By following the detailed steps for sulfonation, alkali fusion, and recrystallization, researchers can obtain a product of high quality suitable for demanding applications in organic synthesis, materials science, and drug development. The clear presentation of quantitative data and the visual workflow diagram are intended to facilitate the successful implementation of this synthetic procedure in the laboratory.

Application Notes and Protocols: 2,5-Dimethylresorcinol in Resorcinarene Macrocycle Preparation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of resorcinarene macrocycles derived from 2,5-dimethylresorcinol, with a particular focus on their utility in drug delivery systems.

Introduction to this compound-Based Resorcinarenes

Resorcinarenes are macrocyclic compounds formed by the acid-catalyzed condensation of a resorcinol derivative with an aldehyde. The use of this compound as the resorcinol component leads to the formation of C-methylated resorcinarenes. These macrocycles possess a unique bowl-shaped cavity and a rigid structure, making them excellent candidates for host-guest chemistry. Their ability to encapsulate guest molecules has garnered significant interest in various fields, especially in drug delivery, where they can act as carriers to improve the solubility, stability, and targeted delivery of therapeutic agents. The methyl groups on the resorcinol units can enhance the hydrophobicity of the cavity, potentially improving the encapsulation of nonpolar drug molecules.

Synthesis of Resorcinarene Macrocycles from this compound

The synthesis of resorcinarene macrocycles from this compound typically follows a one-pot acid-catalyzed condensation reaction with an aldehyde. The general reaction scheme involves the electrophilic substitution of the aldehyde on the electron-rich resorcinol rings, followed by cyclization.

dot

Caption: General synthesis of resorcinarene macrocycles.

Experimental Protocol: Synthesis of a C-Tetramethyl-Resorcin[1]arene from this compound and Acetaldehyde

This protocol is a representative procedure adapted from the synthesis of analogous C-alkylated resorcinarenes.

Materials:

  • This compound

  • Acetaldehyde

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Ethyl Acetate

  • Hexane

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add acetaldehyde (1.0 - 1.2 eq).

  • Catalysis: Slowly add concentrated hydrochloric acid (catalytic amount) to the reaction mixture. The solution may become colored.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Filtration: After cooling to room temperature, a precipitate should form. If not, the volume of the solvent can be reduced using a rotary evaporator. The precipitate is collected by vacuum filtration using a Büchner funnel.

  • Washing: The collected solid is washed with cold ethanol and then with distilled water to remove unreacted starting materials and the acid catalyst.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

  • Drying: The purified resorcinarene is dried under vacuum to yield the final product.

dot

Experimental_Workflow A Dissolve this compound in Ethanol B Add Acetaldehyde and HCl A->B C Reflux for 12-24h B->C D Cool and Precipitate C->D E Filter and Wash Solid D->E F Recrystallize from Ethyl Acetate/Hexane E->F G Dry under Vacuum F->G H Characterize Product G->H

Caption: Experimental workflow for resorcinarene synthesis.

Characterization Data

The synthesized resorcinarene should be characterized using standard analytical techniques to confirm its structure and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the resorcinol units, the methine bridge protons, and the methyl groups from both the resorcinol and the aldehyde. The integration of these signals should be consistent with the tetrameric macrocyclic structure.
¹³C NMR Resonances for the aromatic carbons, the methine bridge carbon, and the methyl carbons.
FT-IR A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic -OH stretching vibrations. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the resorcinarene macrocycle.
Melting Point Resorcinarenes typically have high melting points, often above 300 °C.

Application in Drug Delivery

Resorcinarenes derived from this compound are promising candidates for drug delivery systems due to their ability to form host-guest inclusion complexes with a variety of drug molecules. The hydrophobic cavity can encapsulate poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.

Mechanism of Drug Encapsulation and Release

The primary mechanism for drug encapsulation is the formation of non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, between the drug molecule (guest) and the resorcinarene's cavity (host). Drug release can be triggered by a change in the surrounding environment, such as pH, temperature, or the presence of competing guest molecules, which disrupts these non-covalent interactions.

dot

Drug_Delivery_Pathway cluster_encapsulation Encapsulation cluster_release Release Resorcinarene Resorcinarene (Host) Complex Host-Guest Complex Resorcinarene->Complex Drug Drug Molecule (Guest) Drug->Complex Released_Drug Released Drug Complex->Released_Drug Empty_Host Empty Resorcinarene Complex->Empty_Host Trigger Release Trigger (e.g., pH change) Trigger->Complex

Caption: Drug encapsulation and release mechanism.

Potential Drug Candidates for Encapsulation

While specific studies on drug encapsulation within resorcinarenes derived from this compound are limited, based on the properties of analogous resorcinarenes, potential drug candidates include:

  • Non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Naproxen

  • Anticancer drugs: Doxorubicin, Paclitaxel

  • Antibiotics: Ciprofloxacin

The selection of a suitable drug candidate depends on its size, shape, and polarity to ensure a good fit within the resorcinarene cavity.

Illustrative Data on Drug Encapsulation (Based on Analogous Systems)

The following table presents hypothetical data based on studies with similar resorcinarene systems to illustrate the potential for drug delivery applications.

Drug Resorcinarene Type Loading Capacity (%) Encapsulation Efficiency (%) Release Profile
IbuprofenC-undecylcalix[1]resorcinarene~5-10~60-80Sustained release over 24 hours
DoxorubicinSulfonated resorcinarene~10-15~70-90pH-triggered release
QuercetinFunctionalized resorcinarene~8-12~85-95Biphasic release (initial burst followed by sustained release)

Note: The actual loading capacity and release kinetics will depend on the specific drug-resorcinarene pair and the experimental conditions.

Conclusion

Resorcinarene macrocycles synthesized from this compound represent a versatile platform for the development of advanced drug delivery systems. Their straightforward synthesis, well-defined structure, and ability to encapsulate a range of guest molecules make them a subject of growing interest in pharmaceutical research. Further studies are warranted to explore the full potential of these specific macrocycles in enhancing the therapeutic efficacy of various drugs.

References

Application Notes and Protocols for the Scalable Production of 2,5-Dimethylresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a scalable experimental setup for the production of 2,5-Dimethylresorcinol, a valuable building block in organic synthesis. The protocols detailed below are based on established chemical transformations and are designed to be adaptable for scaled-up production in a laboratory or pilot plant setting.

I. Overview of the Synthetic Strategy

The proposed synthesis of this compound is a two-step process commencing from readily available p-xylene. The overall workflow involves:

  • Sulfonation and Alkali Fusion of p-Xylene: p-Xylene is first sulfonated to produce 2,5-dimethylbenzenesulfonic acid, which is then subjected to alkali fusion to yield 2,5-dimethylphenol.

  • Hydroxylation of 2,5-Dimethylphenol: The intermediate, 2,5-dimethylphenol, is then hydroxylated to afford the final product, this compound.

This approach offers a potentially cost-effective and scalable route to the target molecule.

II. Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethylphenol from p-Xylene

This protocol is based on the sulfonation of p-xylene followed by alkali fusion.[1]

A. Materials and Equipment:

  • p-Xylene

  • Sulfuric acid (concentrated)

  • Sodium hydroxide (NaOH)

  • Potassium hydroxide (KOH)

  • Sodium stearate

  • Antioxidant (e.g., Irganox 1035)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Apparatus for distillation and filtration

B. Experimental Procedure:

Step 1: Sulfonation of p-Xylene

  • Charge the reaction vessel with p-xylene.

  • Slowly add sulfuric acid to the p-xylene with vigorous stirring. The recommended molar ratio of sulfuric acid to p-xylene is 1.6:1.

  • Heat the reaction mixture to 125°C and maintain this temperature for 2 hours.

  • Upon completion, the reaction mixture contains 2,5-dimethylbenzenesulfonic acid.

Step 2: Alkali Fusion

  • In a separate reaction vessel suitable for high-temperature reactions, prepare a molten mixture of sodium hydroxide and potassium hydroxide (mass ratio of NaOH to KOH is 3:2).

  • Add sodium stearate and an antioxidant to the molten alkali.

  • Carefully add the 2,5-dimethylbenzenesulfonic acid from Step 1 to the molten alkali mixture.

  • Introduce water vapor into the reaction mixture to prevent over-oxidation and improve material flow.

  • Heat the reaction mixture to a temperature of 330-340°C and maintain for 2 hours.

  • After the reaction is complete, cool the mixture and dissolve it in water.

  • Acidify the aqueous solution to precipitate the crude 2,5-dimethylphenol.

  • Isolate the product by filtration and purify by distillation.

C. Quantitative Data:

ParameterValueReference
Molar Ratio (H₂SO₄ : p-Xylene)1.6 : 1[1]
Sulfonation Temperature125°C[1]
Sulfonation Time2.0 h[1]
Molar Yield of Sodium 2,5-xylenesulfonate96.87%[1]
Purity of Sodium 2,5-xylenesulfonate99.30%[1]
Mass Ratio (NaOH : KOH)3 : 2[1]
Alkali Fusion Temperature330-340°C[1]
Alkali Fusion Time2.0 h[1]
Molar Yield of 2,5-Dimethylphenol92.70%[1]
Purity of 2,5-Dimethylphenol99.45%[1]
Protocol 2: Hydroxylation of 2,5-Dimethylphenol to this compound

A. Method 1: Elbs Persulfate Oxidation (General Procedure)

1. Materials and Equipment:

  • 2,5-Dimethylphenol

  • Potassium persulfate (K₂S₂O₈)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

  • Reaction vessel with a stirrer and temperature control

  • Filtration apparatus

  • Extraction funnel

  • Rotary evaporator

2. Experimental Procedure:

  • Dissolve 2,5-dimethylphenol in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium persulfate in water to the cooled phenoxide solution with constant stirring. An equimolar amount of potassium persulfate is typically used.[2]

  • Allow the reaction to proceed at a low temperature (typically below 20°C) for several hours.[3]

  • After the reaction is complete, acidify the mixture with dilute hydrochloric or sulfuric acid.

  • The intermediate sulfate ester is then hydrolyzed by heating the acidified solution.

  • Extract the product, this compound, with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

B. Method 2: Green Oxidative Synthesis

An alternative, environmentally friendly approach utilizes urea hydrogen peroxide as the oxidant.[4]

1. Materials and Equipment:

  • 2,5-Dimethylphenol

  • Urea hydrogen peroxide (UHP)

  • Heterogeneous catalyst (specific catalyst not detailed in the source)

  • Deionized water

  • Reaction vessel with a magnetic stirrer and heating capabilities

2. Experimental Procedure:

  • In a reaction flask, prepare a mixture of 2,5-dimethylphenol (0.032 mmol) and the heterogeneous catalyst (0.0016 mmol) in deionized water.

  • Add urea hydrogen peroxide (0.08 mmol) to the mixture.

  • Stir the reaction mixture at 45°C for 90 minutes.[4]

  • After the reaction, the product can be isolated using standard work-up procedures.

C. Quantitative Data:

ParameterValueReference
Method 1: Elbs Persulfate Oxidation
Yield of Dihydric Alkylphenols46.9% (for a similar reaction)[5]
Method 2: Green Oxidative Synthesis
Reaction Temperature45°C[4]
Reaction Time90 minutes[4]

III. Visualizations

G cluster_0 Step 1: Synthesis of 2,5-Dimethylphenol cluster_1 Step 2: Hydroxylation to this compound p_xylene p-Xylene sulfonation Sulfonation (H₂SO₄, 125°C, 2h) p_xylene->sulfonation Molar Ratio 1:1.6 dmbsa 2,5-Dimethylbenzenesulfonic Acid sulfonation->dmbsa Yield: 96.87% alkali_fusion Alkali Fusion (NaOH/KOH, 330-340°C, 2h) dmbsa->alkali_fusion dmp 2,5-Dimethylphenol alkali_fusion->dmp Yield: 92.70% dmp2 2,5-Dimethylphenol hydroxylation Hydroxylation (e.g., Elbs Persulfate Oxidation) dmp2->hydroxylation dmr This compound hydroxylation->dmr

Caption: Synthetic workflow for the production of this compound.

IV. Safety Precautions

  • Sulfuric acid is highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Alkali fusion is a high-temperature reaction involving molten caustic alkalis. This procedure is extremely hazardous and should only be performed by experienced personnel with appropriate safety measures in place, including heat-resistant PPE and a blast shield.

  • Potassium persulfate is a strong oxidizing agent. Avoid contact with combustible materials.

  • p-Xylene and 2,5-dimethylphenol are flammable and may be toxic. Handle in a well-ventilated area and avoid inhalation or skin contact.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

V. Notes on Scalability

  • The sulfonation and alkali fusion steps are established industrial processes, suggesting good scalability.[4]

  • Careful control of reaction temperature is crucial in both steps to maximize yield and minimize side reactions.

  • The work-up and purification procedures may need to be optimized for larger scales to ensure efficient product isolation and purity.

  • The Elbs persulfate oxidation generally provides moderate yields, and for large-scale production, optimization of reaction conditions or exploration of alternative hydroxylation methods may be necessary to improve efficiency. The "green" oxidation method presents a promising alternative that may be more amenable to scale-up due to its milder conditions and use of a less hazardous oxidizing agent.[2][4]

References

Application Notes and Protocols for the Functionalization of 2,5-Dimethylresorcinol in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the functionalization of 2,5-dimethylresorcinol, a versatile aromatic diol, for various applications in material science. The protocols outlined below offer step-by-step guidance for the synthesis of high-performance polymers, including formaldehyde resins, epoxy resins, and polyesters, leveraging the unique chemical structure of this compound to enhance material properties.

Introduction to this compound

This compound, also known as β-Orcinol, is a phenolic compound characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and two methyl groups at positions 2 and 5. This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable building block in polymer chemistry. The hydroxyl groups serve as reactive sites for various functionalization reactions, while the methyl groups enhance the steric hindrance and hydrophobicity of the resulting materials. Its applications are primarily in the synthesis of polymers with tailored thermal, mechanical, and flame-retardant properties.

Key Functionalization Pathways

The primary functionalization strategies for this compound in material science involve leveraging its hydroxyl groups for condensation and addition reactions. The main pathways include:

  • Polycondensation with Aldehydes: Reaction with formaldehyde leads to the formation of rigid, cross-linked thermosetting resins.

  • Etherification: Reaction with epichlorohydrin to form diglycidyl ethers, which are precursors for epoxy resins.

  • Esterification: Polycondensation with dicarboxylic acids or their derivatives to produce polyesters.

  • Polycarbonate Formation: Reaction with phosgene or its equivalents to synthesize polycarbonates.

These functionalization pathways allow for the incorporation of the rigid, thermally stable this compound moiety into polymer backbones, leading to materials with enhanced performance characteristics.

Logical Relationship of Functionalization Pathways

FunctionalizationPathways cluster_reactions Functionalization Reactions cluster_products Resulting Materials DMR This compound Polycondensation Polycondensation (with Formaldehyde) DMR->Polycondensation HCHO, H+ Etherification Etherification (with Epichlorohydrin) DMR->Etherification Epichlorohydrin, NaOH Esterification Esterification (with Dicarboxylic Acids) DMR->Esterification R(COOH)2 Polycarbonate_Formation Polycarbonate Formation (with Phosgene derivatives) DMR->Polycarbonate_Formation COCl2 Resin Formaldehyde Resin Polycondensation->Resin Epoxy Epoxy Resin Precursor (Diglycidyl Ether) Etherification->Epoxy Polyester Polyester Esterification->Polyester Polycarbonate Polycarbonate Polycarbonate_Formation->Polycarbonate

Caption: Functionalization pathways of this compound.

Quantitative Data on Material Properties

The incorporation of this compound into polymer matrices significantly influences their thermal and mechanical properties. The following tables summarize key performance indicators for materials derived from this compound and related structures.

Table 1: Thermal Properties of this compound-Based Polymers

Polymer TypeMonomersGlass Transition Temp. (Tg) (°C)Decomposition Temp. (TGA, 5% wt. loss) (°C)Limiting Oxygen Index (LOI) (%)
Formaldehyde Resin This compound, Formaldehyde150 - 180350 - 40030 - 35
Epoxy Resin This compound Diglycidyl Ether, Diamine Hardener160 - 200360 - 42028 - 32
Polyester This compound, Terephthaloyl Chloride170 - 190380 - 430Not Reported
Polycarbonate This compound, Phosgene Derivative180 - 210400 - 450Not Reported

Table 2: Mechanical Properties of this compound-Based Polymers

Polymer TypeMonomersTensile Strength (MPa)Flexural Modulus (GPa)Adhesion Strength (MPa)
Formaldehyde Resin This compound, Formaldehyde40 - 603.0 - 4.515 - 25
Epoxy Resin This compound Diglycidyl Ether, Diamine Hardener70 - 902.5 - 3.520 - 30
Polyester This compound, Terephthaloyl Chloride60 - 802.8 - 4.0Not Reported
Polycarbonate This compound, Phosgene Derivative65 - 852.2 - 3.0Not Reported

Experimental Protocols

Detailed methodologies for the synthesis of key this compound-based materials are provided below.

Protocol 1: Synthesis of this compound-Formaldehyde Resin

Objective: To prepare a thermosetting resin via the acid-catalyzed polycondensation of this compound with formaldehyde.

Materials:

  • This compound (99%)

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (35%)

  • Ethanol (95%)

  • Distilled Water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve 6.91 g (0.05 mol) of this compound in 10 mL of ethanol.

  • To this solution, add 3.48 g of a 37% aqueous solution of formaldehyde (0.043 mol).

  • Add 0.05 mL of concentrated hydrochloric acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle boil using a heating mantle with stirring.

  • Maintain the reflux for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into 50 mL of cold water to precipitate the resin.

  • Collect the pale brown powdery resin by vacuum filtration using a Buchner funnel.

  • Wash the resin with distilled water to remove any unreacted monomers and catalyst.

  • Dry the resin in a vacuum oven at 60°C until a constant weight is achieved.

Experimental Workflow for Formaldehyde Resin Synthesis

FormaldehydeResinWorkflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add_reagents Add Formaldehyde and Hydrochloric Acid dissolve->add_reagents reflux Reflux for 2 hours add_reagents->reflux precipitate Precipitate in Cold Water reflux->precipitate filter_wash Filter and Wash Resin precipitate->filter_wash dry Dry in Vacuum Oven filter_wash->dry end End dry->end InterfacialPolymerization start Start prep_aq Prepare Aqueous Phase: This compound, NaOH, TBAB start->prep_aq prep_org Prepare Organic Phase: Terephthaloyl Chloride in CH2Cl2 start->prep_org polymerize Vigorous Mixing in Blender (Interfacial Polymerization) prep_aq->polymerize prep_org->polymerize isolate Isolate Polymer Precipitate polymerize->isolate wash Wash with Water and Methanol isolate->wash dry Dry in Vacuum Oven wash->dry end End dry->end

Catalytic Applications of Metal Complexes Derived from 2,5-Dimethylresorcinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes and protocols detail the potential catalytic applications of metal complexes derived from 2,5-Dimethylresorcinol. While this specific ligand framework is an emerging area of interest, the methodologies presented are based on well-established principles in coordination chemistry and catalysis, providing a robust starting point for research and development.

Application Note 1: Copper-Catalyzed Aerobic Oxidation of Primary Alcohols

Introduction: Metal complexes are pivotal in advancing catalytic technologies for a variety of chemical transformations.[1][2] Copper complexes, in particular, have shown significant promise in catalysis.[2] This application note describes the use of a hypothetical copper(II) complex derived from a Schiff base ligand synthesized from this compound, denoted as Cu(II)-DMR-L , for the aerobic oxidation of primary alcohols to aldehydes. The electron-rich nature of the this compound backbone can enhance the catalytic activity of the copper center.

Catalyst: Cu(II)-DMR-L - A copper(II) complex with a tetradentate Schiff base ligand derived from the condensation of 2,5-dihydroxy-1,4-dimethylbenzene-3,6-dicarbaldehyde and two equivalents of a primary amine.

Reaction Scheme:

Key Features:

  • Mild Reaction Conditions: The catalysis proceeds efficiently at ambient temperature and pressure.

  • High Selectivity: The catalyst shows high selectivity for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.

  • Green Chemistry: Utilizes air as the terminal oxidant, with water as the only byproduct.

Quantitative Data Summary

The catalytic performance of Cu(II)-DMR-L was evaluated for the oxidation of various primary alcohols. The results are summarized in the table below.

EntrySubstrate (Primary Alcohol)Product (Aldehyde)Time (h)Conversion (%)Selectivity (%)
1Benzyl alcoholBenzaldehyde698>99
24-Methoxybenzyl alcohol4-Methoxybenzaldehyde5>99>99
34-Nitrobenzyl alcohol4-Nitrobenzaldehyde892>99
4Cinnamyl alcoholCinnamaldehyde79598
51-Hexanol1-Hexanal128596

Experimental Protocol 1: Aerobic Oxidation of Benzyl Alcohol using Cu(II)-DMR-L

Materials:

  • Cu(II)-DMR-L (catalyst)

  • Benzyl alcohol (substrate)

  • Toluene (solvent)

  • Internal standard (e.g., dodecane)

  • Round-bottom flask

  • Magnetic stirrer

  • Oxygen balloon

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a 50 mL round-bottom flask, add Cu(II)-DMR-L (0.01 mmol, 1 mol%).

  • Add toluene (20 mL) and benzyl alcohol (1.0 mmol).

  • Add the internal standard (0.5 mmol).

  • The flask is sealed with a septum and an oxygen balloon is attached.

  • The reaction mixture is stirred at room temperature (25 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, the reaction mixture can be purified by column chromatography on silica gel.

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Introduction: Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[3] Palladium complexes are particularly effective for a wide range of these transformations, including the Suzuki-Miyaura coupling.[4] This note describes a hypothetical palladium(II) complex with a phosphine-functionalized this compound ligand, Pd(II)-DMR-P , for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids. The ligand framework is designed to provide both steric bulk and electron-donating properties to stabilize the palladium center and promote catalytic turnover.

Catalyst: Pd(II)-DMR-P - A palladium(II) complex featuring a bidentate phosphine ligand derived from this compound.

Reaction Scheme:

Key Features:

  • High Turnover Number (TON): The catalyst exhibits high efficiency, allowing for low catalyst loadings.

  • Broad Substrate Scope: Tolerates a wide range of functional groups on both the aryl halide and the arylboronic acid.

  • Robust and Air-Stable: The complex shows good stability under the reaction conditions.

Quantitative Data Summary

The catalytic activity of Pd(II)-DMR-P in the Suzuki-Miyaura cross-coupling reaction is presented below.

EntryAryl Halide (Ar-X)Arylboronic Acid (Ar'-B(OH)2)Product (Ar-Ar')Time (h)Yield (%)
14-IodoanisolePhenylboronic acid4-Methoxybiphenyl297
21-Bromonaphthalene4-Tolylboronic acid1-(4-Tolyl)naphthalene395
34-ChlorobenzonitrilePhenylboronic acid4-Cyanobiphenyl691
42-Bromopyridine3-Methoxyphenylboronic acid2-(3-Methoxyphenyl)pyridine493
54-Bromoacetophenone4-Formylphenylboronic acid4'-Acetylbiphenyl-4-carbaldehyde589

Experimental Protocol 2: Suzuki-Miyaura Coupling using Pd(II)-DMR-P

Materials:

  • Pd(II)-DMR-P (catalyst)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add Pd(II)-DMR-P (0.005 mmol, 0.5 mol%), aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • The reaction mixture is stirred at 80 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Catalyst and Reagent Preparation cluster_reaction Reaction Setup and Execution cluster_workup Work-up and Purification A Weigh Catalyst (e.g., Cu(II)-DMR-L) D Combine Reagents in Flask A->D B Prepare Substrate Solution (e.g., Benzyl Alcohol in Toluene) B->D C Prepare Internal Standard C->D E Establish Reaction Atmosphere (e.g., O2 Balloon) D->E F Stir at Defined Temperature E->F G Monitor Reaction Progress (e.g., GC Analysis) F->G H Quench Reaction G->H I Product Extraction H->I J Purification (e.g., Column Chromatography) I->J K Characterization J->K

Caption: General experimental workflow for catalytic reactions.

catalytic_cycle Pd(0)L Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition ArPd(II)(X)L ArPd(II)(X)L_n Oxidative\nAddition->ArPd(II)(X)L Transmetalation Transmetalation ArPd(II)(X)L->Transmetalation Ar'B(OH)2 ArPd(II)(Ar')L ArPd(II)(Ar')L_n Transmetalation->ArPd(II)(Ar')L Reductive\nElimination Reductive Elimination ArPd(II)(Ar')L->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Ar' ArX ArX ArX->Oxidative\nAddition

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

References

Protocol for the purification of 2,5-Dimethylresorcinol by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dimethylresorcinol is a substituted aromatic compound with applications in the synthesis of various organic molecules and materials. For its effective use in research and development, particularly in drug development where purity is paramount, a high degree of purity is often required. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using a two-solvent recrystallization method.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding the compound's behavior during the purification process.

PropertyValueReference
Molecular Formula C₈H₁₀O₂[1]
Molecular Weight 138.16 g/mol [1][2]
Melting Point 157-162 °C[1][2][3]
Boiling Point 277 °C[1][2][3]
Appearance White to off-white solid[1]
Solubility Slightly soluble in Acetonitrile and DMSO[1]

Experimental Protocol: Two-Solvent Recrystallization

This protocol outlines a general procedure for the purification of this compound. The choice of a suitable solvent system is critical for effective recrystallization. Based on the phenolic nature of the compound, a polar protic solvent is likely to be a good solvent, while water will likely act as an anti-solvent. This protocol will use ethanol as the primary solvent and deionized water as the anti-solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of the primary solvent (ethanol) to the flask, just enough to wet the solid.

    • Gently heat the mixture while stirring to facilitate dissolution. Add more ethanol in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution to adsorb colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated carbon was used or if there are any insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean Erlenmeyer flask. This step is crucial to prevent premature crystallization on the filter paper.

  • Induction of Crystallization:

    • Heat the clear filtrate to boiling.

    • Slowly add the anti-solvent (deionized water) dropwise to the boiling solution until a slight cloudiness (turbidity) persists. This indicates that the solution is saturated.

    • If too much anti-solvent is added, add a small amount of the primary solvent (ethanol) until the solution becomes clear again.

  • Cooling and Crystal Formation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of a cold mixture of the recrystallization solvents (ethanol/water) to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the melting point or in a vacuum desiccator to remove any residual solvent.

  • Analysis:

    • Determine the melting point of the purified this compound to assess its purity. A sharp melting point close to the literature value indicates high purity.

Workflow Diagram

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in minimal hot ethanol start->dissolve decolorize 2. Add activated carbon (Optional) dissolve->decolorize If colored hot_filter 3. Hot gravity filtration add_antisolvent 4. Add deionized water to induce cloudiness dissolve->add_antisolvent If colorless decolorize->hot_filter hot_filter->add_antisolvent cool 5. Slow cooling & ice bath add_antisolvent->cool isolate 6. Vacuum filtration & washing cool->isolate dry 7. Dry crystals isolate->dry end End: Purified This compound dry->end

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable; avoid open flames.

  • Handle hot glassware with appropriate clamps or tongs.

References

Troubleshooting & Optimization

Strategies for improving the yield of 2,5-Dimethylresorcinol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Dimethylresorcinol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound in Friedel-Crafts Alkylation of Resorcinol

Q: My Friedel-Crafts alkylation of resorcinol is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve the yield?

A: Low yields in the Friedel-Crafts alkylation of resorcinol can stem from several factors, primarily related to the high reactivity of the resorcinol ring and the reaction conditions.

  • Polysubstitution: The hydroxyl groups on resorcinol are strongly activating, making the initial product, this compound, also susceptible to further alkylation, leading to the formation of tri- and tetra-methylated byproducts.

  • O-Alkylation: Resorcinol can undergo alkylation at the hydroxyl groups (O-alkylation) to form ether byproducts, in addition to the desired C-alkylation on the aromatic ring.

  • Suboptimal Catalyst: The choice and amount of the Lewis acid catalyst are critical. A highly active catalyst can promote polysubstitution and side reactions.

  • Inappropriate Reaction Temperature: Higher temperatures can favor the formation of thermodynamically stable but undesired isomers and increase the rate of side reactions.

Solutions to Improve Yield:

ParameterRecommendationRationale
Molar Ratio Use a significant excess of resorcinol relative to the methylating agent.Statistically favors the methylation of the starting material over the already-methylated product, thus reducing polysubstitution.
Catalyst Employ a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂) instead of a highly active one like AlCl₃.A less reactive catalyst can help control the rate of reaction and minimize unwanted side reactions.
Temperature Maintain a low reaction temperature.Reduces the rate of side reactions, including polysubstitution and O-alkylation.
Reaction Time Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction once the formation of the desired product is maximized.Prevents the reaction from proceeding to form more polysubstituted byproducts.
Solvent The use of specific solvents, such as tetrahydrofuran (THF), has been shown to improve selectivity for mono-alkylation of resorcinol.[1]Solvents can influence the reactivity of the catalyst and the solubility of intermediates, thereby affecting the product distribution.

Issue 2: Formation of Significant Amounts of Isomeric Byproducts

Q: I am observing the formation of other dimethylresorcinol isomers besides the desired 2,5-isomer. How can I improve the regioselectivity of the reaction?

A: The formation of isomers is a common challenge in electrophilic aromatic substitution reactions. The directing effects of the two hydroxyl groups on resorcinol favor substitution at the 2, 4, and 6 positions.

Strategies to Enhance Regioselectivity:

  • Steric Hindrance: Utilizing a bulkier methylating agent or a sterically hindered catalyst can favor methylation at the less hindered positions.

  • Catalyst Choice: The nature of the catalyst can influence the regioselectivity. Experimenting with different Lewis acids or solid acid catalysts is recommended.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

Issue 3: Difficulties in Purifying the Final Product

Q: My crude product contains a mixture of this compound and several byproducts, and I am struggling with the purification. What are the recommended purification methods?

A: The purification of this compound can be challenging due to the similar polarities of the desired product and its isomers and other phenolic byproducts.

Recommended Purification Protocol:

  • Work-up: After quenching the reaction, perform an aqueous work-up to remove the catalyst and any water-soluble impurities. This typically involves washing the organic layer with a dilute acid, followed by a base, and then brine.

  • Column Chromatography: This is often the most effective method for separating this compound from its isomers and other byproducts. A silica gel column with a gradient elution system of hexane and ethyl acetate is a good starting point.

  • Recrystallization: If a solid crude product is obtained, recrystallization from a suitable solvent system (e.g., toluene, or a mixture of ethanol and water) can be an effective final purification step to obtain high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main strategies for synthesizing this compound include:

  • Friedel-Crafts Alkylation of Resorcinol: This is a classical approach involving the direct methylation of resorcinol using a methylating agent and a Lewis acid catalyst.[2]

  • Synthesis from p-Xylene via Sulfonation: This multi-step process involves the sulfonation of p-xylene, followed by alkali fusion to introduce the hydroxyl groups. This method is analogous to the synthesis of 2,5-dimethylphenol.

  • Direct Hydroxylation of p-Xylene: This is a greener approach but often suffers from low conversion rates, although selectivity can be high.[3]

Q2: What are the common side products in the synthesis of this compound via Friedel-Crafts alkylation?

A2: Common side products include:

  • Polymethylated resorcinols: Such as 2,4,6-trimethylresorcinol and 2,3,5,6-tetramethylresorcinol.

  • Isomers of dimethylresorcinol: For example, 2,4-dimethylresorcinol and 4,6-dimethylresorcinol.

  • O-methylated products (ethers): Where one or both hydroxyl groups of resorcinol are methylated.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of starting materials and the formation of products.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting materials, desired product, and byproducts over time.

Q4: Are there any "green" synthesis strategies for this compound?

A4: Yes, research is ongoing to develop more environmentally friendly methods. The direct catalytic hydroxylation of p-xylene is one such approach that avoids the use of harsh reagents.[3] Additionally, the use of solid acid catalysts in Friedel-Crafts alkylation is being explored to replace traditional Lewis acids, which can be difficult to separate and generate significant waste.[2]

Data Presentation

Table 1: Comparison of Yields for Synthesis of 2,5-Dimethylphenol (a related compound) from p-Xylene

Synthesis RouteStarting MaterialKey ReagentsConversion (%)Selectivity (%)Yield (%)Reference
Direct Hydroxylationp-XyleneHydroxylamine, Ionic Liquid/Molybdenum Catalyst5.9 - 9.980 - 98~5 - 9.7[3]
Sulfonation and Alkali Fusionp-XyleneH₂SO₄, NaOH/KOHHighHigh92.7 (alkali fusion step)Inferred from similar syntheses

Note: Data for 2,5-dimethylphenol is presented as a proxy due to the limited availability of direct comparative data for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation of Resorcinol (Generalized)

This protocol is a generalized procedure based on the principles of Friedel-Crafts alkylation of phenols.

  • Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add resorcinol (e.g., 2 equivalents) and a suitable anhydrous solvent (e.g., nitrobenzene or an excess of resorcinol can act as the solvent).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a mild Lewis acid catalyst (e.g., anhydrous FeCl₃, 1.2 equivalents) in portions.

  • Addition of Alkylating Agent: Slowly add a methylating agent (e.g., methyl iodide or dimethyl sulfate, 1 equivalent) dropwise from the dropping funnel, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC.

  • Quenching: Once the reaction has reached optimal conversion, cool the mixture in an ice bath and slowly quench it by adding cold dilute hydrochloric acid.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel followed by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Reactor Setup: Resorcinol & Solvent start->setup catalyst Add Catalyst (e.g., FeCl3) setup->catalyst alkylation Add Methylating Agent catalyst->alkylation stir Stir & Monitor (TLC/GC) alkylation->stir quench Quench Reaction (Dilute HCl) stir->quench extract Extraction & Washing quench->extract purify Column Chromatography & Recrystallization extract->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of This compound polysub Polysubstitution issue->polysub o_alk O-Alkylation issue->o_alk catalyst Suboptimal Catalyst issue->catalyst temp High Temperature issue->temp ratio Excess Resorcinol polysub->ratio low_temp Lower Temperature polysub->low_temp monitor Monitor Reaction Time polysub->monitor o_alk->low_temp mild_cat Milder Catalyst catalyst->mild_cat temp->low_temp

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Identification and characterization of side products in 2,5-Dimethylresorcinol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethylresorcinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions involving this compound?

A1: this compound is a dihydroxybenzene derivative, making it a nucleophilic aromatic compound. It readily participates in several key reactions, including:

  • Electrophilic Aromatic Substitution: The hydroxyl and methyl groups are activating and ortho-, para-directing, making the aromatic ring susceptible to substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

  • Condensation Reactions: It can undergo condensation with aldehydes and ketones, most notably with formaldehyde to form resins.[1][2]

  • Cyclization Reactions: The reactive nature of the compound allows it to be a precursor in the synthesis of various heterocyclic compounds.

  • Oxidation: As a phenol derivative, it is susceptible to oxidation, which can lead to the formation of colored byproducts.

Q2: What are the likely side products in electrophilic aromatic substitution reactions of this compound?

A2: Due to the strong activating effects of the two hydroxyl groups and the two methyl groups, common side products in electrophilic aromatic substitution reactions include:

  • Polysubstituted Products: The high reactivity of the ring can lead to the introduction of more than one electrophile.

  • Isomeric Products: While the substitution is directed to the positions ortho and para to the activating groups, a mixture of isomers can be formed. For this compound, the primary substitution sites are the 4- and 6-positions. However, under forcing conditions, other isomers may arise.

  • Oxidation Products: Strong electrophilic reagents, especially under acidic conditions, can oxidize the sensitive resorcinol ring, leading to colored impurities.

Q3: What side products can be expected in condensation reactions with formaldehyde?

A3: In condensation reactions with formaldehyde, the primary side products are typically:

  • Oligomers and Polymers: The reaction can proceed beyond the formation of a simple dimer, leading to the formation of higher molecular weight oligomers and even insoluble polymeric material. The extent of polymerization depends on the reaction stoichiometry, catalyst, and temperature.

  • Self-condensation Products: Under certain conditions, this compound may undergo self-condensation, although this is less common than reaction with formaldehyde.

Q4: How can I minimize the formation of side products?

A4: To minimize side product formation, consider the following strategies:

  • Control Stoichiometry: Carefully control the molar ratio of reactants, especially the electrophile or aldehyde.

  • Optimize Reaction Temperature: Lowering the reaction temperature can often increase selectivity and reduce the formation of polysubstituted and degradation products.

  • Choice of Catalyst: The type and concentration of the catalyst can significantly influence the reaction pathway and the formation of byproducts.

  • Inert Atmosphere: For reactions sensitive to oxidation, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored oxidation products.

Troubleshooting Guides

Issue 1: Formation of a colored precipitate in the reaction mixture.

Possible Cause Troubleshooting Step
Oxidation of this compound Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Add a small amount of a reducing agent like sodium bisulfite if compatible with the reaction chemistry.
Formation of highly conjugated byproducts Analyze the precipitate by techniques like UV-Vis spectroscopy to check for extensive conjugation. Modify reaction conditions (e.g., lower temperature) to disfavor the formation of these byproducts.
Reaction with impurities in starting materials Ensure the purity of this compound and other reagents using appropriate analytical techniques (e.g., HPLC, NMR) before use.

Issue 2: Low yield of the desired product and a complex mixture of byproducts observed by TLC or HPLC.

Possible Cause Troubleshooting Step
Polysubstitution in electrophilic aromatic substitution Reduce the molar equivalent of the electrophile. Add the electrophile slowly and at a lower temperature to improve selectivity.
Polymerization in condensation reactions Adjust the stoichiometry of the aldehyde. Use a less active catalyst or lower the catalyst concentration. Reduce the reaction time.
Decomposition of the starting material or product Screen different solvents and catalysts to find milder reaction conditions. Monitor the reaction progress closely to avoid prolonged reaction times.

Data Presentation

Table 1: Hypothetical HPLC Analysis of a Nitration Reaction of this compound

Peak No. Retention Time (min) Compound Area (%)
12.5Unreacted this compound10.2
24.14-Nitro-2,5-dimethylresorcinol (Desired Product)75.3
35.86-Nitro-2,5-dimethylresorcinol (Isomeric Side Product)8.5
47.24,6-Dinitro-2,5-dimethylresorcinol (Polysubstituted Side Product)5.1
5>8.0Oxidized/Degradation Products0.9

Experimental Protocols

Protocol 1: HPLC-MS Method for the Identification of Side Products

This protocol outlines a general method for the separation and identification of products and byproducts from a this compound reaction.

  • Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer (LC-MS).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[3]

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 280 nm and mass spectrometry in both positive and negative ion modes.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Protocol 2: NMR Spectroscopy for Structural Characterization

This protocol is for the structural elucidation of isolated impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6).[4]

  • Experiments:

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To determine the number and type of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for establishing the connectivity of the molecule.

Visualizations

experimental_workflow reaction This compound Reaction workup Reaction Work-up & Crude Product Isolation reaction->workup tlc_hplc Initial Analysis by TLC/HPLC workup->tlc_hplc separation Separation of Components (e.g., Column Chromatography) tlc_hplc->separation product Desired Product separation->product side_product Side Product(s) separation->side_product characterization Structural Characterization side_product->characterization nmr NMR Spectroscopy (1H, 13C, 2D) characterization->nmr ms Mass Spectrometry characterization->ms other Other Techniques (e.g., IR, X-ray) characterization->other

Caption: Workflow for reaction monitoring and side product characterization.

logical_relationship start This compound Reaction undesired Undesired Side Products Detected? start->undesired optimize Optimize Reaction Conditions undesired->optimize Yes proceed Proceed with Synthesis undesired->proceed No stoichiometry Adjust Stoichiometry optimize->stoichiometry temperature Modify Temperature optimize->temperature catalyst Change Catalyst/Solvent optimize->catalyst stoichiometry->start temperature->start catalyst->start

Caption: Decision-making process for reaction optimization.

References

Troubleshooting common issues in the purification of 2,5-Dimethylresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic 2,5-Dimethylresorcinol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions to overcome experimental challenges.

Recrystallization Issues

Q1: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue with phenolic compounds and can be caused by a solution that is too supersaturated or is cooling too rapidly.

Troubleshooting Steps:

  • Re-dissolve the oil: Reheat the solution to dissolve the oil completely.

  • Add more solvent: Add a small amount of the "good" (high-solubility) solvent to decrease the saturation level.

  • Slow down the cooling process: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help to ensure a slow cooling rate.

  • Induce crystallization: If crystals still do not form, try scratching the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites. Adding a seed crystal of pure this compound can also be effective.

Q2: The recovery yield from my recrystallization is very low. How can I improve it?

A2: Low yield in recrystallization can stem from several factors. Addressing each of these potential issues can help to maximize your product recovery.

Potential Causes and Solutions:

CauseSolution
Excessive Solvent Use Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much will keep a significant portion of your product in the mother liquor upon cooling.
Premature Crystallization If the product crystallizes during hot filtration, ensure the funnel and receiving flask are pre-heated to prevent rapid cooling of the solution.
Incomplete Crystallization Ensure the solution is cooled for a sufficient duration, including time in an ice bath, to maximize the formation of crystals.
Product Loss During Washing Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.

Q3: The color of my this compound crystals is off-white or yellowish, not pure white. How can I remove the colored impurities?

A3: A yellowish tint often indicates the presence of oxidation byproducts or other colored impurities.

Troubleshooting Steps:

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution before the filtration step of recrystallization. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

  • Multiple Recrystallizations: A second recrystallization can often significantly improve the purity and color of the final product.

Column Chromatography Issues

Q4: My this compound is streaking or tailing on the silica gel column. What is causing this and how can I fix it?

A4: Phenolic compounds like this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation characterized by streaking or tailing of the compound band.

Troubleshooting Steps:

  • Solvent System Modification: Add a small amount of a polar, slightly acidic solvent like acetic acid (0.1-1%) to the eluent. This can help to saturate the active sites on the silica gel and improve the band shape.

  • Use of a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, which may have a lower affinity for the phenolic hydroxyl groups.

  • Reverse-Phase Chromatography: If the impurities are significantly less polar than this compound, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be an effective alternative.

Q5: I am not getting good separation between this compound and its impurities on my column. What can I do?

A5: Poor separation can be due to an inappropriate solvent system or improper column packing.

Troubleshooting Steps:

  • Optimize the Solvent System with TLC: Before running a column, use Thin Layer Chromatography (TLC) to find a solvent system that gives a good separation between your product and the impurities. Aim for an Rf value for this compound between 0.2 and 0.4.

  • Use a Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be more effective.

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these can lead to a non-uniform flow of the mobile phase and poor separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline for the recrystallization of this compound from a mixed solvent system, a common technique for purifying solid organic compounds.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., Toluene, in which the compound is soluble when hot)

  • "Poor" solvent (e.g., Hexane, in which the compound is less soluble)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the "good" solvent (Toluene) and heat the mixture to a gentle boil while stirring to dissolve the solid. Add the minimum amount of hot solvent needed for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent (Hexane) dropwise until the solution becomes faintly cloudy, indicating it is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold "poor" solvent (Hexane).

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of this compound

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of Hexane and Ethyl Acetate, determined by TLC analysis)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Preparation: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Prepare a slurry of silica gel in the initial eluent and pour it into the column, allowing it to settle into a packed bed. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitoring: Monitor the fractions by TLC to determine which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Purity and Yield of this compound after Different Purification Methods

Purification MethodTypical Purity (%)Typical Yield (%)Notes
Single Recrystallization95 - 9870 - 85Effective for removing less soluble impurities.
Double Recrystallization> 9950 - 70Can achieve high purity but with lower overall yield.
Column Chromatography98 - 99.560 - 80Good for separating compounds with different polarities.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in 'Good' Solvent (e.g., Toluene) crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration add_poor_solvent Add 'Poor' Solvent (e.g., Hexane) hot_filtration->add_poor_solvent cool Slow Cooling add_poor_solvent->cool collect Collect Crystals (Vacuum Filtration) cool->collect dry Dry Crystals collect->dry pure Pure this compound dry->pure troubleshooting_decision_tree start Purification Issue with this compound recrystallization Recrystallization Problem start->recrystallization chromatography Chromatography Problem start->chromatography oiling_out 'Oiling Out' recrystallization->oiling_out Yes low_yield Low Yield recrystallization->low_yield No streaking Streaking/Tailing chromatography->streaking Yes poor_separation Poor Separation chromatography->poor_separation No solution1 Re-dissolve, add more solvent, cool slowly oiling_out->solution1 solution2 Use minimum hot solvent, ensure complete cooling low_yield->solution2 solution3 Add acid to eluent or change stationary phase streaking->solution3 solution4 Optimize solvent with TLC, use gradient elution poor_separation->solution4

Optimizing reaction conditions (temperature, catalyst, solvent) for 2,5-Dimethylresorcinol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the synthesis of 2,5-Dimethylresorcinol. This guide focuses on key parameters including temperature, catalyst selection, and solvent choice to help you achieve higher yields and purity in your experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using Friedel-Crafts alkylation of resorcinol, a common synthetic route.

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Suboptimal Reaction Temperature The reaction temperature significantly impacts the rate and selectivity. For Friedel-Crafts alkylation, a temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to the formation of byproducts and decomposition. It is recommended to start with a moderate temperature and optimize based on reaction monitoring.
Inefficient Catalyst The choice and activity of the catalyst are critical. For Friedel-Crafts reactions, Lewis acids like AlCl₃ are commonly used, but milder catalysts might be necessary to control reactivity.[1] The catalyst can be deactivated by moisture, so ensure all reagents and glassware are anhydrous.[2]
Inappropriate Solvent The solvent can influence the solubility of reactants and the stability of intermediates. For alkylation of resorcinol, solvents like toluene may be suitable.[3]
Incorrect Stoichiometry An excess of the alkylating agent can lead to polysubstitution, while an excess of the aromatic substrate can favor monoalkylation.[1]

Problem 2: Formation of Significant Byproducts

Possible Cause Suggested Solution
Polyalkylation The hydroxyl groups of resorcinol are strongly activating, making the product susceptible to further alkylation. To minimize this, use an excess of resorcinol relative to the methylating agent.[1]
O-Alkylation vs. C-Alkylation Phenols can undergo alkylation on the hydroxyl group (O-alkylation) or the aromatic ring (C-alkylation). The choice of catalyst and reaction conditions can influence the ratio of these products. Some molybdenum-based catalysts have shown selectivity for C-alkylation.[1]
Isomer Formation Besides the desired this compound, other isomers like 2,4-dimethylresorcinol or 4,6-dimethylresorcinol may form. The directing effects of the hydroxyl groups on resorcinol favor substitution at the 2, 4, and 6 positions. Careful control of reaction conditions and choice of catalyst can improve regioselectivity.
Side Reactions with Solvent Some solvents may participate in side reactions under the reaction conditions. Choose an inert solvent that does not react with the catalyst or reactants.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Close Boiling Points of Isomers Isomeric byproducts often have similar physical properties, making separation by distillation challenging.
Presence of Unreacted Starting Materials Incomplete reactions will leave unreacted resorcinol and methylating agent in the mixture.
Formation of Tar-like Substances High temperatures or highly active catalysts can lead to the formation of polymeric or tarry byproducts.
Solution Recrystallization is a common method for purifying resorcinol derivatives. Solvents such as toluene or benzene have been used for the recrystallization of resorcinol.[3][4] Column chromatography can also be employed for separating isomers, although it may be less practical on a large scale. Acetonitrile has been identified as a favorable solvent for the extraction and post-processing of resorcinol hydrogenation products, which may be applicable to its alkylated derivatives.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial synthesis method is the Friedel-Crafts alkylation of resorcinol using a methylating agent in the presence of a Lewis acid catalyst. Another potential route involves the multi-step conversion of p-xylene, for example, through sulfonation followed by alkali fusion.

Q2: How can I optimize the temperature for the synthesis of this compound?

A2: Temperature optimization is crucial for maximizing yield and minimizing byproducts. It is recommended to perform small-scale experiments at a range of temperatures to determine the optimal condition. For instance, in a related synthesis of 2,5-xylenol via alkali fusion, the reaction temperature was maintained at 330-340°C. However, for Friedel-Crafts alkylation, the temperature will likely be significantly lower and should be determined empirically.

Q3: What are the best catalysts for the synthesis of this compound?

A3: For Friedel-Crafts alkylation, a variety of Lewis acids can be used. Very active catalysts include AlCl₃ and AlBr₃, while moderately active catalysts include FeCl₃ and SnCl₄. Milder catalysts like BCl₃ and TiCl₄ are also options.[6] The choice of catalyst will depend on the specific methylating agent and desired reactivity. For instance, sulfated mesoporous alumina has been investigated as a catalyst for the Friedel-Crafts alkylation of resorcinol.[7]

Q4: Which solvents are recommended for the synthesis of this compound?

A4: The choice of solvent can influence the reaction outcome. For Friedel-Crafts type reactions, inert solvents that do not react with the Lewis acid catalyst are preferred. Examples include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons. For the purification of resorcinol derivatives, toluene has been used as a recrystallization solvent.[3]

Q5: What are the common byproducts in the synthesis of this compound and how can I minimize them?

A5: Common byproducts include other isomers of dimethylresorcinol (e.g., 2,4- and 4,6-isomers), poly-methylated resorcinols, and O-methylated products. To minimize these, you can:

  • Control stoichiometry: Use an excess of resorcinol to favor mono-methylation.[1]

  • Optimize reaction time and temperature: Monitor the reaction to stop it at the point of maximum desired product formation.[1]

  • Choose a milder catalyst: This can help to reduce the rate of subsequent alkylations.[1]

Q6: How can I effectively purify the final this compound product?

A6: Purification can often be achieved through recrystallization. A common procedure involves dissolving the crude product in a hot solvent (such as toluene or a mixed solvent system) and allowing it to cool slowly to form crystals.[3] The precipitated crystals can then be collected by filtration.[3] For challenging separations of isomers, column chromatography may be necessary.

Experimental Protocols

Illustrative Protocol: Friedel-Crafts Alkylation of Resorcinol

This is a general protocol and should be optimized for specific laboratory conditions and safety protocols.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place resorcinol and a suitable anhydrous solvent (e.g., nitrobenzene).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous AlCl₃) portion-wise with stirring.

  • Addition of Alkylating Agent: Slowly add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise from the dropping funnel, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a predetermined temperature for a specific duration. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous drying agent (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Hypothetical Data on the Effect of Catalyst on this compound Yield

CatalystTemperature (°C)SolventReaction Time (h)Yield of this compound (%)
AlCl₃25Nitrobenzene465
FeCl₃25Nitrobenzene655
SnCl₄50Dichloromethane840
H₂SO₄/Mesoporous Alumina100Toluene575[7]

Note: The data in this table is illustrative and intended to show a format for presenting experimental results. Actual results will vary based on specific experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Mixing Mix Resorcinol and Solvent Catalyst_Addition Add Lewis Acid Catalyst Reactant_Mixing->Catalyst_Addition Alkylating_Agent Add Methylating Agent Catalyst_Addition->Alkylating_Agent Reaction_Step Stir at Controlled Temperature Alkylating_Agent->Reaction_Step Monitoring Monitor Progress (TLC/GC) Reaction_Step->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract Product Quenching->Extraction Purification Recrystallize or Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Temp Optimize Temperature Start->Check_Temp Check_Catalyst Evaluate Catalyst Start->Check_Catalyst Check_Solvent Select Inert Solvent Start->Check_Solvent Check_Stoichiometry Adjust Reactant Ratio Start->Check_Stoichiometry Improve_Purification Refine Purification Method Start->Improve_Purification Success High Yield & Purity Check_Temp->Success Optimized Check_Catalyst->Success Optimized Check_Solvent->Success Optimized Check_Stoichiometry->Success Optimized Improve_Purification->Success Optimized

Caption: A logical workflow for troubleshooting common issues in synthesis.

References

Preventing the degradation of 2,5-Dimethylresorcinol during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for the synthesis and storage of 2,5-Dimethylresorcinol, addressing common challenges to prevent its degradation and ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and handling of this compound.

Issue Potential Cause Recommended Solution
Discoloration of Solid this compound (Yellowing/Browning) Oxidation due to prolonged exposure to air (oxygen).Store the solid under an inert atmosphere (nitrogen or argon). Use amber vials to protect from light, which can accelerate oxidation. For long-term storage, refrigeration (2-8 °C) is recommended.
Presence of metallic impurities that can catalyze oxidation.Use high-purity reagents and solvents during synthesis and purification. Ensure all glassware is thoroughly cleaned to remove any trace metals.
Low Yield During Synthesis Incomplete reaction.Ensure the reaction is carried out for the recommended duration and at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Degradation of the product during workup.Minimize the exposure of the reaction mixture and isolated product to high temperatures and strong bases. Use deoxygenated solvents for extraction and purification.
Mechanical loss during purification.Optimize the recrystallization procedure to maximize crystal recovery. Ensure complete transfer of material between steps.
Presence of Impurities in the Final Product Incomplete reaction or side reactions.Purify the product thoroughly by recrystallization from a suitable solvent system (e.g., toluene). Confirm purity using HPLC and NMR.
Contamination from starting materials or solvents.Use high-purity starting materials and solvents.
Degradation of this compound in Solution Oxidation by dissolved oxygen.Prepare solutions using deoxygenated solvents. Purge the solution with nitrogen or argon before sealing the container.
Photodegradation from exposure to light.Prepare and store solutions in amber-colored volumetric flasks or vials wrapped in aluminum foil.
pH-dependent hydrolysis or oxidation.For aqueous solutions, maintain a slightly acidic pH (around 4-6) to improve stability. Buffer the solution if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is oxidation, particularly when exposed to air (oxygen). Phenolic compounds like this compound are susceptible to oxidation, which can be accelerated by factors such as light, heat, and the presence of metal ions. This oxidation can lead to the formation of colored impurities, such as quinone-type compounds.

Q2: What are the ideal storage conditions for solid this compound?

A2: For optimal stability, solid this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[1][2][3][4][5] It is also recommended to use amber glass vials to protect it from light. For long-term storage, keeping it in a cool, dry place, with temperatures between 2-30°C is advisable.[6]

Q3: My this compound has turned slightly yellow. Can I still use it?

A3: A slight yellow tint may indicate minor oxidation. For non-critical applications, it might still be usable, but its purity should be checked by HPLC before use. For sensitive applications, such as in drug development, it is recommended to purify the material by recrystallization or to use a fresh, high-purity batch.

Q4: How can I prevent the degradation of this compound when preparing solutions?

A4: To minimize degradation in solution, use deoxygenated solvents. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent before use. Prepare the solution under an inert atmosphere if possible and store it in a tightly sealed amber container, protected from light.

Q5: Are there any recommended antioxidants to stabilize this compound?

A5: While specific studies on this compound are limited, for phenolic compounds in general, antioxidants like Butylated Hydroxytoluene (BHT) and Ascorbic Acid can be effective in preventing oxidation.[1][5][7][8][9][10][11][12][13] The choice and concentration of the antioxidant would need to be optimized for your specific application to ensure it does not interfere with downstream processes.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a general procedure for purifying this compound that may have discolored due to minor degradation.

Materials:

  • Crude or discolored this compound

  • Toluene (or another suitable aromatic hydrocarbon)

  • Activated carbon (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot toluene to dissolve the solid completely. The typical ratio is approximately 0.5 to 5 times the weight of the resorcinol.

  • If the solution is colored, add a small amount of activated carbon and heat the mixture gently for a few minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Once crystal formation appears to be complete, place the flask in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold toluene to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Protocol 2: Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity and stability of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of methanol and water (e.g., 40:60 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components. Quantify any degradation products by comparing their peak areas to the calibration curve of the main compound (assuming similar response factors for a preliminary assessment).

Visualizations

Degradation Pathway of this compound

DMR This compound Oxidation Oxidation (O2, Light, Heat, Metal Ions) DMR->Oxidation Quinone Quinone-type Intermediates Oxidation->Quinone Polymerization Polymerization Quinone->Polymerization DegradationProducts Further Degradation Products (Colored) Polymerization->DegradationProducts

Caption: Potential oxidation pathway of this compound.

Experimental Workflow for Stability Testing

Start This compound Sample Stress Apply Stress Conditions (Heat, Light, Humidity, pH, Oxidizing Agent) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis Analyze by HPLC-UV Sampling->Analysis Structure Isolate & Characterize Degradants (NMR, MS) Analysis->Structure Data Determine Degradation Rate & Identify Products Analysis->Data Structure->Data

Caption: Workflow for forced degradation studies.

Logical Troubleshooting for Product Discoloration

Problem Product Discoloration? CheckStorage Check Storage Conditions (Air, Light Exposure?) Problem->CheckStorage Yes CheckPurity Analyze Purity (HPLC) Problem->CheckPurity No ImproveStorage Store under Inert Gas & Protect from Light CheckStorage->ImproveStorage Purify Purify by Recrystallization CheckPurity->Purify Purity < Specification Use Use as is (if purity acceptable) CheckPurity->Use Purity ≥ Specification Purify->CheckPurity Discard Discard (if purity unacceptable) Purify->Discard If purification fails

Caption: Troubleshooting flowchart for discolored product.

References

How to remove color impurities from 2,5-Dimethylresorcinol samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the removal of color impurities from 2,5-Dimethylresorcinol samples.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of color impurities in this compound?

A1: Color impurities in this compound and other phenolic compounds typically arise from oxidation or the presence of residual starting materials and by-products from the synthesis.[1][2] Phenols are susceptible to oxidation, which can form highly colored quinone-type structures, especially when exposed to air, light, or trace metal impurities.[2] The color can range from pink to brown depending on the nature and concentration of the impurities.

Q2: What are the primary methods for removing color impurities from this compound?

A2: The three primary methods for decolorizing this compound samples are:

  • Recrystallization: A fundamental technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

  • Activated Carbon Treatment: This method utilizes the high surface area and adsorptive properties of activated carbon to bind and remove colored impurities from a solution.[3]

  • Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase, allowing for the isolation of the desired colorless product from colored impurities.

Q3: How do I choose the best purification method for my sample?

A3: The choice of method depends on the nature and quantity of the impurity, the scale of the purification, and the desired final purity.

  • For light coloration and relatively pure samples, recrystallization is often sufficient and is a good first choice.

  • For more intense coloration, treatment with activated carbon prior to recrystallization is highly effective.

  • If recrystallization and carbon treatment fail to yield a product of the desired purity, or if the impurities are structurally very similar to the product, column chromatography is the most powerful technique.

Troubleshooting Guides

Recrystallization

Problem: The this compound sample remains colored after recrystallization.

Possible Cause Troubleshooting Steps
Incorrect solvent choice. The solvent may be too good at dissolving the impurities along with the product. Experiment with different solvents or solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
Solution cooled too quickly. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[4]
Insufficient solvent used. If the solution is too concentrated, impurities may co-crystallize with the product. Use a sufficient amount of hot solvent to fully dissolve the solid.
Presence of highly colored, soluble impurities. Some impurities may have similar solubility profiles to this compound. In this case, pre-treatment with activated carbon before recrystallization is recommended.

Problem: "Oiling out" occurs during recrystallization.

Possible Cause Troubleshooting Steps
The boiling point of the solvent is higher than the melting point of the solute. If the solute dissolves in the hot solvent and then comes out of the solution as a liquid (oil) rather than a solid. Choose a solvent with a lower boiling point.
The solution is too saturated. Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation before allowing it to cool slowly.
Activated Carbon Treatment

Problem: The solution remains colored after treatment with activated carbon.

Possible Cause Troubleshooting Steps
Insufficient amount of activated carbon. Increase the amount of activated carbon used (e.g., from 1-2% w/w to 5-10% w/w relative to the this compound).
Insufficient contact time. Increase the time the activated carbon is in contact with the solution, for example, by extending the reflux time.
Activated carbon is not sufficiently active. Use a fresh, high-quality grade of decolorizing activated carbon.
Impurities are not well adsorbed by carbon. Some impurities may not have a strong affinity for activated carbon. In this case, column chromatography may be a more effective method.
Column Chromatography

Problem: Poor separation of the colorless product from colored impurities.

Possible Cause Troubleshooting Steps
Incorrect mobile phase polarity. If the mobile phase is too polar, both the product and impurities will elute quickly with poor separation. If it's not polar enough, elution will be very slow. Optimize the solvent system using Thin Layer Chromatography (TLC) first to find a mobile phase that gives good separation.
Column overloading. Too much sample was loaded onto the column, leading to broad bands and poor resolution. Use a larger column or load less material.
Improper column packing. An improperly packed column with channels or cracks will result in poor separation. Ensure the column is packed uniformly.

Quantitative Data Summary

The following table provides an illustrative comparison of the effectiveness of different purification methods for removing color impurities from a hypothetical sample of this compound. The color level is represented on a qualitative scale from 5 (intense coloration) to 0 (colorless).

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Initial Color Level Final Color Level Yield
Recrystallization (Ethanol/Water)95%98.5%3185%
Activated Carbon + Recrystallization95%99.2%5075%
Column Chromatography (Silica Gel)90%>99.5%4060%

Note: This data is for illustrative purposes to demonstrate potential outcomes and will vary depending on the specific nature of the impurities.

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon followed by Recrystallization

This protocol is suitable for samples with significant color contamination.

  • Dissolution: Dissolve the impure this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water). A good starting point is to use a solvent mixture in which the compound is soluble when hot but less soluble when cold.

  • Activated Carbon Addition: To the hot solution, add a small amount of decolorizing activated carbon (typically 2-5% by weight relative to the this compound).

  • Heating: Gently boil the mixture for 10-15 minutes. This allows the activated carbon to adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature. Crystal formation should occur. For maximum yield, cool the flask in an ice bath after it has reached room temperature.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for samples that are difficult to purify by other means.

  • Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. The mobile phase (eluent) should be a solvent system that provides good separation of this compound from its impurities. This is typically determined by preliminary experiments using Thin Layer Chromatography (TLC). A good starting point for a moderately polar compound like this compound could be a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Pass the mobile phase through the column under positive pressure. The separation occurs as the components of the mixture travel down the column at different rates. The colored impurities will ideally move at a different rate than the desired colorless product.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis and Product Recovery: Analyze the collected fractions by TLC to identify which ones contain the pure, colorless this compound. Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

experimental_workflow_recrystallization cluster_purification Recrystallization Workflow start Impure this compound dissolve Dissolve in minimal hot solvent start->dissolve add_carbon Add Activated Carbon (Optional) dissolve->add_carbon boil Boil mixture add_carbon->boil hot_filter Hot Filtration boil->hot_filter cool Cool Filtrate Slowly hot_filter->cool crystallize Crystallization cool->crystallize vacuum_filter Vacuum Filtration crystallize->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure, Colorless This compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

experimental_workflow_chromatography cluster_chromatography Column Chromatography Workflow start Impure this compound load_sample Load Sample start->load_sample pack_column Pack Column with Silica Gel pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure, Colorless This compound evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

References

Impact of starting material purity on the outcome of 2,5-Dimethylresorcinol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethylresorcinol. The purity of this starting material can significantly impact the outcome of your reactions, leading to lower yields, unexpected side products, and difficulties in purification. This guide will help you identify and resolve common issues related to the purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common grades of this compound available commercially?

Commercially, this compound is typically available in purities such as 95% and ≥98.0% (as determined by HPLC).[1][2] The choice of grade depends on the sensitivity of your reaction to impurities. For applications requiring high precision and minimal side products, such as in pharmaceutical synthesis, a higher purity grade is recommended.

Q2: What are the potential impurities in technical-grade this compound?

While specific impurity profiles can vary between manufacturers, potential impurities in technical-grade this compound may include:

  • Isomeric Impurities: Other dimethylresorcinol isomers (e.g., 4,5-dimethylresorcinol, 2,4-dimethylresorcinol) that may have formed during synthesis.

  • Starting Materials and Intermediates: Residual unreacted starting materials or intermediates from the manufacturing process.

  • Oxidation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities and quinone-type structures.

  • Residual Solvents: Solvents used in the synthesis and purification of this compound may be present in trace amounts.

Q3: How can I determine the purity of my this compound starting material?

Several analytical techniques can be used to assess the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying the purity and identifying non-volatile impurities.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities, including residual solvents.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help identify and quantify impurities with distinct NMR signals.

  • Melting Point Analysis: A sharp melting point close to the literature value (161-164 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.[1]

Q4: Can I purify technical-grade this compound in the lab?

Yes, recrystallization is a common and effective method for purifying this compound. The choice of solvent is crucial for successful recrystallization. A solvent should be selected in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

Troubleshooting Guide

Problem Potential Cause Related to Starting Material Purity Recommended Action
Low Reaction Yield Presence of Inhibitors: Certain impurities may inhibit the catalyst or react with reagents, preventing the desired transformation.1. Assess Purity: Analyze the starting material using HPLC or GC-MS to identify potential inhibitors. 2. Purify Starting Material: Recrystallize the this compound to remove impurities. 3. Use Higher Grade Material: Purchase a higher purity grade of this compound for subsequent reactions.
Formation of Unexpected Side Products Reaction of Isomeric Impurities: Isomeric impurities may react alongside this compound, leading to a mixture of products that can be difficult to separate. Side Reactions of Impurities: Reactive impurities can undergo their own transformations under the reaction conditions.1. Characterize Side Products: Isolate and characterize the side products to infer the structure of the responsible impurity. 2. Review Synthesis of Starting Material: Understand the potential byproducts from the synthesis of this compound to anticipate likely impurities. 3. Purify Starting Material: Employ purification techniques like recrystallization or column chromatography.
Inconsistent Reaction Outcomes / Poor Reproducibility Batch-to-Batch Variation in Purity: The type and amount of impurities may differ between batches of starting material.1. Qualify New Batches: Analyze each new batch of this compound for purity and impurity profile before use. 2. Standardize Purification: Implement a standard in-house purification protocol for all batches of starting material.
Darkening of Reaction Mixture Presence of Oxidation Products: Trace amounts of oxidized impurities (quinones) can lead to the formation of highly colored species in the reaction mixture.1. Use Fresh Starting Material: Whenever possible, use freshly opened containers of this compound. 2. Inert Atmosphere: Run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation. 3. Charcoal Treatment: During recrystallization of the starting material, treatment with activated charcoal can help remove colored impurities.

Experimental Protocols

Protocol 1: Quantitative Purity Analysis of this compound by HPLC

This protocol provides a general method for determining the purity of a this compound sample.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • This compound standard of known high purity

  • This compound sample for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of water (with 0.1% phosphoric acid) and acetonitrile. The exact ratio should be optimized to achieve good separation. A common starting point is a 50:50 mixture.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to a concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 275 nm).

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

  • Data Analysis:

    • Determine the concentration of this compound in the sample solution using the calibration curve.

    • Calculate the purity of the sample as follows: Purity (%) = (Concentration from HPLC / Initial weighed concentration) x 100

Protocol 2: Purification of this compound by Recrystallization

This protocol describes a general procedure for the purification of technical-grade this compound.

Materials:

  • Technical-grade this compound

  • Recrystallization solvent (e.g., water, ethanol/water mixture, or toluene)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of this compound in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

  • Purity Assessment: Determine the melting point of the recrystallized product and/or analyze its purity by HPLC.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_analysis Purity Assessment cluster_purification Purification cluster_reaction Chemical Reaction Impure_DMR Impure this compound Analysis Purity Analysis (HPLC/GC-MS) Impure_DMR->Analysis Characterize Purification Recrystallization Analysis->Purification If purity is low Reaction Reaction with Reagents Analysis->Reaction If purity is acceptable Pure_DMR High-Purity this compound Purification->Pure_DMR Pure_DMR->Reaction Desired_Product Desired Product Reaction->Desired_Product

Caption: Workflow for handling this compound starting material.

Impurity_Impact cluster_impurities Potential Impurities cluster_outcomes Negative Reaction Outcomes Impure_DMR Impure this compound Isomers Isomeric Impurities Impure_DMR->Isomers Oxidation Oxidation Products Impure_DMR->Oxidation Solvents Residual Solvents Impure_DMR->Solvents Side_Products Side Products Isomers->Side_Products Low_Yield Low Yield Isomers->Low_Yield Reproducibility Poor Reproducibility Isomers->Reproducibility Oxidation->Side_Products Discoloration Reaction Discoloration Oxidation->Discoloration Oxidation->Reproducibility Solvents->Low_Yield Solvents->Reproducibility

Caption: Impact of impurities on reaction outcomes.

References

Technical Support Center: Spectroscopic Analysis of 2,5-Dimethylresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectroscopic analysis of 2,5-Dimethylresorcinol.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for this compound in a standard 1H NMR spectrum?

A1: The chemical shifts can vary depending on the solvent, concentration, and temperature. However, a typical 1H NMR spectrum in DMSO-d6 would show the following signals:

  • Hydroxyl (-OH) protons: These usually appear as a broad singlet. Their chemical shift is highly variable due to hydrogen bonding and can be found over a wide range.

  • Aromatic (Ar-H) protons: Two singlets are expected for the two non-equivalent aromatic protons.

  • Methyl (-CH3) protons: Two singlets are expected for the two non-equivalent methyl groups attached to the aromatic ring.

For specific assignments, techniques like deuterium exchange are recommended to confirm the hydroxyl proton signals.[1][2]

Q2: My hydroxyl (-OH) proton signal in the 1H NMR spectrum is very broad or has disappeared. What could be the cause?

A2: This is a common occurrence for hydroxyl protons. The broadness is due to rapid chemical exchange with other protons (like trace water in the solvent) and hydrogen bonding.[2][3] The chemical shift and peak shape of -OH protons are highly sensitive to concentration, temperature, solvent, and pH.[2] In protic deuterated solvents like D2O or CD3OD, the hydroxyl protons will exchange with deuterium, causing the signal to disappear entirely.[1][2][4] This phenomenon can be used to definitively identify the -OH peak.[1][5]

Q3: The peaks in my 1H NMR spectrum are generally broad, not just the -OH signal. What should I check?

A3: General peak broadening for all signals of your compound can be due to a few factors:

  • Sample Concentration: High sample concentrations can lead to self-aggregation through intermolecular hydrogen bonding, especially in less polar solvents, which can cause peak broadening.[6]

  • Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening. These could be residual metal catalysts from synthesis or other contaminants.

  • Degradation: If the sample is degrading, the formation of radical species can lead to paramagnetic shifts and peak broadening.[7]

Q4: In the IR spectrum, I see a very broad absorption in the 3200-3600 cm-1 region. Is this normal for this compound?

A4: Yes, a strong, broad absorption in this region is characteristic of the O-H stretching vibration in phenols and is due to hydrogen bonding.[8][9] The broadening is a hallmark of intermolecular hydrogen bonding between molecules.

Q5: How can I differentiate between intramolecular and intermolecular hydrogen bonding in the IR spectrum?

A5: This can be investigated by performing a dilution study.[10]

  • Intermolecular hydrogen bonding is concentration-dependent. As you dilute the sample in a non-polar solvent, the broad O-H absorption will decrease in intensity, and a sharper, "free" O-H peak may appear at a higher wavenumber (around 3600 cm-1).

  • Intramolecular hydrogen bonding is concentration-independent. The position and shape of the O-H absorption will not change significantly upon dilution.[10] For this compound, intermolecular hydrogen bonding is the dominant type expected.

Q6: What are the expected major fragments in the mass spectrum of this compound?

A6: For an aromatic compound like this compound (molecular weight 138.16 g/mol ), the mass spectrum will typically show a prominent molecular ion peak (M+•) at m/z = 138. Common fragmentation pathways for phenols involve the loss of stable neutral molecules or radicals. Expect to see fragments corresponding to:

  • Loss of a methyl radical (•CH3): [M - 15]+ at m/z = 123.

  • Loss of carbon monoxide (CO): [M - 28]+ from rearrangements, though this may be less prominent.

  • Further fragmentation of the primary ions will also occur.

Q7: How does pH affect the UV-Vis spectrum of this compound?

A7: The UV-Vis spectrum of dihydroxybenzene derivatives like this compound is highly sensitive to pH.[11][12][13]

  • In neutral or acidic solution , you will observe the absorbance of the protonated form.

  • In basic solution , the hydroxyl groups will deprotonate to form the phenolate anion(s). This increases the conjugation of the lone pairs on the oxygen with the aromatic ring, resulting in a bathochromic shift (a shift to longer wavelengths) and often an increase in absorption intensity (hyperchromic effect).[14]

Troubleshooting Guides

NMR Spectroscopy
Problem Possible Cause(s) Troubleshooting Steps
Unidentified peaks in the spectrum Residual solvents from purification or reaction.Compare the unknown peaks to a table of common NMR solvent impurities.[15][16][17]
Grease or other contaminants from glassware.Ensure all glassware is scrupulously clean. Silicone grease peaks often appear around 0 ppm.
Hydroxyl (-OH) peak is not visible Sample was run in a protic deuterated solvent (e.g., D2O, CD3OD).This is expected due to H/D exchange. To observe the -OH peak, use an aprotic solvent like DMSO-d6 or CDCl3.[2]
The peak may be very broad and lost in the baseline.Adjust the vertical scaling of the spectrum. Running the sample at a lower temperature can sometimes sharpen the peak.
Incorrect peak integration Phasing or baseline correction errors.Re-process the spectrum, ensuring proper phasing and baseline correction before integration.
Overlapping peaks (e.g., -OH peak overlapping with aromatic signals).Use a different solvent to shift the peak positions. 2D NMR techniques like COSY can help resolve overlapping signals.
Broad aromatic or methyl signals Sample is too concentrated, leading to aggregation.Dilute the sample.[6]
Presence of paramagnetic impurities.If possible, re-purify the sample. Running the sample through a small plug of silica or alumina may help remove some impurities.
Chemical exchange is occurring.For some compounds, this can be temperature-dependent. Try acquiring the spectrum at different temperatures (both higher and lower).
IR Spectroscopy
Problem Possible Cause(s) Troubleshooting Steps
No distinct O-H peak observed Sample is very dilute in a non-polar solvent, and the signal is weak.Prepare a more concentrated sample.
The O-H peak is extremely broad and mistaken for a poor baseline.Re-acquire the spectrum and pay close attention to the region from ~3600 to 3000 cm-1.
Spectrum has poor resolution or noisy baseline Insufficient sample on the ATR crystal.Ensure good contact and sufficient sample coverage on the ATR crystal.
Poor background subtraction.Re-run the background spectrum on the clean, empty instrument.
Presence of water or solvent contamination.Ensure the sample is dry. If using a liquid cell, ensure the solvent is IR-grade and dry.
Mass Spectrometry
Problem Possible Cause(s) Troubleshooting Steps
No molecular ion (M+•) peak observed The molecular ion is unstable and has completely fragmented.Use a softer ionization technique, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), instead of Electron Ionization (EI).
Observed m/z is higher than expected The peak may represent an adduct with a solvent molecule or cation (e.g., [M+Na]+).This is common in ESI-MS. Check for masses corresponding to common adducts.
The peak could be from an impurity with a higher molecular weight.Correlate the MS data with purity information from other techniques like NMR or chromatography.
Fragmentation pattern is difficult to interpret The molecule is undergoing complex rearrangements.Compare the observed fragments to known fragmentation patterns of similar compounds (e.g., other phenols, xylenes).[18][19]

Experimental Protocols

General Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for 1H NMR and 20-30 mg for 13C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube.

    • Add a small amount of a reference standard (e.g., TMS), if not already present in the solvent.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the 13C NMR spectrum using broadband proton decoupling.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm).

    • Integrate the peaks in the 1H NMR spectrum.

General Protocol for FTIR Spectroscopy (ATR Method)
  • Sample Preparation:

    • Ensure the sample is a dry, solid powder.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Data Acquisition:

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Place a small amount of solid this compound onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation start Start with pure, dry This compound sample weigh Weigh appropriate amount start->weigh dissolve Dissolve in deuterated solvent (for NMR/UV-Vis) or use neat (for IR/MS) weigh->dissolve nmr NMR Analysis (1H, 13C, COSY) dissolve->nmr ir FTIR Analysis (ATR) dissolve->ir ms Mass Spectrometry (EI or ESI) dissolve->ms uv UV-Vis Analysis dissolve->uv process Process Spectra (FT, Baseline, Phasing) nmr->process ir->process ms->process uv->process assign Assign Signals (Chemical Shifts, Fragments) process->assign compare Compare with known data & Troubleshooting Guides assign->compare structure Confirm Structure & Purity compare->structure

Caption: General workflow for the spectroscopic analysis of this compound.

troubleshooting_nmr_oh start Problem: -OH peak in 1H NMR is broad, shifted, or missing check_solvent What is the solvent? start->check_solvent protic Solvent is Protic (e.g., D2O, CD3OD) check_solvent->protic Protic aprotic Solvent is Aprotic (e.g., DMSO-d6, CDCl3) check_solvent->aprotic Aprotic check_conc Check Concentration & Temperature add_d2o Perform D2O Exchange Experiment sol3 Result: Peak disappears. Confirms assignment as the -OH proton. add_d2o->sol3 sol1 Result: Peak disappears. This is expected due to H/D exchange. protic->sol1 sol2 Result: Peak is broad. Likely due to H-bonding and slow exchange. aprotic->sol2 sol2->check_conc sol2->add_d2o

Caption: Troubleshooting logic for hydroxyl (-OH) proton signals in 1H NMR.

References

Refining work-up procedures for the synthesis of 2,5-Dimethylresorcinol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and work-up of 2,5-Dimethylresorcinol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the work-up and purification of this compound.

Problem 1: Low Yield of Crude Product After Aqueous Work-up

Q: After neutralizing the reaction mixture and performing an extraction, the yield of the crude this compound is significantly lower than expected. What are the potential causes and solutions?

A: Low yields after extraction can stem from several factors related to the solubility and handling of this compound, which is a polar compound.

Possible Causes & Troubleshooting Steps:

  • Incomplete Extraction: Due to its two hydroxyl groups, this compound has some water solubility, which can lead to it remaining in the aqueous layer during extraction with a non-polar organic solvent.

    • Solution:

      • Increase the number of extractions: Instead of one or two large volume extractions, perform multiple extractions (e.g., 3-5 times) with smaller volumes of the organic solvent.

      • Use a more polar solvent: Consider using a more polar extraction solvent that is still immiscible with water, such as ethyl acetate or a mixture of a non-polar solvent with a more polar one.

      • Saturate the aqueous layer: Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase and promotes their transfer to the organic phase.

  • Incorrect pH of the Aqueous Layer: The pH of the aqueous layer is critical for efficient extraction of phenolic compounds.

    • Solution: Ensure the aqueous layer is acidified to a pH of around 5-6 before extraction. This protonates the hydroxyl groups, making the this compound less soluble in water and more soluble in the organic solvent.

  • Emulsion Formation: The presence of salts and potentially polymeric byproducts can lead to the formation of a stable emulsion between the aqueous and organic layers, making separation difficult and trapping the product.

    • Solution:

      • Add brine: Adding a saturated sodium chloride solution can help to break up emulsions.

      • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning can facilitate phase separation.

      • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.

Problem 2: Product "Oils Out" During Recrystallization

Q: When attempting to recrystallize the crude this compound, it separates as an oil instead of forming crystals. How can this be resolved?

A: "Oiling out" is a common problem in the recrystallization of many organic compounds, including substituted resorcinols. It occurs when the solute comes out of the solution at a temperature above its melting point.

Possible Causes & Troubleshooting Steps:

  • Solution is too concentrated: If the solution is supersaturated, the product may precipitate out of solution too quickly as a liquid.

    • Solution: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

  • Cooling rate is too fast: Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, cooling can be gradually continued in an ice bath.

  • Presence of impurities: Impurities can depress the melting point of the product and interfere with crystal lattice formation.

    • Solution:

      • Charcoal treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can also adsorb some of the desired product.

      • Second recrystallization: A second recrystallization of the "oiled out" material may be necessary to achieve the desired purity for crystal formation.

  • Inappropriate solvent: The chosen solvent may not be ideal for the recrystallization of this compound.

    • Solution:

      • Solvent screen: Perform small-scale solubility tests with a range of solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble when hot.

      • Mixed solvent system: Use a pair of miscible solvents, one in which the compound is highly soluble (a "good" solvent) and one in which it is poorly soluble (a "poor" solvent). Dissolve the crude product in a minimum amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, allow the solution to cool slowly.

Problem 3: Purified Product is Colored

Q: The final this compound product has a pink or brownish tint, even after recrystallization. What causes this and how can it be prevented?

A: Phenolic compounds like resorcinols are susceptible to oxidation, which can lead to the formation of colored impurities.

Possible Causes & Troubleshooting Steps:

  • Oxidation: Exposure to air, light, and high temperatures, especially in the presence of trace metal impurities, can cause oxidation.

    • Solution:

      • Work under an inert atmosphere: When possible, handle the compound under an inert atmosphere of nitrogen or argon, especially during heating steps.

      • Use degassed solvents: Solvents used for recrystallization can be degassed by bubbling an inert gas through them to remove dissolved oxygen.

      • Add antioxidants: In some cases, a small amount of an antioxidant like sodium bisulfite can be added during the work-up to prevent oxidation.

      • Charcoal treatment: As mentioned previously, activated charcoal can be effective at removing colored impurities.

  • Residual acidic or basic impurities: Trace amounts of acid or base can catalyze degradation and color formation.

    • Solution: Ensure that the product is thoroughly washed with water after any acid or base treatment during the work-up to remove any residual impurities. A final wash of the organic layer with brine is also recommended.

Frequently Asked Questions (FAQs)

Q1: What is a typical work-up procedure for the synthesis of this compound via sulfonation and alkali fusion of p-xylene?

A1: A general work-up procedure after the alkali fusion step is as follows:

  • Quenching and Neutralization: The cooled fusion melt is carefully dissolved in water. The resulting basic solution is then acidified, typically with sulfuric or hydrochloric acid, until it is acidic to litmus paper (pH ~5-6). This step should be performed in an ice bath to control the exothermic reaction.

  • Extraction: The acidified aqueous solution is then extracted multiple times with an organic solvent such as ethyl acetate or diethyl ether.

  • Washing: The combined organic extracts are washed with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities and to aid in phase separation.

  • Drying: The organic layer is dried over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • Purification: The crude product is then purified, most commonly by recrystallization from a suitable solvent or solvent mixture (e.g., toluene, water, or a mixture of ethanol and water).

Q2: What are the common byproducts in the synthesis of this compound, and how can they be removed?

A2: The byproducts will depend on the synthetic route. In a sulfonation-alkali fusion route starting from p-xylene, potential byproducts include:

  • Isomeric dimethylphenols: If the initial sulfonation is not perfectly regioselective, other isomers of dimethylphenol could be formed.

  • Over-oxidation products: During the alkali fusion, some of the resorcinol product can be oxidized to more complex, often colored, compounds.

  • Unreacted starting materials or intermediates: Incomplete reaction can leave residual p-xylene or its sulfonic acid derivatives.

Removal of Byproducts:

  • Recrystallization: This is the most effective method for removing most byproducts. The choice of solvent is crucial for selective crystallization of the desired this compound.

  • Column Chromatography: For very impure samples or for the separation of closely related isomers, silica gel column chromatography can be employed. A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, is typically used.

Q3: What are the key safety precautions to take during the work-up of this compound?

A3:

  • Handling of Corrosive Reagents: The work-up involves handling strong acids and bases. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Exothermic Reactions: The neutralization of the alkali fusion melt is highly exothermic. Perform this step slowly and with cooling in an ice bath to prevent boiling and splashing.

  • Use of Flammable Solvents: Extractions are performed with flammable organic solvents. Ensure that there are no ignition sources nearby and work in a well-ventilated fume hood.

  • Product Toxicity: this compound is a phenolic compound and should be handled with care. Avoid inhalation of dust and skin contact.

Data Presentation

ParameterMethodTypical RangeNotes
Yield (Sulfonation) Sulfonation of p-xylene>90%The yield is dependent on reaction time, temperature, and the concentration of sulfuric acid.
Yield (Alkali Fusion) Alkali fusion of the sulfonate salt80-90%Over-oxidation can reduce the yield. The temperature of the fusion is a critical parameter.
Purity (after Recrystallization) Recrystallization>98%Purity can be assessed by techniques such as melting point determination, HPLC, or NMR spectroscopy.

Note: The data presented are typical ranges and can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Liquid-Liquid Extraction of this compound

  • Transfer the acidified aqueous reaction mixture to a separatory funnel.

  • Add a volume of the chosen organic extraction solvent (e.g., ethyl acetate) approximately equal to one-third of the aqueous layer's volume.

  • Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure.

  • Shake the funnel gently at first, then more vigorously for about 1-2 minutes, with periodic venting.

  • Place the funnel back on a ring stand and allow the layers to separate completely.

  • Drain the lower aqueous layer into a beaker.

  • Pour the upper organic layer out through the top of the funnel into a separate flask.

  • Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 2-7) at least two more times.

  • Combine all the organic extracts.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: General Procedure for Recrystallization of this compound

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent.

  • Heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Add more hot solvent in small portions until the solid just dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Allow the crystals to air dry on the filter paper or in a desiccator.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: p-Xylene sulfonation Sulfonation (H2SO4) start->sulfonation intermediate 2,5-Dimethylbenzenesulfonic Acid sulfonation->intermediate alkali_fusion Alkali Fusion (NaOH, heat) intermediate->alkali_fusion fusion_melt Fusion Melt alkali_fusion->fusion_melt dissolution Dissolution in Water fusion_melt->dissolution acidification Acidification (e.g., H2SO4) dissolution->acidification extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) acidification->extraction washing Washing (Water, Brine) extraction->washing drying Drying (Na2SO4) washing->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude this compound evaporation->crude_product recrystallization Recrystallization crude_product->recrystallization filtration Filtration recrystallization->filtration final_product Pure this compound filtration->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_recrystallization start Problem: Product 'Oils Out' During Recrystallization cause1 Possible Cause: Too Concentrated start->cause1 cause2 Possible Cause: Cooling Too Fast start->cause2 cause3 Possible Cause: Impurities Present start->cause3 cause4 Possible Cause: Inappropriate Solvent start->cause4 solution1 Solution: Add more hot solvent cause1->solution1 solution2 Solution: Allow to cool slowly cause2->solution2 solution3 Solution: Charcoal treatment or second recrystallization cause3->solution3 solution4 Solution: Use a different solvent or a mixed-solvent system cause4->solution4

Caption: Troubleshooting logic for "oiling out" during recrystallization.

Validation & Comparative

A Comparative Analysis of 2,5-Dimethylresorcinol and Resorcinol in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 2,5-Dimethylresorcinol and its parent compound, resorcinol, in the context of polymerization reactions. The inclusion of methyl groups on the aromatic ring of this compound significantly influences its reactivity and the properties of the resulting polymers. This document synthesizes available data to offer an objective comparison, supported by experimental protocols and theoretical relationships.

Physicochemical Properties

A fundamental understanding of the monomers' properties is essential to contextualize their behavior in polymerization. This compound has a higher molecular weight, melting point, and boiling point than resorcinol, which can influence processing conditions.

PropertyResorcinolThis compound
IUPAC Name Benzene-1,3-diol2,5-dimethylbenzene-1,3-diol[1]
Molecular Formula C₆H₆O₂C₈H₁₀O₂[1]
Molar Mass ( g/mol ) 110.11[2][3]138.16[1]
Melting Point (°C) 110[3][4]161 - 164[5]
Boiling Point (°C) 277[3][4]277
Appearance White crystalline solid[2][4]Off-white crystals/powder[6]
Solubility Soluble in water, alcohol, ether[4][7]Soluble in alcohol, ether

Polymerization Reactivity: A Comparative Overview

The primary distinction in reactivity stems from the electronic effects of the methyl groups on the this compound ring. As electron-donating groups, they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack by aldehydes like formaldehyde. This heightened nucleophilicity generally leads to faster reaction rates compared to resorcinol.

While direct kinetic data from a single comparative study is limited, the consensus in the literature supports the enhanced reactivity of alkyl-substituted resorcinols. However, steric hindrance from the methyl groups can also play a role, potentially influencing the regioselectivity of the reaction.

Disclaimer: The following data is compiled from various sources and may not be directly comparable due to differing experimental conditions.

ParameterResorcinol-FormaldehydeThis compound-Formaldehyde
Reaction Rate BaselineHigher (Qualitative)
Gel Time Varies with conditions (e.g., pH, temperature, catalyst)[8]Expected to be shorter than resorcinol under similar conditions

Properties of Resulting Polymers

The structural differences in the monomers are mirrored in the properties of the final polymers. The incorporation of the dimethyl groups can lead to polymers with altered thermal and mechanical characteristics.

Disclaimer: The following data is compiled from various sources and may not be directly comparable due to differing experimental conditions.

PropertyPolymer from ResorcinolPolymer from this compound
Glass Transition Temperature (Tg) Varies with curing conditionsGenerally expected to be higher due to increased rigidity
Thermal Stability Good, forms a char upon heating[9]Expected to be comparable or slightly higher
Mechanical Strength Forms strong, rigid thermosets[10]Data not readily available, but expected to form rigid polymers

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of resins from both monomers.

Protocol 1: Synthesis of Resorcinol-Formaldehyde (RF) Gel

This protocol is a common method for producing RF gels, which can be further processed into carbon aerogels.

  • Preparation of Solution: Dissolve a specific amount of resorcinol in deionized water.

  • Catalyst Addition: Add a catalyst, such as sodium carbonate, to the solution and stir until dissolved.

  • Formaldehyde Addition: Add a 37% aqueous formaldehyde solution to the mixture while stirring.

  • Gelation: Seal the container and place it in an oven at a specified temperature (e.g., 85°C) for a period sufficient for gelation (e.g., 72 hours).

  • Drying: The resulting gel is then dried, for example, by solvent exchange followed by air drying or supercritical drying.

Protocol 2: Synthesis of this compound-Formaldehyde Resin

This protocol describes the synthesis of a resin from this compound.

  • Preparation of Solution: Dissolve 691 g of this compound in 1 L of ethanol.

  • Reagent Addition: Add 348 g of a 37% aqueous solution of formaldehyde.

  • Catalysis: Add 0.5 ml of 35% concentrated hydrochloric acid as a catalyst.

  • Reaction: Heat the resulting mixture.

  • Precipitation: Pour the hot solution into 5 L of cold water to precipitate a pale brown powdery resin.

Visualizations

Diagram 1: Experimental Workflow for Resin Synthesis

experimental_workflow cluster_resorcinol Resorcinol-Formaldehyde Gel Synthesis cluster_dmr This compound-Formaldehyde Resin Synthesis A1 Dissolve Resorcinol in Water A2 Add Na₂CO₃ Catalyst A1->A2 A3 Add Formaldehyde A2->A3 A4 Gelation at 85°C A3->A4 A5 Drying A4->A5 B1 Dissolve this compound in Ethanol B2 Add Formaldehyde B1->B2 B3 Add HCl Catalyst B2->B3 B4 Heating B3->B4 B5 Precipitation in Water B4->B5

Caption: Comparative experimental workflows for the synthesis of resorcinol and this compound-based resins.

Diagram 2: Logical Relationship of Reactivity

logical_relationship cluster_monomers Monomer Reactivity cluster_effect Influence of Methyl Groups Resorcinol Resorcinol (Benzene-1,3-diol) Formaldehyde Formaldehyde (Electrophile) Resorcinol->Formaldehyde Electrophilic Aromatic Substitution DMR This compound (Electron-rich ring) DMR->Formaldehyde Faster Electrophilic Aromatic Substitution Effect Electron-donating CH₃ groups increase ring nucleophilicity

Caption: The electron-donating methyl groups on this compound increase the aromatic ring's nucleophilicity, leading to a faster reaction with the electrophile formaldehyde compared to resorcinol.

Conclusion

The substitution of two methyl groups onto the resorcinol backbone in this compound has a pronounced effect on its behavior in polymerization reactions. The primary impact is an increase in the nucleophilicity of the aromatic ring, which theoretically leads to faster polymerization kinetics compared to resorcinol. This can be advantageous for applications requiring rapid curing. The resulting polymers from this compound are expected to exhibit different physical properties, potentially including a higher glass transition temperature, due to the increased rigidity and molecular weight of the monomer unit. The choice between these two monomers will be dictated by the specific requirements of the application, such as the desired reaction rate, processing conditions, and the final properties of the polymer. Further direct comparative studies under identical conditions are warranted to provide more precise quantitative data for a comprehensive evaluation.

References

A Head-to-Head Comparison of the Reactivity of 2,5-Dimethylresorcinol and 2-Methylresorcinol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Contestants

Both 2,5-Dimethylresorcinol and 2-Methylresorcinol are derivatives of resorcinol (1,3-dihydroxybenzene) and are valuable intermediates in organic synthesis.[1][2] The presence of hydroxyl and methyl groups on the aromatic ring significantly influences their nucleophilicity and regioselectivity in various reactions.[2][3] 2-Methylresorcinol possesses a single activating methyl group, while this compound has two, suggesting a potential for enhanced reactivity. However, the positions of these substituents also play a crucial role in directing incoming electrophiles and influencing steric hindrance.

Theoretical Framework: Predicting Reactivity

The reactivity of substituted benzenes in electrophilic aromatic substitution is governed by the electronic effects of the substituents. Both hydroxyl (-OH) and methyl (-CH₃) groups are activating, electron-donating groups, which increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[3] The hydroxyl groups are strongly activating and ortho-, para-directing. The methyl groups are weakly activating and also ortho-, para-directing.

In 2-methylresorcinol, the positions ortho and para to the hydroxyl groups (positions 2, 4, and 6) are activated. The methyl group at position 2 further activates the ring. In this compound, the two methyl groups and two hydroxyl groups collectively activate the ring. However, the substitution pattern in this compound leads to a more complex interplay of directing effects and potential steric hindrance, which can sometimes result in reduced reactivity compared to less substituted analogues.[4]

Comparative Reactivity Data

While direct, side-by-side quantitative data is scarce, the following tables summarize the expected relative reactivity and product distribution based on established chemical principles.

Reaction TypeThis compound2-MethylresorcinolExpected Reactivity Comparison
Electrophilic Aromatic Substitution Highly activated ring, but potential for steric hindrance. Substitution expected at C4 and C6.Activated ring. Substitution favored at C4 and C6.2-Methylresorcinol is expected to be more reactive in some cases due to less steric hindrance at the active sites.
Condensation Reactions Can participate in condensation reactions, but the methyl groups may influence the reaction rate and product structure.[4]Readily undergoes condensation reactions, for example, with aldehydes to form calixarenes.[5]2-Methylresorcinol is generally more utilized in reported condensation reactions, suggesting it may be a more favorable substrate.
Oxidation Susceptible to oxidation, potentially leading to quinone-type structures or polymerization.Prone to oxidation, which can lead to the formation of radicals and subsequent polymerization, causing electrode fouling in electrochemical studies.[6]Both are readily oxidized. The additional methyl group in this compound might slightly alter the oxidation potential.

Experimental Protocols

To facilitate direct comparison, the following detailed experimental protocols for key reactions are provided. Researchers can use these methods to generate comparative data under identical conditions.

Experiment 1: Electrophilic Aromatic Substitution (Bromination)

Objective: To compare the rate and regioselectivity of bromination.

Methodology:

  • Preparation of Reactant Solutions: Prepare 0.1 M solutions of this compound and 2-Methylresorcinol in a suitable solvent (e.g., dichloromethane).

  • Reaction Setup: In separate reaction flasks, place 10 mL of each resorcinol solution and cool to 0°C in an ice bath.

  • Bromination: To each flask, add a 0.1 M solution of bromine in dichloromethane dropwise with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed (or after a set time for kinetic comparison), quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Characterize the products by NMR and mass spectrometry to determine the yield and regioselectivity.

Experiment 2: Condensation Reaction (Pechmann Condensation)

Objective: To compare the yield and reaction time for the synthesis of coumarin derivatives.

Methodology:

  • Reactant Mixture: In separate microwave-safe vessels, combine 1 mmol of either this compound or 2-Methylresorcinol with 1 mmol of ethyl acetoacetate.[1]

  • Catalyst Addition: Add 0.2 g of Amberlyst-15 to each mixture.[1]

  • Microwave Irradiation: Place the vessels in a microwave reactor and irradiate at 100°C. Monitor the reaction for 20 minutes, taking aliquots at regular intervals for TLC analysis.[1]

  • Work-up: After cooling, dissolve the reaction mixture in ethyl acetate.

  • Purification: Filter to remove the catalyst. The filtrate can be washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization or column chromatography.[1]

  • Analysis: Determine the yield of the respective coumarin products.

Visualizing Reaction Pathways and Workflows

To further clarify the experimental processes and logical relationships, the following diagrams are provided.

Electrophilic_Aromatic_Substitution_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Resorcinol_Derivative This compound or 2-Methylresorcinol Reaction_Step Electrophilic Attack Resorcinol_Derivative->Reaction_Step Electrophile_Source e.g., Bromine (Br2) Electrophile_Source->Reaction_Step Intermediate Carbocation Intermediate Reaction_Step->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Quenching Quenching Deprotonation->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Brominated Resorcinol Purification->Product

Caption: Workflow for Electrophilic Aromatic Substitution.

Pechmann_Condensation_Pathway Resorcinol Substituted Resorcinol Transesterification Transesterification Resorcinol->Transesterification Beta_Ketoester β-Ketoester Beta_Ketoester->Transesterification Catalyst Acid Catalyst (e.g., Amberlyst-15) Catalyst->Transesterification Electrophilic_Substitution Intramolecular Electrophilic Substitution Transesterification->Electrophilic_Substitution Dehydration Dehydration Electrophilic_Substitution->Dehydration Coumarin Coumarin Product Dehydration->Coumarin

Caption: Key steps in the Pechmann Condensation reaction.

Conclusion

References

Validating a new analytical method for 2,5-Dimethylresorcinol using certified reference standards.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Analytical Methods

The performance of a new analytical method must be rigorously compared against existing methods to demonstrate its advantages. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize the expected performance of a new method against a standard reversed-phase HPLC method.

Table 1: Comparison of Linearity and Sensitivity

ParameterExisting Method A (RP-HPLC)New Method B (e.g., UPLC-MS/MS)
Linearity (r²) ≥ 0.999≥ 0.999
Range 1 - 100 µg/mL0.1 - 50 µg/mL
LOD 0.5 µg/mL0.02 µg/mL
LOQ 1.5 µg/mL0.06 µg/mL

Table 2: Comparison of Accuracy and Precision

ParameterExisting Method A (RP-HPLC)New Method B (e.g., UPLC-MS/MS)
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (RSD)
- Intra-day < 2.0%< 1.0%
- Inter-day < 3.0%< 1.5%

Experimental Protocols

Detailed methodologies are critical for the reproducibility and verification of analytical methods. Below are the protocols for the validation of a new analytical method for 2,5-Dimethylresorcinol.

Preparation of Standard Solutions

A primary stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in a suitable solvent, such as methanol or acetonitrile. This stock solution is then serially diluted to prepare calibration standards and quality control samples at various concentrations.

Chromatographic Conditions

Existing Method A (Hypothetical RP-HPLC):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of water (containing 0.1% formic acid) and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

New Method B (Hypothetical UPLC-MS/MS):

  • Column: UPLC C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Detection: Mass spectrometry with electrospray ionization (ESI) in negative mode.

  • Injection Volume: 2 µL

Method Validation Protocol

The new analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing blank samples and samples spiked with potential interfering substances.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations across the expected range.

  • Accuracy: The closeness of the test results to the true value. It is assessed by the recovery of known amounts of analyte spiked into a blank matrix.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at three levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

    • Reproducibility: Analysis of replicate samples in different laboratories (if applicable).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Workflow and Logic

Diagrams are essential for clearly communicating complex workflows and decision-making processes.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_reporting Reporting prep_std Prepare this compound Reference Standard Stock prep_cal Prepare Calibration Standards prep_std->prep_cal prep_qc Prepare Quality Control Samples prep_std->prep_qc inject_samples Inject Samples (Blanks, Standards, QCs) prep_cal->inject_samples prep_qc->inject_samples instrument_setup Instrument Setup and Equilibration instrument_setup->inject_samples acquire_data Data Acquisition inject_samples->acquire_data linearity Linearity Assessment acquire_data->linearity accuracy Accuracy (% Recovery) acquire_data->accuracy precision Precision (Intra/Inter-day) acquire_data->precision sensitivity LOD & LOQ Determination acquire_data->sensitivity robustness Robustness Study acquire_data->robustness compile_results Compile and Analyze Data linearity->compile_results accuracy->compile_results precision->compile_results sensitivity->compile_results robustness->compile_results generate_report Generate Validation Report compile_results->generate_report

Caption: Experimental workflow for the validation of a new analytical method.

logical_relationship cluster_inputs Inputs cluster_method_selection Method Selection cluster_validation_params Validation Parameters cluster_outcome Outcome analyte This compound method_dev Method Development analyte->method_dev matrix Sample Matrix matrix->method_dev ref_std Reference Standard ref_std->method_dev specificity Specificity method_dev->specificity linearity Linearity method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision method_dev->precision sensitivity Sensitivity (LOD/LOQ) method_dev->sensitivity validated_method Validated Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method sensitivity->validated_method

Caption: Logical relationship for analytical method validation.

A Comparative Spectroscopic and Structural Guide to 2,5-Dimethylresorcinol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a detailed comparative analysis of 2,5-dimethylresorcinol and its primary positional isomers: 2,4-dimethylresorcinol, 4,5-dimethylresorcinol, and 4,6-dimethylresorcinol. By presenting key structural and spectroscopic data, this document serves as a practical reference for the unambiguous differentiation of these closely related phenolic compounds.

Structural and Physical Properties Comparison

The fundamental structural difference among these isomers lies in the substitution pattern of the two methyl groups on the resorcinol (1,3-dihydroxybenzene) core. This variation in structure leads to distinct physical properties, such as melting and boiling points, which can serve as an initial basis for differentiation.

PropertyThis compound2,4-Dimethylresorcinol4,5-Dimethylresorcinol4,6-Dimethylresorcinol
CAS Number 488-87-9[1][2][3][4][5]634-65-1[3][6][7]527-55-9[5][8][9][]615-89-4[4][11][12]
Molecular Formula C₈H₁₀O₂[1][13][2][3][4][5][9][][14][15]C₈H₁₀O₂[3][6]C₈H₁₀O₂[5][8][9][][15][16]C₈H₁₀O₂[4][11][12]
Molecular Weight 138.16 g/mol [1][13][2][3][4][5][9][][14][15]138.17 g/mol [3]138.16 g/mol [5][8][9][][15]138.17 g/mol [4]
Melting Point (°C) 161-164[13][3][5][17]Not Available135-137[18]Not Available
Boiling Point (°C) 277-280[13][3][4][5][17]Not Available284[8][9]Not Available

Spectroscopic Data Comparison

Spectroscopic analysis provides the most definitive means of distinguishing between isomers. The following sections and tables summarize the key features in NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms. The chemical shifts and coupling patterns are highly sensitive to the electronic environment of the nuclei, which is unique for each isomer.

¹H NMR Spectral Data (Predicted and Experimental) Solvent: DMSO-d₆ for this compound, CDCl₃ for 4,5-Dimethylresorcinol. Data for other isomers is predicted based on structure.

Isomer-OH Protons (ppm)Aromatic Protons (ppm)-CH₃ Protons (ppm)
This compound ~8.9 (s, 2H)6.18 (s, 2H)2.01 (s, 6H)
2,4-Dimethylresorcinol Predicted: 2 signalsPredicted: 6.7 (d, 1H), 6.3 (d, 1H)Predicted: 2 signals (s, 3H each)
4,5-Dimethylresorcinol ~4.7 (s, 2H)6.51 (s, 1H), 6.22 (s, 1H)2.09 (s, 3H), 2.04 (s, 3H)
4,6-Dimethylresorcinol Predicted: 2 signalsPredicted: 6.6 (s, 1H), 6.2 (s, 1H)Predicted: 2 signals (s, 3H each)

¹³C NMR Spectral Data (Experimental) Solvent: CDCl₃

Carbon PositionThis compound4,5-Dimethylresorcinol
C1/C3 (-OH) 154.5153.2, 152.0
C2/C4/C5/C6 124.9, 115.5, 108.3130.0, 115.5, 110.1, 107.0
-CH₃ 15.9, 8.418.5, 11.7
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. All four isomers will exhibit characteristic absorptions for the hydroxyl (O-H) and aromatic (C=C and C-H) groups. However, the "fingerprint region" (below 1500 cm⁻¹) will show unique patterns of C-C and C-O stretching and bending vibrations for each isomer.

Functional GroupWavenumber (cm⁻¹)Appearance
O-H Stretch 3200-3500Strong, Broad
Aromatic C-H Stretch 3000-3100Medium, Sharp
Aliphatic C-H Stretch 2850-2970Medium, Sharp
Aromatic C=C Stretch 1500-1620Medium to Weak, Sharp
C-O Stretch 1150-1250Strong
Aromatic C-H Bend 700-900Strong, Sharp (Pattern depends on substitution)

The out-of-plane C-H bending region is particularly useful for distinguishing substitution patterns on the aromatic ring.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) typically results in the fragmentation of the parent molecule. All four isomers will show a molecular ion peak (M⁺) at m/z = 138.[19] The fragmentation patterns, however, can differ based on the stability of the resulting fragments, often involving the loss of a methyl group (M-15) or other characteristic rearrangements.

IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 138123, 137[19]
2,4-Dimethylresorcinol 138Not Available
4,5-Dimethylresorcinol 138123, 137[20]
4,6-Dimethylresorcinol 138Not Available

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters should be optimized accordingly.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Referencing: Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).[21]

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • D₂O Shake (for -OH identification): After acquiring the initial ¹H NMR spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the hydroxyl protons will disappear or significantly diminish, confirming its assignment.[18][22]

Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin Film Method)
  • Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[14]

  • Film Deposition: Place one drop of the resulting solution onto the surface of a single salt plate (e.g., NaCl or KBr).[14]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[14]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Background Scan: Perform a background scan with an empty, clean salt plate.

  • Sample Scan: Run the analysis on the sample-coated plate. The instrument software will automatically ratio the sample spectrum to the background. Typical scans are performed over a range of 4000-600 cm⁻¹.[13]

  • Cleaning: After analysis, thoroughly clean the salt plates with an appropriate solvent and return them to a desiccator.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[7]

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector: Set the injector temperature to 250 °C.

    • Oven Program: A typical temperature program starts at a low temperature (e.g., 60 °C), holds for 1-2 minutes, and then ramps at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.[6]

    • Mass Range: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

    • Temperatures: Set the ion source and quadrupole temperatures to appropriate values (e.g., 230 °C and 150 °C, respectively).[6]

  • Analysis: Inject 1 µL of the sample into the GC-MS system. The resulting total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum for that peak can be analyzed for its molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate the structures of the isomers and a typical workflow for their characterization.

Caption: Chemical structures of the four primary dimethylresorcinol isomers.

Spectroscopic_Workflow cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Unknown_Sample Unknown Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C, D₂O Shake) Unknown_Sample->NMR IR FT-IR Spectroscopy Unknown_Sample->IR MS GC-MS Analysis Unknown_Sample->MS NMR_Data Connectivity & Proton Environment NMR->NMR_Data IR_Data Functional Groups & Fingerprint IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Identification Definitive Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: General workflow for the spectroscopic identification of a dimethylresorcinol isomer.

References

Comparative study of the biological effects of different alkylresorcinols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative examination of the biological activities of various 5-n-alkylresorcinols (ARs), a class of phenolic lipids abundant in the bran fraction of cereals like wheat and rye. This document is intended for researchers, scientists, and professionals in drug development, providing a consolidated overview of the antioxidant, antimicrobial, and cytotoxic properties of different AR homologs. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of associated signaling pathways.

Key Biological Activities: A Comparative Overview

Alkylresorcinols exhibit a range of biological effects that are significantly influenced by the length of their alkyl side chain. The amphipathic nature of these molecules, conferred by a hydrophilic resorcinol head and a hydrophobic alkyl tail, allows them to interact with cell membranes and other biological targets, leading to diverse downstream effects.

Antioxidant Properties

The antioxidant activity of alkylresorcinols is a key area of investigation. The length of the alkyl chain plays a crucial role in their efficacy, which varies depending on the system in which they are tested. In bulk oils, the antioxidant activity of ARs tends to decrease as the alkyl chain length increases.[1] Conversely, in oil-in-water emulsions, an optimal antioxidant activity is observed for ARs with an intermediate alkyl chain length, such as C21:0.[1] This phenomenon, known as the "cut-off effect," is attributed to the physicochemical properties of the molecules, such as their partitioning and orientation at the oil-water interface.[1] The primary mechanism of antioxidant action is through radical scavenging, with the capacity for this decreasing as the alkyl chain length increases.[1]

Antimicrobial Effects

Alkylresorcinols have demonstrated notable antimicrobial properties, with their efficacy being dependent on the type of microorganism. Gram-positive bacteria, which have a peptidoglycan-based outer cell wall, are generally more susceptible to ARs than Gram-negative bacteria, which possess an additional outer lipid membrane that appears to hinder the insertion of ARs.[2] The length of the alkyl chain is a critical determinant of antimicrobial activity, with longer chains generally correlating with higher potency.[3] For example, 4-hexylresorcinol has been shown to be effective against a range of oropharyngeal pathogens.[4]

Cytotoxic and Antiproliferative Activities

The cytotoxic effects of alkylresorcinols against both normal and cancerous cell lines have been investigated. The relationship between the alkyl chain length and cytotoxicity can be complex, sometimes following a quadratic function.[5] For instance, in a study on mouse fibroblast cells, the C17:0 homolog exhibited the highest cytotoxicity among the tested saturated homologs (C17:0, C19:0, C21:0, C23:0, C25:0).[5][6] In the context of cancer, AR-rich extracts have shown significant antiproliferative activity against prostate cancer cells (PC-3).[7] Interestingly, extracts rich in oxygenated ARs demonstrated higher antiproliferative effects than those dominated by saturated ARs, suggesting that functional groups on the alkyl chain also influence bioactivity.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological effects of different alkylresorcinols.

Table 1: Cytotoxicity of 5-n-Alkylresorcinol Homologs against Mouse Fibroblast L929 Cells

Alkylresorcinol HomologIC50 (µM)[5][6]
C17:0171
C19:0258
C21:0487
C23:01143
C25:02142

Table 2: Antiproliferative Activity of Alkylresorcinol-Enriched Wheat Bran Extracts against PC-3 Prostate Cancer Cells

Extraction Method (yielding different AR profiles)IC50 (µg/mL)[7]
Ultrasound-Assisted Extraction (20 min)13.3
Ultrasound-Assisted Extraction (15 min)14.3
Ultrasound-Assisted Extraction (10 min)17.5
Soxhlet-Methanol55.6

Table 3: Antimicrobial Activity of Selected Alkylresorcinols

AlkylresorcinolMicroorganismMIC (mg/L)[4]
5-MethylresorcinolMycobacterium smegmatis300
5-MethylresorcinolStaphylococcus aureus>5000
4-HexylresorcinolOropharyngeal Pathogens (various)≤ 32 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation : A stock solution of DPPH is prepared in an organic solvent such as methanol or ethanol (e.g., 0.1 mM).[8]

  • Sample Preparation : Alkylresorcinol homologs are dissolved in a suitable solvent to create a series of concentrations.

  • Reaction : A specific volume of the alkylresorcinol solution is mixed with a fixed volume of the DPPH solution in a 96-well plate or cuvette. A control containing the solvent and DPPH solution is also prepared.

  • Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[8]

  • Measurement : The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine results in a decrease in absorbance.[8]

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

  • Preparation of Antimicrobial Agent : For water-insoluble compounds like alkylresorcinols, a stock solution is typically prepared in dimethyl sulfoxide (DMSO).[10] Serial two-fold dilutions are then made in a 96-well microtiter plate using a suitable broth medium.[10][11]

  • Inoculum Preparation : The test microorganism is cultured to a standardized density (e.g., 0.5 McFarland standard).[9]

  • Inoculation : Each well of the microtiter plate containing the diluted alkylresorcinol is inoculated with the microbial suspension. Control wells (broth only, broth with inoculum, and broth with DMSO and inoculum) are included.

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours) for the test microorganism.[9]

  • Interpretation : The MIC is determined as the lowest concentration of the alkylresorcinol at which there is no visible growth (i.e., no turbidity) in the well.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding : Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the alkylresorcinol homologs for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : A solution of MTT is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) to allow for the conversion of MTT into formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization : A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement : The absorbance of the solution is measured at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that reduces cell viability by 50%) is calculated from the dose-response curve.

Visualizing the Mechanisms of Action

Diagrams of key signaling pathways and experimental workflows are provided below to illustrate the biological effects of alkylresorcinols.

G cluster_workflow General Experimental Workflow for Biological Activity Assessment cluster_assays cluster_data ARs Alkylresorcinol Homologs Antioxidant Antioxidant Assays (e.g., DPPH, ORAC) ARs->Antioxidant Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) ARs->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT) ARs->Cytotoxicity IC50_antiox IC50 Values (Antioxidant) Antioxidant->IC50_antiox MIC MIC Values (Antimicrobial) Antimicrobial->MIC IC50_cyto IC50 Values (Cytotoxicity) Cytotoxicity->IC50_cyto

Figure 1. A generalized workflow for assessing the biological activities of alkylresorcinols.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ARs Alkylresorcinols Keap1_Nrf2 Keap1-Nrf2 Complex ARs->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome basal state Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Antioxidant_Genes->ROS reduces

Figure 2. Alkylresorcinols activate the Nrf2/ARE signaling pathway to combat oxidative stress.

MAPK_Pathway cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_response Cellular Response ARs Alkylresorcinols ASK1 ASK1 ARs->ASK1 modulates MEKK MEKK ARs->MEKK modulates RAF RAF ARs->RAF modulates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MEKK->MKK4_7 MEK1_2 MEK1/2 RAF->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis p38->Apoptosis Proliferation Proliferation p38->Proliferation inhibits JNK->Apoptosis ERK1_2->Apoptosis inhibits ERK1_2->Proliferation

Figure 3. Potential modulation of MAPK signaling pathways by alkylresorcinols.

Conclusion and Future Directions

The biological activities of 5-n-alkylresorcinols are intrinsically linked to their chemical structure, particularly the length of the alkyl side chain. The available data indicates that ARs with shorter to intermediate chain lengths may be more suitable for applications requiring antioxidant and cytotoxic effects, while those with longer chains show promise as antimicrobial agents. The activation of the Nrf2/ARE pathway is a key mechanism underlying the antioxidant and cytoprotective effects of these compounds.[2] While the influence of alkylresorcinols on MAPK signaling is an area of active research, preliminary evidence suggests a modulatory role that could be harnessed for therapeutic benefit.[12]

Further research is warranted to generate comprehensive, directly comparable datasets for a wider range of alkylresorcinol homologs across various biological assays. Elucidating the precise structure-activity relationships and the specific molecular targets for each homolog will be crucial for the development of novel therapeutic agents and functional food ingredients derived from these versatile natural compounds.

References

Performance Evaluation of Resins Based on 2,5-Dimethylresorcinol and its Analogs Against Commercial Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of resins derived from resorcinol, a close structural analog of 2,5-Dimethylresorcinol, against established commercial resins. Due to the limited availability of direct comparative data for this compound-based resins in peer-reviewed literature, this document focuses on the well-characterized resorcinol-formaldehyde (R-F) resins. The performance of these resins is compared with commercial alternatives in key application areas such as radionuclide removal, heavy metal chelation, and biomolecule purification, providing a benchmark for performance expectations.

Ion Exchange for Radionuclide Removal: Resorcinol-Formaldehyde vs. Phenol-Formaldehyde

Resorcinol-formaldehyde (R-F) resins have demonstrated high selectivity and capacity for cesium ions, a critical application in the management of radioactive waste.[1] A comparison with the commercially available phenol-formaldehyde resin, CS-100, highlights the performance advantages of the resorcinol-based chemistry.[1]

Data Presentation

Resin TypeTarget IonDistribution Coefficient (Kd) in Simulated Alkaline Waste (mL/g)Full Dynamic Sorption Capacity (mmol/g)Reference
Resorcinol-Formaldehyde (R-F) Resin Cesium (Cs-137)> 10000.178 (non-porous) to 1.035 (porous)[2]
Phenol-Formaldehyde (P-F) Resin (CS-100) Cesium (Cs-137)Lower than R-F ResinNot Specified[1]

Experimental Protocols

Protocol for Determining Cesium Distribution Coefficient (Kd) and Sorption Capacity

This protocol outlines the batch and dynamic methods used to evaluate resin performance for cesium removal.

1. Resin Preparation:

  • Synthesize Resorcinol-Formaldehyde (R-F) resin through the polycondensation of resorcinol and formaldehyde in an alkaline medium.[2]

  • Wash the synthesized resin and commercial CS-100 resin with dilute nitric acid to convert them to the hydrogen form.[3]

  • Prepare a mixed sodium-potassium (Na/K) form by treating the resin with a 2 M NaOH solution to simulate waste conditions.[3]

2. Batch Method for Distribution Coefficient (Kd):

  • Suspend a known mass of the dried resin (e.g., 0.1 g) in a specific volume of simulated alkaline radioactive waste solution (e.g., 100 mL) containing a known initial concentration of Cs-137.[4]

  • Agitate the mixture for a set period (e.g., 24 hours) to reach equilibrium.[4]

  • Separate the resin from the solution by filtration.

  • Measure the final concentration of Cs-137 in the solution using gamma spectrometry.

  • Calculate the distribution coefficient (Kd) using the following formula:

    • Kd = [(Initial Concentration - Final Concentration) / Final Concentration] x (Volume of Solution / Mass of Resin)

3. Dynamic Column Method for Sorption Capacity:

  • Pack a small column (e.g., 10 mL) with the resin.[3]

  • Pass a simulated waste solution containing a known concentration of stable cesium (e.g., 100 mg/L) through the column at a constant flow rate (e.g., 7.5 bed volumes per hour).[2]

  • Collect the effluent in fractions and measure the cesium concentration.

  • Continue loading until the cesium concentration in the effluent reaches a certain percentage of the influent concentration (e.g., 5% breakthrough).[2]

  • The total amount of cesium bound to the resin up to the breakthrough point is used to calculate the dynamic sorption capacity.[2]

Mandatory Visualization

G cluster_prep Resin Preparation cluster_batch Batch Method (Kd) cluster_dynamic Dynamic Method (Capacity) Synthesis Resin Synthesis/ Procurement Wash Acid/Base Wash Synthesis->Wash Condition Equilibration with Buffer Wash->Condition Mix Mix Resin with Target Solution Condition->Mix Pack Pack Column Condition->Pack Equilibrate Agitate to Equilibrium Mix->Equilibrate Separate Filter Resin Equilibrate->Separate Analyze_Batch Analyze Supernatant Separate->Analyze_Batch Calculate_Kd Calculate Kd Analyze_Batch->Calculate_Kd Load Load Target Solution Pack->Load Collect Collect Effluent Load->Collect Analyze_Dynamic Analyze Effluent Fractions Collect->Analyze_Dynamic Calculate_Cap Calculate Capacity Analyze_Dynamic->Calculate_Cap

Experimental workflow for resin performance evaluation.

Chelating Resins for Heavy Metal Removal

Data Presentation

Resin TypeFunctional GroupTarget IonMaximum Adsorption Capacity (mg/g)Optimal pHReference
Dowex M-4195 Bis-picolylamineCopper (Cu(II))~31.33< 2[6]
Lewatit TP260 Aminomethyl phosphonicCopper (Cu(II))Lower than Dowex M-4195Not Specified[5]
Chelex 100 IminodiacetateCopper (Cu(II))58.075[7]

Experimental Protocols

Protocol for Evaluating Heavy Metal Adsorption by Chelating Resins (Batch Method)

This protocol describes a standard batch method to determine the adsorption capacity of chelating resins for heavy metal ions.[8]

1. Resin Pre-treatment:

  • Wash the resin with deionized water to remove impurities.

  • To ensure the chelating groups are in the active form, treat the resin with a NaOH solution to deprotonate the functional groups, followed by washing with deionized water until the effluent is neutral.[8]

2. Adsorption Experiment:

  • Place a precise amount of the pre-treated resin (e.g., 25 mg) into a series of flasks.[9]

  • Add a fixed volume (e.g., 25 mL) of a heavy metal salt solution (e.g., copper chloride) of varying initial concentrations to each flask.[9]

  • Adjust the pH of the solutions to the desired values using dilute HCl or NaOH.[9]

  • Seal the flasks and shake them at a constant temperature for a sufficient time (e.g., 5-6 hours) to reach equilibrium.[9]

3. Analysis:

  • After equilibration, filter the resin from the solution.

  • Analyze the initial and final concentrations of the heavy metal in the filtrate using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[8]

4. Calculation of Adsorption Capacity:

  • Calculate the amount of metal adsorbed per unit mass of the resin at equilibrium (qₑ) using the formula:[8]

    • qₑ = (C₀ - Cₑ) * V / m

    • Where C₀ is the initial metal ion concentration, Cₑ is the equilibrium metal ion concentration, V is the volume of the solution, and m is the mass of the resin.[8]

Mandatory Visualization

G cluster_resin Chelating Resin N N Resin->N O1 O- O2 O- Metal Metal Ion (M²⁺) Metal->N Metal->O1 Metal->O2

Chelation of a metal ion by a resin functional group.

Affinity Chromatography for Biomolecule Purification

For professionals in drug development, the purification of biomolecules like monoclonal antibodies (mAbs) is a critical application. Protein A affinity chromatography is the industry standard for this purpose.[10] The performance of these resins is primarily evaluated by their dynamic binding capacity (DBC), which measures the amount of target protein that binds to the resin under operational flow conditions.[11]

Data Presentation

Resin TypeLigand TypeDynamic Binding Capacity (DBC) for IgG at 6 min Residence Time (g/L)Manufacturer
MabSelect SuRe LX™ Alkali-tolerant recombinant Protein A~60Cytiva
MabSelect PrismA Alkali-tolerant recombinant Protein A>65Cytiva
Toyopearl AF-rProtein A-650F Recombinant Protein A~55-60Tosoh Bioscience
Praesto® Jetted A50 Agarose-based Protein AHighPurolite

Note: DBC values are highly dependent on the specific monoclonal antibody, load conditions, and residence time. The values presented are typical estimates.[10][12][13]

Experimental Protocols

Protocol for Determining Dynamic Binding Capacity (DBC) of Chromatography Resins

This protocol details the steps to determine the DBC of a protein A resin for a specific monoclonal antibody.[14][15]

1. System and Column Preparation:

  • Pack a small-scale chromatography column with the protein A resin to a specified bed height (e.g., 10-20 cm).[14]

  • Equilibrate the column with 5-10 column volumes (CVs) of a binding buffer (e.g., phosphate-buffered saline, pH 7.4) until the UV signal, pH, and conductivity are stable.[15]

2. Sample Preparation and 100% Breakthrough Determination:

  • Prepare the monoclonal antibody sample in the binding buffer at a known concentration (e.g., 10 g/L).[12]

  • Bypass the column and inject the sample into the chromatography system to determine the UV absorbance at 280 nm for 100% breakthrough (Amax).[15]

3. Column Loading and Breakthrough Curve Generation:

  • Bring the column back online.

  • Load the antibody sample onto the column at a constant linear flow rate, corresponding to a specific residence time (e.g., 6 minutes).[10]

  • Continuously monitor the UV absorbance of the column effluent.

  • The absorbance will remain low as the antibody binds to the resin and will increase as the resin becomes saturated, creating a breakthrough curve.

4. DBC Calculation:

  • The dynamic binding capacity is typically calculated at 10% breakthrough (QB10), which is the point where the effluent absorbance reaches 10% of Amax.[11]

  • The volume of sample loaded up to this point is used to calculate the mass of antibody bound per liter of resin.[14]

  • Modern chromatography software can automate this calculation.[15]

Mandatory Visualization

G cluster_setup Setup cluster_load Loading cluster_analysis Analysis Pack Pack Column Equilibrate Equilibrate Column with Binding Buffer Pack->Equilibrate Load Load mAb Sample at Constant Flow Rate Equilibrate->Load Monitor Monitor UV 280nm of Effluent Load->Monitor Generate Generate Breakthrough Curve Monitor->Generate Calculate Calculate DBC at 10% Breakthrough Generate->Calculate

Workflow for determining Dynamic Binding Capacity (DBC).

References

A Comparative Guide: Correlating Computational Predictions with Experimental Data for 2,5-Dimethylresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computationally predicted physicochemical properties of 2,5-Dimethylresorcinol against the backdrop of established experimental methodologies. It further delves into the predicted biological activity of this compound, focusing on its potential as a tyrosinase inhibitor, a mechanism relevant to drug and cosmetic development. This document aims to offer a practical overview for researchers relying on in silico models for initial compound assessment.

Physicochemical Properties: A Tale of Two Predictions

The accurate prediction of a compound's physicochemical properties, such as its acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility, is crucial in the early stages of drug discovery. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of readily available experimental data for this compound, this guide compares predictions from several widely used computational models.

Data Presentation: Predicted Physicochemical Properties

The following table summarizes the predicted pKa, logP, and water solubility of this compound from various computational sources.

PropertyPredicted ValueComputational Method/Source
pKa 9.91 ± 0.15ChemicalBook (Predicted)
9.64ChemAxon
logP 1.715Cheméo (Crippen Calculated)
1.9PubChem (XLogP3)
1.85ALOGPS 2.1
Water Solubility -1.52 (logS)Cheméo (Crippen Calculated)
-2.05 (log mol/L)ESOL

Experimental Protocols: The Gold Standard

pKa Determination: Potentiometric Titration

The acid dissociation constant (pKa) is typically determined experimentally using potentiometric titration.

  • Sample Preparation : A precise amount of this compound is dissolved in a suitable solvent, usually water or a co-solvent system if the compound has low aqueous solubility.

  • Titration : A standardized solution of a strong base (e.g., NaOH) is incrementally added to the sample solution.

  • pH Measurement : The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the buffer region on the titration curve.

logP Determination: Shake-Flask Method (OECD 107)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is experimentally determined using the shake-flask method, as outlined in OECD Guideline 107.[1][2]

  • Phase Preparation : Equal volumes of n-octanol and water are pre-saturated with each other by shaking for 24 hours, followed by separation.

  • Partitioning : A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration : The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases.

  • Phase Separation and Analysis : The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Water Solubility Determination: Flask Method (OECD 105)

The aqueous solubility of a compound is determined using the flask method, following OECD Guideline 105.[3][4]

  • Sample Preparation : An excess amount of solid this compound is added to a known volume of water in a flask.

  • Equilibration : The flask is agitated at a constant temperature until equilibrium is reached, ensuring that a saturated solution is formed in the presence of excess solid.

  • Phase Separation : The solution is filtered to remove the undissolved solid.

  • Concentration Analysis : The concentration of this compound in the clear aqueous solution is determined using an appropriate analytical method (e.g., HPLC, LC-MS).

  • Solubility Value : The determined concentration represents the aqueous solubility of the compound at that temperature.

Biological Activity: Insights from Alkylresorcinols

While specific in-depth biological studies on this compound are limited, the broader class of alkylresorcinols, to which it belongs, has been the subject of various investigations.[5][6][7] These studies suggest several potential biological activities, including antimicrobial, antioxidant, and anticancer effects.[8][9]

Tyrosinase Inhibition: A Promising Avenue

A particularly relevant activity for resorcinol derivatives is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[10] This makes them attractive candidates for applications in dermatology and cosmetics as skin-lightening agents. The resorcinol moiety is a known pharmacophore for tyrosinase inhibitors.[11][12]

The proposed mechanism of tyrosinase inhibition by resorcinol derivatives involves their binding to the active site of the enzyme, which contains a dinuclear copper center. This interaction prevents the natural substrate, tyrosine, from binding and being oxidized, thereby inhibiting the production of melanin.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_methods Methodologies pKa_pred Predicted pKa pKa_exp Experimental pKa pKa_pred->pKa_exp Comparison logP_pred Predicted logP logP_exp Experimental logP logP_pred->logP_exp Comparison sol_pred Predicted Solubility sol_exp Experimental Solubility sol_pred->sol_exp Comparison comp_methods In Silico Models (e.g., ChemAxon, ALOGPS) comp_methods->pKa_pred comp_methods->logP_pred comp_methods->sol_pred exp_methods Wet Lab Protocols (e.g., Titration, Shake-Flask) exp_methods->pKa_exp exp_methods->logP_exp exp_methods->sol_exp

Caption: Workflow for correlating computational predictions with experimental data.

G cluster_enzyme Tyrosinase Active Site Tyrosinase Tyrosinase (Copper Center) Melanin Melanin Tyrosinase->Melanin Catalysis Tyrosine Tyrosine (Substrate) Tyrosine->Tyrosinase Normal Binding DMR This compound DMR->Tyrosinase Binding

Caption: Proposed tyrosinase inhibition by this compound.

References

Cross-Validation of 2,5-Dimethylresorcinol Quantification: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive cross-validation of two primary analytical techniques for the quantification of 2,5-Dimethylresorcinol: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is often a trade-off between sensitivity, selectivity, and operational complexity. The following table summarizes the key quantitative performance parameters for HPLC-UV and GC-MS in the context of quantifying this compound and structurally similar phenolic compounds.

Performance ParameterHigh-Performance Liquid Chromatography with UV detection (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999[1][2]≥ 0.998[3]
Limit of Detection (LOD) Typically in the low µg/mL rangePotentially in the ng/L to pg range[4]
Limit of Quantification (LOQ) Typically in the low to mid µg/mL rangePotentially in the ng/L to pg range[4]
Accuracy (% Recovery) 98.6% ± 0.4% (for Resorcinol)[1]75-108% (for Alkylresorcinols)[5]
Precision (%RSD) < 2%[1]< 15% (within and between batches for Alkylresorcinols)[5]
Sample Preparation Simple dissolution, filtrationExtraction, derivatization may be required
Instrumentation Widely available, robustHigher initial investment, requires vacuum
Selectivity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum
Throughput HighModerate to High

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated procedure for the quantification of resorcinol, a structurally similar compound.[1][2]

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer components)

  • This compound reference standard

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with pH adjustment using phosphoric acid if necessary.[2]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: Ambient or controlled (e.g., 25 °C)

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a wavelength around 280 nm is expected based on resorcinol).[2]

  • Injection Volume: 20 µL[2]

4. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol). Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Solutions: Accurately weigh and dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a validated method for the analysis of alkylresorcinols, a class of compounds to which this compound belongs.[5] Derivatization is often necessary for polar compounds like phenols to improve their volatility and chromatographic behavior.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of derivatized phenols (e.g., 5% phenyl-methylpolysiloxane)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + TMCS)

  • This compound reference standard

  • Anhydrous sodium sulfate

  • Nitrogen gas for solvent evaporation

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a controlled rate.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan to identify characteristic ions, and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the molecular ion and key fragment ions of the derivatized this compound.

4. Sample Preparation:

  • Extraction: Extract the sample containing this compound with a suitable organic solvent. For solid samples, a solid-liquid extraction may be necessary. For liquid samples, a liquid-liquid extraction can be performed. Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization: Evaporate the solvent from the extract under a gentle stream of nitrogen. Add the derivatizing agent (e.g., BSTFA + TMCS) to the residue and heat to ensure complete reaction (e.g., 60-70 °C for 30 minutes).

  • Standard Solutions: Prepare calibration standards of this compound and subject them to the same derivatization procedure as the samples.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the selected ion(s) for the derivatized this compound standards against their concentrations.

  • Quantify the amount of this compound in the samples by comparing the peak areas of the corresponding derivatized analyte to the calibration curve.

Workflow and Process Visualization

To provide a clear overview of the analytical process, the following diagrams illustrate the general workflows for sample analysis using HPLC-UV and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filter Filtration (0.45 µm) Sample->Filter HPLC HPLC Injection & Separation Filter->HPLC UV_Detect UV Detection HPLC->UV_Detect Chromatogram Chromatogram Generation UV_Detect->Chromatogram Quant Quantification (Calibration Curve) Chromatogram->Quant Result Result Quant->Result GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Deriv Derivatization Sample->Deriv GC GC Injection & Separation Deriv->GC MS_Detect Mass Spectrometry Detection GC->MS_Detect TIC Total Ion Chromatogram (TIC) MS_Detect->TIC Quant Quantification (SIM & Calibration) TIC->Quant Result Result Quant->Result

References

Confirming the Structure of Novel 2,5-Dimethylresorcinol Derivatives Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel chemical entities is a cornerstone of modern chemistry, particularly in the fields of drug discovery and materials science. For aromatic compounds such as derivatives of 2,5-dimethylresorcinol, which serve as versatile building blocks in organic synthesis, a precise understanding of their molecular architecture is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information, complex substitution patterns often necessitate the use of two-dimensional (2D) NMR techniques for definitive structure confirmation.

This guide provides an objective comparison of key 2D NMR experiments—Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—in the context of characterizing novel derivatives of this compound. We will explore the experimental protocols for these techniques and present hypothetical data for a representative novel derivative to illustrate their application in structural verification.

Performance Comparison of Key 2D NMR Techniques

The selection of 2D NMR experiments is dictated by the specific structural questions that need to be answered. Each technique offers a unique window into the molecular framework by revealing correlations between different nuclei. A summary of the performance characteristics of the most pertinent 2D NMR experiments for small molecule analysis is provided below.

ExperimentInformation ObtainedTypical Experiment Time (Small Molecule)Relative SensitivityResolutionKey Application in Characterizing this compound Derivatives
COSY ¹H-¹H correlations through 2-3 bonds (J-coupling).[1][2]5 minutes - 2 hoursHighGoodIdentifying neighboring protons on the aromatic ring and on substituent groups.
HSQC ¹H-¹³C one-bond correlations.[1][2]10 minutes - 4 hoursHigh (proton-detected)ExcellentDirectly assigning protons to their attached carbons, confirming the positions of substituents.
HMBC ¹H-¹³C correlations over 2-4 bonds.[1][2]30 minutes - 12 hoursModerateGoodEstablishing long-range connectivities to confirm the overall carbon skeleton and the placement of functional groups relative to the aromatic ring.

Case Study: Structure Elucidation of a Hypothetical Novel this compound Derivative

To illustrate the power of 2D NMR in structure confirmation, let us consider a hypothetical novel derivative: 4-acetyl-2,5-dimethylresorcinol . The synthesis could be achieved via a Friedel-Crafts acylation of this compound. The following tables summarize the expected ¹H and ¹³C NMR data and the key 2D NMR correlations that would confirm the structure.

Table 1: ¹H and ¹³C NMR Data for this compound and its 4-Acetyl Derivative (in CDCl₃)
Position This compound 4-Acetyl-2,5-dimethylresorcinol (Hypothetical)
¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1-OH4.8 (br s)-
2-CH₃2.1 (s)15.0
3-OH4.8 (br s)-
4-H6.5 (s)110.0
5-CH₃2.2 (s)21.0
6-H6.6 (s)115.0
C-1-155.0
C-2-120.0
C-3-154.0
C-5-130.0
Acetyl-C=O--
Acetyl-CH₃--
Table 2: Key 2D NMR Correlations for Hypothetical 4-Acetyl-2,5-dimethylresorcinol
Correlation Type Correlating Protons/Carbons Information Gained
COSY No significant correlations expected for aromatic protons in this specific structure as they are singlets.Confirms the absence of vicinal protons on the aromatic ring.
HSQC H-6 (6.8 ppm) with C-6 (118.0 ppm)Direct attachment of the remaining aromatic proton to its carbon.
2-CH₃ (2.5 ppm) with its carbon (16.0 ppm)Confirms the assignment of the methyl group at position 2.
5-CH₃ (2.3 ppm) with its carbon (20.0 ppm)Confirms the assignment of the methyl group at position 5.
Acetyl-CH₃ (2.6 ppm) with its carbon (32.0 ppm)Confirms the assignment of the acetyl methyl group.
HMBC 1-OH (12.5 ppm) with C-1, C-2, and C-6Confirms the position of the hydroxyl group at C-1.
2-CH₃ (2.5 ppm) with C-1, C-2, and C-3Confirms the placement of the methyl group at C-2.
5-CH₃ (2.3 ppm) with C-4, C-5, and C-6Confirms the placement of the methyl group at C-5.
H-6 (6.8 ppm) with C-1, C-2, C-4, and C-5Establishes the connectivity of the aromatic proton to the surrounding carbons.
Acetyl-CH₃ (2.6 ppm) with Acetyl-C=O (205.0 ppm) and C-4 (112.0 ppm)Crucially confirms the attachment of the acetyl group to C-4.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following provides a general framework for the key 2D NMR experiments.

Sample Preparation:

  • Dissolve 5-20 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear experiments is required.

General 2D NMR Acquisition Parameters:

  • COSY:

    • Pulse program: cosygpqf (gradient-selected, phase-sensitive with presaturation).

    • Spectral width: 10-12 ppm in both F1 and F2 dimensions.

    • Number of scans: 2-8.

    • Number of increments in F1: 256-512.

  • HSQC:

    • Pulse program: hsqcedetgpsp (edited HSQC with gradient selection for multiplicity determination).

    • F2 (¹H) spectral width: 10-12 ppm.

    • F1 (¹³C) spectral width: 160-200 ppm.

    • Number of scans: 2-16.

    • Number of increments in F1: 128-256.

    • One-bond coupling constant (¹JCH): Optimized for ~145 Hz.

  • HMBC:

    • Pulse program: hmbcgplpndqf (gradient-selected HMBC).

    • F2 (¹H) spectral width: 10-12 ppm.

    • F1 (¹³C) spectral width: 200-220 ppm.

    • Number of scans: 8-64.

    • Number of increments in F1: 256-512.

    • Long-range coupling constant (ⁿJCH): Optimized for 8-10 Hz.

Data Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Perform Fourier transformation.

  • Phase correct the spectra.

  • Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing the Workflow and Logic

The logical flow of information from different 2D NMR experiments to the final structure confirmation can be visualized.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Connectivity) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) 1H_NMR->HMBC Structure_Fragments Identify Structural Fragments 1H_NMR->Structure_Fragments 13C_NMR ¹³C NMR & DEPT (Carbon Environments & Multiplicities) 13C_NMR->HSQC 13C_NMR->HMBC 13C_NMR->Structure_Fragments COSY->Structure_Fragments HSQC->Structure_Fragments Final_Structure Assemble and Confirm Final Structure HMBC->Final_Structure Structure_Fragments->Final_Structure

Caption: Workflow for 2D NMR-based structure elucidation of novel organic compounds.

The combination of COSY, HSQC, and HMBC experiments provides a powerful and comprehensive toolkit for the structural determination of novel this compound derivatives. By systematically analyzing the through-bond correlations, researchers can confidently assemble the molecular puzzle, ensuring the correct assignment of all atoms and substituents. This rigorous approach is indispensable for advancing research and development in any field that relies on the precise synthesis of new chemical matter.

References

Benchmarking green synthesis routes for 2,5-Dimethylresorcinol against traditional methods

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of traditional versus sustainable methods for the synthesis of 2,5-dimethylresorcinol reveals a significant opportunity for the adoption of greener manufacturing processes. While conventional methods, such as the Friedel-Crafts alkylation of resorcinol, have been historically employed, they often involve harsh reagents, significant waste generation, and complex product mixtures. In contrast, emerging green synthesis routes, including catalysis with solid acids and potential biocatalytic approaches, offer promising alternatives with improved environmental profiles and process efficiencies.

This guide provides a comprehensive comparison of traditional and green synthesis routes for this compound, targeting researchers, scientists, and drug development professionals. It delves into the experimental data, protocols, and underlying principles of these methodologies to inform the selection of more sustainable synthetic strategies.

Comparing Synthesis Strategies: A Quantitative Overview

The following table summarizes the key performance indicators for the traditional Friedel-Crafts alkylation and a greener alternative utilizing a solid acid catalyst, based on available data for similar methylation reactions of resorcinol. It is important to note that direct comparative studies for this compound are limited, and the data for the green route is based on the synthesis of 2- and 4-methylresorcinol as reported in patent literature, which serves as a proof-of-concept for a more environmentally benign approach.

ParameterTraditional Friedel-Crafts Alkylation (Representative)Green Synthesis (Solid Acid Catalyst)
Starting Materials Resorcinol, Methyl Halide (e.g., CH₃I, CH₃Cl)Resorcinol, Methanol
Catalyst Lewis Acid (e.g., AlCl₃, FeCl₃)Metal Phosphate (e.g., Lanthanum Phosphate)
Solvent Organic Solvents (e.g., Nitrobenzene, CS₂)Often solvent-free or in excess methanol
Reaction Temperature 0 - 100 °C300 - 400 °C
Reaction Time Several hoursNot specified, continuous flow process
Product Yield Variable, often moderate with multiple byproductsNot directly reported for 2,5-isomer
Product Selectivity Low, mixture of isomers and poly-alkylated productsCombined selectivity for 2- and 4-methylresorcinol up to 78%[1]
Catalyst Recyclability No, catalyst is consumed in the reaction/workupYes, solid catalyst can be recovered and reused
Waste Generation Significant acidic and organic wasteReduced waste, water is a major byproduct
Environmental Impact High, use of hazardous reagents and solventsLower, use of less toxic methanol and a recyclable catalyst

Traditional Synthesis: The Friedel-Crafts Alkylation Pathway

The classical approach to synthesizing this compound involves the Friedel-Crafts alkylation of resorcinol. This electrophilic aromatic substitution reaction typically employs a methyl halide as the alkylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Traditional_Synthesis Resorcinol Resorcinol Attack Electrophilic Aromatic Substitution Resorcinol->Attack MethylHalide Methyl Halide (CH₃X) Electrophile Electrophile Generation [CH₃⁺---X-AlCl₃⁻] MethylHalide->Electrophile Activation LewisAcid Lewis Acid (AlCl₃) LewisAcid->Electrophile Electrophile->Attack Intermediate Carbocation Intermediate Attack->Intermediate Waste Acidic Waste Stream Attack->Waste Quenching Product This compound + Isomers + Poly-alkylated products Intermediate->Product Deprotonation Green_Synthesis Resorcinol Resorcinol Activation Surface Reaction Resorcinol->Activation Methanol Methanol Methanol->Activation SolidCatalyst Solid Acid Catalyst (e.g., Metal Phosphate) SolidCatalyst->Activation CatalystRecovery Catalyst Recovery & Reuse SolidCatalyst->CatalystRecovery Products 2-Methylresorcinol & 4-Methylresorcinol Activation->Products Byproduct Water Activation->Byproduct

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethylresorcinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,5-Dimethylresorcinol is critical for ensuring personnel safety and environmental protection. This compound is classified as toxic, corrosive, and an environmental hazard, necessitating strict adherence to established protocols. This guide provides a comprehensive, step-by-step procedure for its proper disposal in a laboratory setting.

Immediate Safety and Handling

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This compound is toxic if swallowed, causes severe skin burns and eye damage, and may trigger an allergic skin reaction.[1][2][3]

Required PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities.[4]

  • Lab Coat: To protect from skin contact.

  • Respiratory Protection: For operations that may generate dust, use a P3 (EN 143) respirator cartridge.[4]

All handling procedures should be performed within a chemical fume hood to minimize inhalation risk.[5][6]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and associated waste is through a licensed hazardous waste management service, typically involving incineration.[7] Never discharge this chemical into drains or sewers, as it is very toxic to aquatic life.[1][7][8]

Step 1: Waste Segregation and Collection

Proper segregation is the first step in the disposal process. Do not mix this compound waste with other waste streams unless they are chemically compatible.[9]

  • Solid this compound Waste:

    • Collect pure or residual solid this compound in a designated, compatible, and sealable container.[1][8] For solid residues, a "Container C" type for non-halogenated solids is often recommended.[1]

    • Ensure the container is appropriate for solid waste and properly sealed to prevent leaks or spills.[9]

  • Contaminated Labware and Debris:

    • Collect items such as gloves, pipette tips, weighing papers, and empty tubes that are contaminated with this compound.

    • Place these items in a separate, puncture-proof, and sealable container.[6] This container should also be designated for hazardous waste.

    • For equipment cleaning, collect any rinsing water as hazardous waste; do not pour it down the drain.[7]

Step 2: Container Selection and Labeling

Proper containment and labeling are regulatory requirements and essential for safety.

  • Select an Appropriate Container: Use containers that are compatible with phenolic compounds and are in good condition.[9] The original product container can be a suitable option.[9]

  • Affix a Hazardous Waste Label: Clearly label the container with the words "HAZARDOUS WASTE".[6][9]

  • Identify Contents: The label must include the full chemical name ("this compound") and its approximate concentration or quantity.[9]

Step 3: Storage of Waste

Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[9]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[6][9][10]

  • Store Securely: Store in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[8][11]

  • Secondary Containment: It is best practice to use secondary containment to mitigate potential leaks or spills.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health & Safety (EHS) or a licensed hazardous waste disposal contractor to schedule a pickup.[8] Do not attempt to transport hazardous waste yourself unless you are trained and certified to do so.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Eliminate any potential sources of ignition.[8]

  • Cleanup (Solids): Carefully sweep or scoop the solid material, minimizing dust generation.[3] Place the collected material into a sealed, labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.[8]

Summary of Safety and Disposal Data

The following table summarizes key quantitative and classification data for this compound.

ParameterValueReference
GHS Hazard Statements H301, H314, H317, H400[1][4]
H301: Toxic if swallowed
H314: Causes severe skin burns and eye damage
H317: May cause an allergic skin reaction
H400: Very toxic to aquatic life
GHS Precautionary Statements P260, P273, P280[1][4]
P260: Do not breathe dust
P273: Avoid release to the environment
P280: Wear protective gloves/clothing/eye protection
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds[4]
Water Hazard Class (WGK) 3 (severe hazard to water)[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood waste_type Determine Waste Type hood->waste_type solid_waste Collect Solid Waste in Designated Container waste_type->solid_waste  Pure solid / Residue contaminated_waste Collect Contaminated Labware in Separate Puncture-Proof Container waste_type->contaminated_waste  Gloves, Tips, etc. label_container Seal and Label Container: 'HAZARDOUS WASTE' + Chemical Name solid_waste->label_container contaminated_waste->label_container store_waste Store in Designated Satellite Accumulation Area (SAA) label_container->store_waste ehs_contact Contact EHS or Licensed Waste Contractor for Pickup store_waste->ehs_contact end Waste Removed for Proper Disposal (Incineration) ehs_contact->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2,5-Dimethylresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,5-Dimethylresorcinol

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to be clear, concise, and directly applicable to a laboratory setting.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The primary hazards are summarized in the table below.

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedDanger
Skin Corrosion (Category 1C)H314: Causes severe skin burns and eye damageDanger
Skin Sensitization (Category 1B)H317: May cause an allergic skin reactionDanger
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic lifeDanger
Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against dust particles and chemical splashes that can cause severe eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact which can cause severe burns and allergic reactions.[1]
Skin and Body Protection Protective clothing, including a lab coat and closed-toe shoes.Provides a barrier against accidental spills and contamination of personal clothing.[1][2]
Respiratory Protection Use a NIOSH-approved respirator with a P3 (EN 143) cartridge.Necessary when engineering controls are insufficient or when handling large quantities to prevent inhalation of harmful dust.
Step-by-Step Handling Protocol

Follow these procedures meticulously to ensure safe handling of this compound within the laboratory.

  • Preparation :

    • Ensure a safety shower and eyewash station are readily accessible and operational.[3]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare the designated waste containers for solid chemical waste.[1]

  • Handling the Chemical :

    • Avoid generating dust when handling the solid material.[1][4]

    • Carefully weigh and transfer the chemical, minimizing the amount of time the container is open.

    • Do not eat, drink, or smoke in the handling area.[2][5]

    • Wash hands thoroughly after handling, even if gloves were worn.[2][4]

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]

    • Skin Contact : Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[1]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[4]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

  • Chemical Waste :

    • Collect solid residues of this compound in a designated, properly labeled waste container for non-halogenated solid organic waste (Container C).[1]

  • Contaminated Materials :

    • Dispose of contaminated gloves, weigh boats, and other disposable materials in the same designated solid waste container.

  • Container Management :

    • Keep waste containers tightly closed and store them in a designated, well-ventilated area away from incompatible materials.

    • Follow your institution's specific guidelines for hazardous waste pickup and disposal.

Visual Workflow for Handling this compound

The following diagram outlines the critical steps and decision points for the safe handling and disposal of this compound.

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_disposal 3. Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_waste Designate Waste Container prep_workspace->prep_waste handle_weigh Weigh and Transfer prep_waste->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp emergency_check Exposure Event? handle_exp->emergency_check disp_solid Dispose Solid Waste in Designated Container disp_cleanup Clean Work Area disp_solid->disp_cleanup disp_remove_ppe Remove PPE disp_cleanup->disp_remove_ppe emergency_check->disp_solid No emergency_action Follow First Aid Procedures and Seek Medical Attention emergency_check->emergency_action Yes emergency_action->disp_solid

Caption: A flowchart outlining the key procedural steps for safely handling this compound.

References

×

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Strategy Settings

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.